molecular formula C20H23Cl3N2O2S B1252183 Barbamide

Barbamide

Numéro de catalogue: B1252183
Poids moléculaire: 461.8 g/mol
Clé InChI: UGNRFJOMRFTXSQ-ITRHSTPOSA-N
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Description

Barbamide (CAS 174630-03-6) is a chlorinated lipopeptide natural product first isolated from the marine cyanobacterium Lyngbya majuscula (now classified as Moorea producens ) . It was originally discovered for its potent molluscicidal activity, indicating its role in chemical defense . Recent scientific investigations have revealed that this compound exhibits significant binding affinity for key membrane-bound receptors and transporters in the mammalian nervous system, including the kappa opioid receptor (KOR), the dopamine transporter (DAT), and sigma receptors (sigma-1 and sigma-2/TMEM97) . This receptor profile suggests a potential for modulating nociception and sensory neuron activity, making this compound a valuable pharmacological tool for basic neuroscience research . Functional studies in mouse sensory neurons demonstrate that while this compound alone has no direct impact on calcium flux, it can enhance the effect of the TRPV1 agonist capsaicin and potentiate store-operated calcium entry (SOCE) after depletion of intracellular calcium stores . The biosynthesis of this compound is a subject of considerable interest, as it is produced by a mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) system, involving a rare trichloroleucyl starter unit . This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H23Cl3N2O2S

Poids moléculaire

461.8 g/mol

Nom IUPAC

(E,5S)-6,6,6-trichloro-3-methoxy-N,5-dimethyl-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]hex-2-enamide

InChI

InChI=1S/C20H23Cl3N2O2S/c1-14(20(21,22)23)11-16(27-3)13-18(26)25(2)17(19-24-9-10-28-19)12-15-7-5-4-6-8-15/h4-10,13-14,17H,11-12H2,1-3H3/b16-13+/t14-,17-/m0/s1

Clé InChI

UGNRFJOMRFTXSQ-ITRHSTPOSA-N

SMILES isomérique

C[C@@H](C/C(=C\C(=O)N(C)[C@@H](CC1=CC=CC=C1)C2=NC=CS2)/OC)C(Cl)(Cl)Cl

SMILES canonique

CC(CC(=CC(=O)N(C)C(CC1=CC=CC=C1)C2=NC=CS2)OC)C(Cl)(Cl)Cl

Synonymes

4-O-demethylbarbamide
barbamide

Origine du produit

United States

Foundational & Exploratory

Barbamide: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbamide, a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a molecule of significant interest due to its unique chemical structure and diverse biological activities. Initially identified for its potent molluscicidal properties, recent research has unveiled its capacity to interact with mammalian neuronal receptors, highlighting its potential as a scaffold for novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its discovery, biosynthetic pathway, and pharmacological profile. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and biological characterization, and visual representations of its molecular pathways and experimental workflows to support further research and development.

Introduction

Marine cyanobacteria are a prolific source of structurally novel and biologically active secondary metabolites. Among these, Lyngbya majuscula (now also referred to as Moorea producens) has been a particularly rich source of diverse natural products.[1] this compound was first discovered in a Curaçao collection of L. majuscula during a bioassay-guided fractionation aimed at identifying molluscicidal compounds.[2][3] Its structure is characterized by several unique features, including a trichloromethyl group and a methyl enol ether of a β-keto amide.[2][3] While its initial discovery focused on its toxicity to mollusks, subsequent investigations have revealed a more nuanced pharmacological profile, with demonstrated affinity for several mammalian central nervous system (CNS) receptors.[4][5][6] This has opened new avenues for the investigation of this compound and its analogs as potential leads in drug discovery.

Quantitative Data Summary

Table 1: Biological Activity of this compound
Activity TypeAssay Organism/Cell LineMetricValueReference(s)
Molluscicidal ActivityBiomphalaria glabrataLC10010 µg/mL[2][3]
Table 2: Receptor Binding Affinity of this compound
ReceptorMetricValue (nM)Reference(s)
Kappa Opioid Receptor (KOR)Ki79.14[6][7]
Sigma-1 ReceptorKi2256[6][7]
Sigma-2 Receptor (TMEM97)Ki2640[6][7]
Dopamine D3 Receptor (D3R)Ki446[6][7]
Dopamine Transporter (DAT)Ki3100[6][7]
Table 3: Cytotoxicity of this compound
Cell LineCell TypeIC50 (µM)Reference(s)
MDA-MB-231Triple-Negative Breast Cancer40.7 ± 3.5[6]
BT-549Triple-Negative Breast Cancer42.1 ± 5.1[6]
MCF-7Luminal A Breast Cancer38.9 ± 8.1[6]
HEK-293Human Embryonic Kidney51.6 ± 0.6[6]

Experimental Protocols

Bioassay-Guided Fractionation and Isolation of this compound

This protocol outlines the general procedure for the isolation of this compound from Lyngbya majuscula using bioassay-guided fractionation.

Materials:

  • Freeze-dried Lyngbya majuscula biomass

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Silica gel for vacuum-liquid chromatography (VLC)

  • C18 reversed-phase silica gel for VLC

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Solvents for HPLC (acetonitrile, water)

  • Rotary evaporator

  • Molluscicide bioassay (e.g., using Biomphalaria glabrata)

Procedure:

  • Extraction:

    • Exhaustively extract the freeze-dried L. majuscula biomass with a 2:1 mixture of DCM:MeOH.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude organic extract.

  • Initial Fractionation (Silica Gel VLC):

    • Subject the crude extract to VLC on a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexanes, followed by increasing concentrations of EtOAc in hexanes, and finally pure EtOAc and then MeOH.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Test each fraction for molluscicidal activity.

  • Bioassay-Guided Selection:

    • Identify the most active fraction(s) from the initial fractionation. The fraction eluting with 2:3 Hexanes:EtOAc has been reported to contain this compound.[6]

  • Secondary Fractionation (Reversed-Phase VLC):

    • Further fractionate the active fraction using VLC on C18 reversed-phase material.

    • Elute with a gradient of decreasing polarity, such as a MeOH/H₂O gradient (e.g., starting from 60% MeOH to 100% MeOH).

    • Again, test the resulting fractions for molluscicidal activity.

  • Final Purification (RP-HPLC):

    • Purify the active fraction from the reversed-phase VLC using RP-HPLC on a C18 column.

    • Use an isocratic or gradient elution with a suitable solvent system, such as acetonitrile/water.

    • Monitor the elution by UV detection and collect the peak corresponding to this compound. The yield of pure this compound is approximately 0.6% of the initial crude extract.

Radioligand Binding Assay for Kappa Opioid Receptor (KOR)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the KOR.

Materials:

  • Cell membranes prepared from cells stably expressing the human KOR.

  • Radioligand specific for KOR (e.g., [³H]U-69,593).

  • This compound solution at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known KOR ligand, e.g., 10 µM U-69,593).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add the non-specific binding control.

    • Bring the final volume to a fixed amount with assay buffer.

  • Incubation:

    • Incubate the assay mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This protocol details the measurement of SOCE in dorsal root ganglion (DRG) neurons in response to this compound.

Materials:

  • Primary DRG neurons cultured on glass coverslips.

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP).

  • Extracellular recording solution (ERS) with and without calcium.

  • Thapsigargin (a SERCA inhibitor to deplete ER calcium stores).

  • This compound solution.

  • Fluorescence microscopy setup with a perfusion system.

  • Image acquisition and analysis software.

Procedure:

  • Cell Loading:

    • If using a chemical indicator, incubate the DRG neurons with Fura-2 AM in ERS to allow the dye to enter the cells and be de-esterified.

    • Wash the cells to remove excess dye.

  • Baseline Measurement:

    • Mount the coverslip with the loaded cells onto the microscope stage and perfuse with ERS containing calcium.

    • Record baseline fluorescence for a few minutes.

  • Calcium Store Depletion:

    • Switch the perfusion to a calcium-free ERS to prevent calcium influx.

    • After a brief period, add thapsigargin to the calcium-free ERS to deplete the intracellular calcium stores of the endoplasmic reticulum. This will cause a transient increase in cytosolic calcium as it leaks from the ER.

  • This compound Application:

    • While still in calcium-free ERS with thapsigargin, apply this compound (or vehicle control) and incubate for a few minutes.

  • Induction of SOCE:

    • Reintroduce the ERS containing calcium. This will trigger the opening of store-operated calcium channels in the plasma membrane, leading to a significant influx of calcium, which is observed as a sharp increase in fluorescence.

  • Data Acquisition and Analysis:

    • Continuously record the fluorescence intensity throughout the experiment.

    • Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after the reintroduction of calcium.

    • Compare the SOCE response in this compound-treated cells to that in vehicle-treated cells to determine the effect of this compound. Recent studies have shown that this compound enhances the SOCE response in sensory neurons.[6][7]

Visualizations

Biosynthetic Pathway of this compound

Barbamide_Biosynthesis Leucine L-Leucine Trichloroleucine 5,5,5-Trichloroleucine Leucine->Trichloroleucine Chlorination PKS_NRPS Mixed PKS/NRPS Assembly Line Trichloroleucine->PKS_NRPS This compound This compound PKS_NRPS->this compound Acetate Acetate Acetate->PKS_NRPS Phenylalanine L-Phenylalanine Phenylalanine->PKS_NRPS Cysteine L-Cysteine Cysteine->PKS_NRPS

Caption: Proposed biosynthetic pathway of this compound in L. majuscula.

Experimental Workflow for this compound Isolation

Barbamide_Isolation_Workflow Biomass Lyngbya majuscula Biomass Extraction Solvent Extraction (DCM:MeOH) Biomass->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Silica_VLC Silica Gel VLC Crude_Extract->Silica_VLC Active_Fraction1 Active Fraction (Molluscicidal) Silica_VLC->Active_Fraction1 RP_VLC Reversed-Phase VLC Active_Fraction1->RP_VLC Active_Fraction2 Active Fraction (Molluscicidal) RP_VLC->Active_Fraction2 RP_HPLC Reversed-Phase HPLC Active_Fraction2->RP_HPLC Pure_this compound Pure this compound RP_HPLC->Pure_this compound

Caption: Bioassay-guided isolation workflow for this compound.

Signaling Pathway of this compound in Sensory Neurons

Barbamide_Signaling_Pathway This compound This compound Sigma2_TMEM97 Sigma-2 Receptor (TMEM97) This compound->Sigma2_TMEM97 Binds to Cholesterol Cholesterol Homeostasis Sigma2_TMEM97->Cholesterol Modulates TRPV1 TRPV1 Channel Cholesterol->TRPV1 Alters function of SOCE Store-Operated Calcium Entry (SOCE) Cholesterol->SOCE Enhances Ca_Influx Increased Ca²⁺ Influx TRPV1->Ca_Influx SOCE->Ca_Influx Neuronal_Excitability Enhanced Neuronal Excitability Ca_Influx->Neuronal_Excitability Capsaicin Capsaicin Capsaicin->TRPV1 Activates Thapsigargin Thapsigargin Thapsigargin->SOCE Induces

Caption: Proposed signaling pathway of this compound in sensory neurons.

Conclusion

This compound represents a fascinating marine natural product with a rich history of discovery and a promising future in pharmacology. Its journey from a molluscicidal agent to a modulator of mammalian neuronal signaling pathways underscores the importance of continued exploration of natural sources for novel chemical entities. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in natural products chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound and its analogs. The unique structure and biological activity profile of this compound make it an attractive scaffold for medicinal chemistry efforts aimed at developing new therapeutics for a range of disorders, particularly those involving the central nervous system.

References

Barbamide: A Technical Guide to its Isolation and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and structure elucidation of barbamide, a fascinating and biologically active natural product. This compound, first identified from the marine cyanobacterium Lyngbya majuscula, has garnered significant interest due to its unique chemical features and potential pharmacological applications. This document details the original bioassay-guided isolation protocol and the comprehensive spectroscopic analysis that led to the determination of its complex structure.

Introduction to this compound

This compound is a chlorinated lipopeptide originally discovered from a Curaçao collection of the marine cyanobacterium Lyngbya majuscula.[1][2] The initial investigation into this organism was prompted by the potent toxicity of its lipid extract to the mollusc Biomphalaria glabrata, a snail that is an intermediate host for the parasite Schistosoma. Bioassay-guided fractionation of this extract led to the isolation of this compound as the active molluscicidal agent, with a lethal concentration (LC100) of 10 µg/mL.[1][2]

Structurally, this compound is a unique natural product incorporating several unusual moieties, including a trichloromethyl group and a methyl enol ether of a β-keto amide.[1][2] More recent research has expanded on its biological profile, revealing that this compound exhibits affinity for various receptors and transporters in the mammalian nervous system, including the dopamine transporter, the kappa opioid receptor, and sigma receptors.[3][4] This suggests that this compound may serve as a valuable lead compound in the development of new therapeutic agents.

Isolation of this compound

The isolation of this compound from Lyngbya majuscula was originally achieved through a bioassay-guided fractionation process, targeting its molluscicidal activity. The general workflow for the isolation is outlined below.

Experimental Workflow for this compound Isolation

G cluster_collection Sample Collection & Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification Collection Collection of Lyngbya majuscula Extraction Extraction with CH2Cl2/MeOH (2:1) Collection->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract Bioassays Bioassays: - Molluscicidal (Biomphalaria glabrata) - Brine Shrimp Toxicity (Artemia salina) - Ichthyotoxicity (Carassius auratus) CrudeExtract->Bioassays Fractionation Chromatographic Fractionation CrudeExtract->Fractionation ActiveFractions Active Molluscicidal Fractions Fractionation->ActiveFractions RPHPLC Reversed-Phase HPLC (ODS column) ActiveFractions->RPHPLC Purethis compound Pure this compound RPHPLC->Purethis compound

Caption: Bioassay-guided isolation workflow for this compound.

Experimental Protocols

1. Collection and Extraction:

  • Specimens of the marine cyanobacterium Lyngbya majuscula were collected from the Caribbean Sea.

  • The collected biomass was extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to yield a crude lipid extract.

2. Bioassay-Guided Fractionation:

  • The crude extract was subjected to a series of bioassays to guide the fractionation process. These included:

    • Molluscicidal assay: against Biomphalaria glabrata.

    • Brine shrimp toxicity assay: against Artemia salina.

    • Ichthyotoxicity assay: against goldfish (Carassius auratus).

  • The molluscicidal activity was specifically tracked to guide the separation of the active components.

  • The crude extract was fractionated using column chromatography.

3. Purification:

  • Fractions exhibiting significant molluscicidal activity were combined for further purification.

  • The final purification was achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on an octadecyl-silylated (ODS) silica gel column.

  • Elution with a solvent system of methanol and water (4:1) yielded pure this compound as a pale yellow oil.[5]

A more recent re-isolation of this compound involved extraction with ethyl acetate (EtOAc) and methanol (MeOH), followed by partitioning with EtOAc and water. The EtOAc-soluble fraction was then subjected to normal-phase flash chromatography followed by reversed-phase flash chromatography to yield pure this compound.[3]

Structure Elucidation of this compound

The planar structure of this compound was determined through a combination of mass spectrometry and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the molecular formula of this compound. The observed mass-to-charge ratio (m/z) and the characteristic isotopic pattern for chlorine were crucial in establishing the elemental composition.

Parameter Value
Ionization ModeESI+
Observed m/z [M+Na]⁺483.6
Calculated FormulaC₂₀H₂₃Cl₃N₂O₂S

Table 1: Mass Spectrometry Data for this compound.[3]

NMR Spectroscopy

NMR experiments were conducted in deuterated chloroform (CDCl₃) at 500 MHz. The complete assignment of the proton and carbon signals was achieved through the analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR Data:

Position¹³C (δc)¹H (δH, mult, J in Hz)
116.51.01 (d, 6.9)
234.02.50 (m)
342.12.25 (dd, 14.5, 5.5), 2.10 (dd, 14.5, 8.5)
4104.9-
5158.45.15 (s)
6169.8-
759.95.75 (m)
835.83.25 (dd, 13.5, 5.5), 3.10 (dd, 13.5, 8.5)
9137.9-
10128.57.25 (m)
11128.87.25 (m)
12126.87.20 (m)
13170.2-
14115.67.10 (d, 3.2)
15142.17.60 (d, 3.2)
N-Me34.23.05 (s)
O-Me56.13.65 (s)

Table 2: ¹H and ¹³C NMR data for this compound in CDCl₃.

Key Structural Features from NMR Analysis:

  • Trichloromethyl Group: The singlet at δc 104.9 in the ¹³C NMR spectrum was indicative of a carbon atom attached to three chlorine atoms.

  • Thiazole Ring: The signals at δH 7.10 (d) and 7.60 (d) with a coupling constant of 3.2 Hz, along with their corresponding carbon signals at δc 115.6 and 142.1, were characteristic of a 2,4-disubstituted thiazole ring.

  • N-methyldolaphenine Fragment: Analysis of COSY and HMBC correlations established the presence of an N-methyldolaphenine unit, which is derived from phenylalanine.

  • β-Keto Amide with Methyl Enol Ether: The HMBC correlations from the O-methyl protons (δH 3.65) to the enol carbon (δc 158.4) and from the enol proton (δH 5.15) to the amide carbonyl carbon (δc 169.8) confirmed the presence of the methyl enol ether of a β-keto amide.

The absolute configuration of the stereocenters in this compound was determined through total synthesis and comparison of the synthetic and natural products.[5]

Chemical Structure of this compound

G cluster_structure This compound This compound Structure structure_node

Caption: Chemical structure of this compound.

Conclusion

The isolation and structure elucidation of this compound represent a classic example of natural product chemistry, employing bioassay-guided fractionation and detailed spectroscopic analysis to uncover a novel and complex molecular architecture. The unique structural features of this compound, particularly the trichloromethyl group, and its intriguing biological activities continue to make it a subject of interest for synthetic chemists, biochemists, and pharmacologists. This guide provides a comprehensive technical overview to aid researchers in understanding and potentially exploring this remarkable marine natural product.

References

The Barbamide Biosynthetic Pathway: A Technical Guide to its Gene Cluster and Molecular Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide, a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula, has garnered significant interest due to its potent molluscicidal activity.[1][2] Its unique chemical structure, featuring a trichloromethyl group and a thiazole ring, is the product of a fascinating and complex biosynthetic pathway. This technical guide provides an in-depth analysis of the this compound gene cluster, the enzymatic reactions involved in its synthesis, and detailed methodologies for its study. The intricate interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules, along with a host of unique tailoring enzymes, makes the this compound pathway a compelling case study for natural product biosynthesis and a potential source of novel biocatalysts for synthetic biology and drug development.

The this compound Gene Cluster: A Hybrid PKS/NRPS System

The biosynthesis of this compound is orchestrated by a ~26 kb gene cluster, designated bar, containing 12 open reading frames (barA through barK).[1][2] This cluster encodes a hybrid PKS/NRPS system, a molecular assembly line that combines fatty acid and amino acid building blocks to construct the final natural product. The organization of the bar gene cluster is largely co-linear with the predicted biosynthetic steps.[1][2]

A summary of the deduced functions of the open reading frames (ORFs) within the bar gene cluster is presented below.

GeneProposed Function of Encoded Protein
barA Peptidyl Carrier Protein (PCP)
barB1 Fe(II)/α-ketoglutarate-dependent halogenase
barB2 Fe(II)/α-ketoglutarate-dependent halogenase
barC Type II Thioesterase (TEII)
barD Adenylation (A) domain for leucine activation
barE NRPS/PKS hybrid module (A-PCP-KS)
barF PKS module (AT-KR-ACP) and O-methyltransferase (O-MT)
barG NRPS module (C-A-PCP-Cy) for phenylalanine and cysteine incorporation
barH Putative transporter
barI Putative regulatory protein
barJ Putative FAD-dependent oxidoreductase
barK Putative glycosyltransferase

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a multi-step process that begins with the formation of a unique trichloroleucine starter unit, followed by chain elongation and termination. The proposed pathway is a testament to the remarkable catalytic versatility of microbial biosynthetic machinery.

Initiation: The Formation of Trichloroleucine

The biosynthesis of this compound commences with the activation of L-leucine. This process involves a series of enzymatic reactions catalyzed by the initial set of enzymes in the bar cluster:

  • Leucine Activation: The standalone adenylation (A) domain encoded by barD specifically recognizes and activates L-leucine by hydrolyzing ATP to form a leucyl-AMP intermediate and pyrophosphate.[1]

  • Thiolation: The activated leucine is then transferred to the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) encoded by barA, forming a thioester linkage.

  • Halogenation: The leucine, now tethered to BarA, undergoes a series of chlorination reactions. The Fe(II)/α-ketoglutarate-dependent halogenases, BarB1 and BarB2, are responsible for the addition of three chlorine atoms to the methyl group of leucine.[3] Isotope labeling studies have shown that dichloroleucine is a viable intermediate, while monochloroleucine is not, suggesting a specific order of chlorination events.[3]

  • Editing/Release: The type II thioesterase, BarC, is thought to play a proofreading role, ensuring the fidelity of the starter unit before it is passed on to the next module.

Elongation and Tailoring

Once the trichloroleucine starter unit is formed, it enters the main PKS/NRPS assembly line for chain elongation and further modification:

  • Module 1 (BarE): The adenylation domain of the BarE module recognizes and activates the trichloroleucine. This is followed by a condensation reaction catalyzed by the ketosynthase (KS) domain, which attaches the trichloroleucine to the growing chain.

  • Module 2 (BarF): The acyltransferase (AT) domain of BarF loads a malonyl-CoA extender unit onto the acyl carrier protein (ACP). The ketoreductase (KR) domain then reduces the resulting β-keto group. A key tailoring step occurs here, where the O-methyltransferase (O-MT) domain methylates the hydroxyl group.

  • Module 3 (BarG): This NRPS module is responsible for the incorporation of the final two amino acid residues. The first adenylation domain of BarG activates L-phenylalanine, which is then condensed with the growing chain. The second adenylation domain activates L-cysteine.

  • Cyclization and Thiazole Formation: The cyclization (Cy) domain of BarG catalyzes the formation of a thiazoline ring from the cysteine residue. This is subsequently oxidized to a thiazole, likely by the action of BarJ, a putative FAD-dependent oxidoreductase.[1]

Termination

The final step in this compound biosynthesis is the release of the completed molecule from the NRPS machinery. This is typically accomplished by a thioesterase (TE) domain, which is located at the C-terminus of the final NRPS module (BarG).

Visualizing the this compound Biosynthetic Pathway

The following diagrams illustrate the logical flow of the this compound biosynthetic pathway and the experimental workflow for studying it.

Barbamide_Biosynthesis cluster_initiation Initiation Phase cluster_elongation Elongation & Tailoring Phase cluster_termination Termination Phase Leucine L-Leucine Leucyl_AMP Leucyl-AMP Leucine->Leucyl_AMP BarD (A) Leucyl_BarA Leucyl-S-BarA Leucyl_AMP->Leucyl_BarA BarA (PCP) Trichloroleucyl_BarA Trichloroleucyl-S-BarA Leucyl_BarA->Trichloroleucyl_BarA BarB1, BarB2 (Halogenases) Trichloroleucine Trichloroleucine Trichloroleucyl_BarA->Trichloroleucine BarC (TEII) PKS_NRPS_intermediate1 Growing Chain on BarE Trichloroleucine->PKS_NRPS_intermediate1 BarE (A-PCP-KS) PKS_NRPS_intermediate2 Growing Chain on BarF PKS_NRPS_intermediate1->PKS_NRPS_intermediate2 BarF (AT-KR-ACP) + Malonyl-CoA, O-MT PKS_NRPS_intermediate3 Growing Chain on BarG (Phe) PKS_NRPS_intermediate2->PKS_NRPS_intermediate3 BarG (C-A-PCP) + L-Phenylalanine PKS_NRPS_intermediate4 Growing Chain on BarG (Cys-Thiazoline) PKS_NRPS_intermediate3->PKS_NRPS_intermediate4 BarG (C-A-PCP) + L-Cysteine Barbamide_precursor This compound Precursor on BarG PKS_NRPS_intermediate4->Barbamide_precursor BarG (Cy) Oxidation (BarJ?) This compound This compound Barbamide_precursor->this compound BarG (TE)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_gene_analysis Gene Cluster Analysis cluster_protein_expression Protein Expression & Purification cluster_enzymatic_assays In Vitro Enzymatic Assays cluster_product_analysis Product Analysis Genomic DNA Extraction Genomic DNA Extraction Cosmid Library Construction Cosmid Library Construction Genomic DNA Extraction->Cosmid Library Construction Sequencing & Annotation Sequencing & Annotation Cosmid Library Construction->Sequencing & Annotation Gene Knockout Studies Gene Knockout Studies Sequencing & Annotation->Gene Knockout Studies Gene Cloning into Expression Vector Gene Cloning into Expression Vector Sequencing & Annotation->Gene Cloning into Expression Vector Heterologous Expression\n(E. coli / Streptomyces) Heterologous Expression (E. coli / Streptomyces) Gene Cloning into Expression Vector->Heterologous Expression\n(E. coli / Streptomyces) Cell Lysis Cell Lysis Heterologous Expression\n(E. coli / Streptomyces)->Cell Lysis LC-MS Analysis LC-MS Analysis Heterologous Expression\n(E. coli / Streptomyces)->LC-MS Analysis Protein Purification (e.g., Ni-NTA) Protein Purification (e.g., Ni-NTA) Cell Lysis->Protein Purification (e.g., Ni-NTA) ATP-Pyrophosphate Exchange Assay ATP-Pyrophosphate Exchange Assay Protein Purification (e.g., Ni-NTA)->ATP-Pyrophosphate Exchange Assay Thioesterase Assay Thioesterase Assay Protein Purification (e.g., Ni-NTA)->Thioesterase Assay Halogenation Assay Halogenation Assay Protein Purification (e.g., Ni-NTA)->Halogenation Assay In Vitro Reconstitution of Pathway In Vitro Reconstitution of Pathway Protein Purification (e.g., Ni-NTA)->In Vitro Reconstitution of Pathway In Vitro Reconstitution of Pathway->LC-MS Analysis NMR Spectroscopy NMR Spectroscopy LC-MS Analysis->NMR Spectroscopy Bioactivity Assays Bioactivity Assays NMR Spectroscopy->Bioactivity Assays

Caption: Experimental workflow for this compound pathway analysis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the this compound biosynthetic pathway. While specific, detailed protocols are often tailored to individual laboratory conditions, the following represent the standard approaches.

Gene Cloning and Heterologous Expression

Objective: To produce the enzymes of the this compound pathway in a foreign host for in vitro characterization.

Generalized Protocol:

  • Gene Amplification: The bar genes are amplified from the genomic DNA of Lyngbya majuscula using PCR with high-fidelity polymerase.

  • Vector Ligation: The amplified genes are cloned into an appropriate expression vector, such as the pET series for E. coli or pSET152 for Streptomyces. These vectors often contain an affinity tag (e.g., His-tag) for simplified protein purification.

  • Transformation: The recombinant plasmids are transformed into a suitable expression host, such as E. coli BL21(DE3) or Streptomyces venezuelae.

  • Culture Growth and Induction: The transformed cells are grown in a suitable medium (e.g., LB for E. coli, ISP2 for Streptomyces) to a specific optical density. Protein expression is then induced, for example, with IPTG in E. coli.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or French press to release the cellular contents.

Protein Purification

Objective: To isolate the enzymes of interest from the crude cell lysate.

Generalized Protocol for His-tagged Proteins:

  • Clarification of Lysate: The cell lysate is centrifuged at high speed to pellet cellular debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a column containing a resin with high affinity for the tag (e.g., Ni-NTA for His-tagged proteins).

  • Washing: The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins.

  • Elution: The protein of interest is eluted from the column using a high concentration of the competing agent.

  • Buffer Exchange and Concentration: The purified protein is transferred into a suitable storage buffer using dialysis or a desalting column and concentrated to a working concentration.

ATP-Pyrophosphate Exchange Assay

Objective: To determine the substrate specificity of the adenylation domains (e.g., BarD, BarE). This assay measures the reverse reaction of the adenylation step.

Generalized Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified adenylation domain, ATP, MgCl2, and a radiolabeled pyrophosphate ([³²P]PPi).

  • Initiation of Reaction: The reaction is initiated by the addition of the amino acid substrate to be tested.

  • Incubation: The reaction is incubated at a specific temperature for a set period.

  • Quenching and Precipitation: The reaction is stopped, and the unincorporated [³²P]PPi is precipitated.

  • Quantification: The amount of [³²P] incorporated into ATP is measured using scintillation counting. A higher count indicates a greater substrate preference by the enzyme.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is crucial for understanding its efficiency and for potential bioengineering efforts. However, detailed kinetic data for the individual enzymes and precise production titers are not extensively reported in the publicly available literature. The following table summarizes the available quantitative information.

ParameterValueOrganism/SystemReference
4-O-demethylthis compound Titer < 1 µg/LStreptomyces venezuelae (heterologous host)[3]
This compound LD50 (Molluscicidal Activity) 3.9 µMBiomphalaria glabrata[3]
BarD (Adenylation Domain) Substrate Specificity High for L-leucine and L-valineIn vitro assay[1]
BarE (Adenylation Domain) Substrate Specificity High for trichloroleucineIn vitro assay[1]
BarG (Adenylation Domain) Substrate Specificity High for L-phenylalanine and L-cysteineIn vitro assay[1][2]

Conclusion and Future Directions

The study of the this compound biosynthetic pathway has unveiled a remarkable example of the metabolic ingenuity of marine cyanobacteria. The intricate interplay of PKS and NRPS modules, along with a suite of unique tailoring enzymes, provides a rich platform for investigating novel biocatalytic mechanisms. While significant progress has been made in elucidating the key steps in this compound biosynthesis, several areas warrant further investigation.

The precise mechanisms of the one-carbon truncation and the final thiazole oxidation remain to be fully characterized. Furthermore, the regulatory networks governing the expression of the bar gene cluster are largely unknown. A deeper understanding of these aspects will be crucial for harnessing the full potential of this biosynthetic pathway.

For drug development professionals, the unique structural motifs of this compound and its potent biological activity make it an attractive scaffold for medicinal chemistry efforts. The heterologous expression of the bar gene cluster, although currently yielding low titers, opens the door for metabolic engineering strategies to improve production and generate novel analogs with enhanced therapeutic properties. The continued exploration of the this compound biosynthetic pathway and its enzymatic machinery promises to yield valuable insights into natural product biosynthesis and provide new tools for the development of novel pharmaceuticals.

References

Barbamide's Mechanism of Action on Neuronal Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide, a lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a molecule of interest for its interactions with the mammalian nervous system.[1][2] Initially identified for its molluscicidal activity, recent research has unveiled its affinity for several neuronal receptors and its ability to modulate intracellular calcium dynamics, suggesting its potential as a pharmacological tool or a lead for drug discovery.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action on neuronal receptors, with a focus on its binding affinities, effects on calcium signaling, and the experimental protocols used to elucidate these properties.

Receptor Binding Affinity of this compound

Screening of this compound against a panel of 45 receptors and transporters involved in nociception and sensory neuron activity has revealed significant binding affinity for a specific subset of these targets.[1] A primary screen measuring the percent inhibition at a 10 µM concentration of this compound identified high-level interactions with the dopamine transporter (DAT), the kappa opioid receptor (KOR), and sigma receptors (σ1 and σ2/TMEM97).[1][3]

Quantitative Binding Data

The following table summarizes the primary screening results for this compound and this compound-containing fractions against key neuronal receptors. The data represents the average percent inhibition of radioligand binding at a 10 µM concentration.

Target Receptor/TransporterPure this compound (% Inhibition @ 10 µM)This compound-Containing Fraction DUQ0029D (% Inhibition @ 10 µM)
Sigma-2/TMEM97 Receptor8793
Kappa Opioid Receptor (KOR)7175
Dopamine Transporter (DAT)90Not Reported
Sigma-1 Receptor63Not Reported

Data sourced from Hough et al., 2023.[1][4]

Modulation of Neuronal Calcium Signaling

While this compound exhibits binding affinity for several neuronal receptors, its functional effects appear to be centered on the modulation of intracellular calcium ([Ca2+]) levels, a critical second messenger in neuronal signaling.[1]

Effects on Basal Calcium and Capsaicin-Evoked Influx

In isolated mouse sensory neurons, this compound alone does not elicit a significant change in basal intracellular calcium levels.[1] However, it potentiates the effects of the Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, capsaicin.[1] Neurons pre-treated with this compound show a significantly enhanced peak fluorescence intensity in response to capsaicin, indicating an amplified calcium influx through TRPV1 channels.[5][6] Conversely, the subsequent depolarization-induced calcium influx triggered by potassium chloride (KCl) is diminished in this compound-treated cells.[5]

Enhancement of Store-Operated Calcium Entry (SOCE)

A key aspect of this compound's activity is its enhancement of store-operated calcium entry (SOCE).[1] SOCE is a crucial mechanism for replenishing endoplasmic reticulum (ER) calcium stores following their depletion. In dorsal root ganglion (DRG) neurons, this compound treatment leads to an augmented SOCE response after ER calcium depletion with the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, thapsigargin.[5] This suggests that this compound may influence the molecular machinery of SOCE, which involves the STIM proteins in the ER and Orai channels in the plasma membrane.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's neuronal activity.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for a panel of neuronal receptors and transporters.

  • Method: Radioligand binding assays were conducted by the Psychoactive Drug Screening Program (PDSP).

  • Protocol:

    • A panel of 45 CNS receptors, transporters, and ion channels were assessed.

    • This compound was screened at a single concentration of 10 µM in primary assays.

    • The assays measure the displacement of a specific radioligand from its target receptor by the test compound (this compound).

    • The results are expressed as the percentage inhibition of radioligand binding.[3]

Calcium Imaging in Primary Sensory Neurons
  • Objective: To measure the effect of this compound on intracellular calcium dynamics in response to various stimuli.

  • Method: Live-cell calcium imaging using the genetically encoded calcium indicator GCaMP6f.

  • Protocol:

    • Dorsal root ganglion (DRG) neurons were isolated from female mice expressing GCaMP6f.

    • Cultured DRG neurons were treated with either this compound (10 µM) or a vehicle control.

    • Cells were subsequently stimulated with the TRPV1 agonist capsaicin, followed by depolarization with KCl.

    • Changes in intracellular calcium were recorded by measuring the fluorescence intensity of GCaMP6f over time.[5][6]

Store-Operated Calcium Entry (SOCE) Assay
  • Objective: To assess the impact of this compound on SOCE in sensory neurons.

  • Method: Calcium imaging following the depletion of intracellular calcium stores.

  • Protocol:

    • Primary DRG neurons expressing GCaMP6f were bathed in a calcium-free buffer.

    • The SERCA inhibitor thapsigargin was used to deplete ER calcium stores, in the presence of either this compound or a vehicle control.

    • Calcium was then reintroduced into the extracellular medium.

    • The subsequent rise in intracellular calcium, representing SOCE, was measured by GCaMP6f fluorescence.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Barbamide_Signaling_Pathway cluster_receptors This compound Binding Targets cluster_effects Functional Effects in Sensory Neurons KOR Kappa Opioid Receptor Sigma1 Sigma-1 Receptor Sigma2 Sigma-2/TMEM97 Receptor DAT Dopamine Transporter This compound This compound This compound->KOR Binds to This compound->Sigma1 Binds to This compound->Sigma2 Binds to This compound->DAT Binds to TRPV1 TRPV1 Channel This compound->TRPV1 Potentiates SOCE Store-Operated Calcium Entry (SOCE) This compound->SOCE Enhances KCl_Response Decreased KCl-evoked Ca2+ Response This compound->KCl_Response Leads to Ca_Influx Increased Ca2+ Influx TRPV1->Ca_Influx SOCE->Ca_Influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates

Caption: Proposed mechanism of this compound action on sensory neurons.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Recording Isolate_DRG Isolate DRG neurons from GCaMP6f mice Culture_Cells Culture neurons Isolate_DRG->Culture_Cells Add_this compound Add this compound (10 µM) or Vehicle Culture_Cells->Add_this compound Add_Capsaicin Apply Capsaicin Add_this compound->Add_Capsaicin Add_KCl Apply KCl Add_Capsaicin->Add_KCl Record_Fluorescence Record GCaMP6f Fluorescence Add_Capsaicin->Record_Fluorescence Add_KCl->Record_Fluorescence

Caption: Experimental workflow for calcium imaging in DRG neurons.

SOCE_Assay_Workflow Start Start with GCaMP6f expressing DRG neurons Ca_Free Incubate in Ca2+-free buffer Start->Ca_Free Thapsigargin Add Thapsigargin + this compound/Vehicle Ca_Free->Thapsigargin Reintroduce_Ca Reintroduce extracellular Ca2+ Thapsigargin->Reintroduce_Ca Measure_SOCE Measure rise in intracellular Ca2+ Reintroduce_Ca->Measure_SOCE

Caption: Workflow for the Store-Operated Calcium Entry (SOCE) assay.

Conclusion

This compound demonstrates a multifaceted interaction with the neuronal system. Its binding affinity for key receptors such as the kappa opioid, sigma, and dopamine transporter receptors, coupled with its pronounced effects on calcium signaling pathways, particularly the potentiation of TRPV1-mediated influx and the enhancement of SOCE, marks it as a significant molecule for further neuropharmacological investigation.[1] The detailed mechanisms connecting its receptor binding to the observed modulation of calcium channels remain an area for future research. The potential for agonistic or antagonistic activity at its binding targets requires further characterization to fully understand its physiological role and therapeutic potential.

References

The Biological Activity of Barbamide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula and initially recognized for its potent molluscicidal activity.[1][2] Subsequent research has unveiled a more complex pharmacological profile, revealing its interaction with various targets within the mammalian central nervous system (CNS).[3][4] This technical guide provides a comprehensive overview of the biological activities of this compound and its structural analogs, focusing on its mechanism of action, quantitative bioactivity data, and detailed experimental protocols for its evaluation. The unique structural features of this compound, including a trichloromethyl group, contribute to its diverse biological profile.[2][5] This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development interested in leveraging the therapeutic potential of this marine natural product.

Mechanism of Action

Recent studies have shifted the focus of this compound research from its molluscicidal properties to its effects on mammalian neuronal systems. This compound has been shown to have a notable affinity for a range of membrane-bound receptors and transporters, suggesting a multi-target mechanism of action that primarily impacts neuronal signaling and calcium homeostasis.[3][4]

Receptor Binding Profile

This compound exhibits significant binding affinity for several key receptors and transporters involved in neurotransmission and cellular signaling.[3] Secondary screening has revealed its interaction with the following targets:

  • Kappa Opioid Receptor (KOR): this compound displays a high affinity for the KOR, a receptor implicated in pain, mood, and addiction.[3][6]

  • Sigma Receptors (σ1 and σ2/TMEM97): this compound binds to both sigma-1 (σ1) and sigma-2 (σ2/TMEM97) receptors.[3] These receptors are involved in a variety of cellular functions, including the regulation of ion channels, cellular signaling, and cell survival.

  • Dopamine Transporter (DAT): this compound also shows affinity for the dopamine transporter, a key regulator of dopamine levels in the synapse.[3]

Modulation of Neuronal Calcium Signaling

A significant aspect of this compound's biological activity is its ability to modulate intracellular calcium ([Ca2+]i) levels in sensory neurons. While this compound alone does not directly elicit calcium flux, it potentiates the effects of other stimuli. Specifically, it has been observed to enhance the calcium influx induced by the TRPV1 agonist capsaicin and to augment store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[4][7]

The interaction of this compound with the sigma-2/TMEM97 receptor is thought to be a key mechanism underlying its effects on calcium signaling.[4] TMEM97 is involved in cholesterol homeostasis, and its modulation by this compound may lead to alterations in the plasma membrane's lipid composition, thereby affecting the function of ion channels such as Orai1, the pore-forming unit of the store-operated calcium channel.[4]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.

Table 1: Receptor Binding Affinities of this compound [3]

TargetKᵢ (nM)
Kappa Opioid Receptor (KOR)79.14
Sigma-1 Receptor (σ1)2256
Sigma-2 Receptor (TMEM97)2640
Dopamine Transporter (DAT)3100
Dopamine D3 Receptor (D₃R)446

Table 2: Cytotoxicity of this compound [4]

Cell LineAssayActivity
MDA-MB-231 (Triple-negative breast cancer)MTTNo significant decrease in cell viability at concentrations up to 100 µM
BT-549 (Triple-negative breast cancer)MTTNo significant decrease in cell viability at concentrations up to 100 µM
MCF-7 (Estrogen receptor-positive breast cancer)MTTNo significant decrease in cell viability at concentrations up to 100 µM
HEK-293 (Human embryonic kidney)MTTNo significant decrease in cell viability at concentrations up to 100 µM

Table 3: Biological Activity of this compound Analogs

AnalogBiological ActivityIC₅₀/LC₁₀₀Source
This compoundMolluscicidal (against Biomphalaria glabrata)LC₁₀₀ = 10 µg/mL[2]
DysideninAnthelmintic (against Haemonchus contortus larvae)IC₅₀ = 31 µM[5]
DysideninInhibition of bone morphogenetic protein-induced alkaline phosphataseIC₅₀ = 2.3 µM[5]
Barbaleucamide ANo quantitative data available-
DysidenamideNo quantitative data available-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Radioligand Binding Assay for Kappa Opioid Receptor (KOR)

This protocol is adapted for determining the binding affinity of compounds to the KOR using the selective radioligand [³H]U-69593.[8][9]

1. Membrane Preparation:

  • Homogenize guinea pig cortical tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA protein assay.

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of membrane preparation (containing a predetermined optimal amount of protein).

    • 50 µL of [³H]U-69593 (at a concentration near its Kd, typically 1-3 nM).

    • 50 µL of competing ligand (e.g., this compound) at various concentrations or buffer for total binding.

    • For non-specific binding, add a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-50488).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.[1]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM

This protocol describes a method to measure changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[4][7]

1. Cell Preparation and Dye Loading:

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution, e.g., HBSS).

  • Wash the cells once with the salt solution.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells with the salt solution to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.

2. Calcium Imaging:

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Perfuse the cells with a Ca²⁺-free physiological salt solution.

  • To deplete intracellular calcium stores, add a SERCA pump inhibitor such as thapsigargin (e.g., 2 µM) to the Ca²⁺-free solution.

  • After store depletion, reintroduce a physiological salt solution containing Ca²⁺ to induce SOCE.

  • Excite Fura-2 alternately at 340 nm and 380 nm and collect the emission at 510 nm.

3. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

  • The change in the F340/F380 ratio upon reintroduction of extracellular Ca²⁺ represents the magnitude of SOCE.

  • Compare the SOCE response in the presence and absence of the test compound (e.g., this compound) to determine its modulatory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis cell_culture Cell Culture binding_assay Receptor Binding Assay cell_culture->binding_assay cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay ca_imaging Calcium Imaging (SOCE) cell_culture->ca_imaging compound_prep Compound Preparation (this compound & Analogs) compound_prep->binding_assay compound_prep->cytotoxicity_assay compound_prep->ca_imaging ki_calc Ki Calculation binding_assay->ki_calc ic50_calc IC50 Calculation cytotoxicity_assay->ic50_calc soce_quant SOCE Quantification ca_imaging->soce_quant

Fig. 1: General experimental workflow for evaluating this compound's bioactivity.

KOR_signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds Gi_Go Gαi/o KOR->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx (Reduced) Ca_channel->Ca_influx

Fig. 2: this compound's proposed signaling via the Kappa Opioid Receptor.

DAT_signaling This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Binds to Dopamine_neuron Dopamine (Presynaptic Neuron) DAT->Dopamine_neuron Dopamine_synapse Dopamine (Synaptic Cleft) Dopamine_synapse->DAT Reuptake Dopamine_receptors Postsynaptic Dopamine Receptors Dopamine_synapse->Dopamine_receptors Activates Signal Dopaminergic Signaling Dopamine_receptors->Signal

Fig. 3: this compound's interaction with the Dopamine Transporter.

SOCE_pathway This compound This compound Sigma2_TMEM97 Sigma-2/TMEM97 This compound->Sigma2_TMEM97 Modulates Cholesterol Cholesterol Homeostasis Sigma2_TMEM97->Cholesterol Regulates Plasma_Membrane Plasma Membrane Properties Cholesterol->Plasma_Membrane Alters Orai1 Orai1 Channel Plasma_Membrane->Orai1 Enhances function SOCE Store-Operated Ca²⁺ Entry Orai1->SOCE STIM1 STIM1 STIM1->Orai1 Activates ER Endoplasmic Reticulum Ca_store_depletion ER Ca²⁺ Store Depletion ER->Ca_store_depletion Ca_store_depletion->STIM1 Activates

Fig. 4: Proposed mechanism of this compound's effect on SOCE.

Conclusion and Future Directions

This compound, a marine-derived natural product, has emerged as a fascinating molecule with a diverse range of biological activities. Its ability to interact with multiple CNS targets, including the kappa opioid receptor, sigma receptors, and the dopamine transporter, coupled with its modulation of neuronal calcium signaling, makes it a promising scaffold for the development of novel therapeutics. The lack of significant cytotoxicity in mammalian cell lines further enhances its potential as a lead compound.[4]

Future research should focus on several key areas. A comprehensive structure-activity relationship (SAR) study of this compound and its analogs is crucial to identify the pharmacophore responsible for its distinct activities and to design more potent and selective derivatives. While some bioactivity data for analogs like dysidenin exists, a more systematic evaluation of a broader range of analogs against the identified CNS targets is needed.[5] In particular, quantitative data for barbaleucamide A and dysidenamide would provide a more complete picture of the SAR. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the therapeutic potential of this compound and its optimized analogs in relevant animal models of pain, neurodegenerative disorders, and other CNS-related conditions. The continued exploration of this unique marine natural product holds significant promise for the future of drug discovery.

References

Barbamide: A Marine Metabolite with Therapeutic Potential in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

Abstract

Barbamide, a lipopeptide derived from the marine cyanobacterium Lyngbya majuscula, has emerged as a promising lead compound for drug discovery, particularly in the realm of neuroscience. Initially identified for its molluscicidal properties, recent research has unveiled its nuanced interactions with key receptors in the mammalian central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its biological activities, mechanism of action, and key experimental data, to support further investigation and development of this compound-based therapeutics. With a favorable profile of low cytotoxicity and significant affinity for multiple CNS targets, this compound presents a compelling scaffold for the development of novel drugs targeting neurological and psychiatric disorders.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Marine environments, in particular, offer a vast and largely untapped reservoir of chemical diversity. This compound is a chlorinated lipopeptide first isolated from the Caribbean cyanobacterium Lyngbya majuscula.[1] While its initial characterization revealed potent molluscicidal activity, subsequent investigations have shifted focus to its effects on mammalian systems.[1]

Recent studies have demonstrated that this compound interacts with several G-protein coupled receptors and transporters in the CNS, exhibiting a unique pharmacological profile.[2][3] Notably, it displays significant binding affinity for the kappa opioid receptor (KOR), sigma-1 (σ1) and sigma-2 (σ2) receptors, and the dopamine transporter (DAT).[2] Furthermore, this compound has been shown to modulate neuronal excitability by enhancing store-operated calcium entry (SOCE) in sensory neurons, a process potentially mediated by its interaction with the σ2 receptor, also known as transmembrane protein 97 (TMEM97).[2][3]

Crucially, this compound exhibits limited cytotoxicity against a range of mammalian cancer and non-cancerous cell lines at concentrations effective for receptor modulation, highlighting its potential as a safe starting point for medicinal chemistry efforts.[2] This guide synthesizes the current knowledge on this compound, presenting its biological data, experimental methodologies, and proposed mechanisms of action to facilitate its exploration as a lead compound in drug discovery.

Chemical Properties

This compound is a unique lipopeptide characterized by the presence of a trichloromethyl group and a thiazole ring. Its chemical structure and that of some of its known analogs are presented below.

Table 1: Chemical Structures of this compound and its Analogs

Compound NameChemical StructureMolecular Formula
This compound [Image of this compound structure]C₂₀H₂₃Cl₃N₂O₂S
Barbaleucamide A [Image of Barbaleucamide A structure]C₂₁H₂₆Cl₃N₃O₂S
Dysidenin [Image of Dysidenin structure]C₁₇H₂₃Cl₆N₃OS
Dysidenamide [Image of Dysidenamide structure]C₁₇H₂₂Cl₅N₃OS

Note: The images of the chemical structures are placeholders and would be inserted in a final document.

Biological Activity and Quantitative Data

This compound's biological activity has been characterized through a series of in vitro assays, revealing a multi-target profile with potential therapeutic implications.

Receptor Binding Affinity

This compound's affinity for various CNS receptors has been determined through radioligand binding assays, primarily conducted via the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[2] The binding affinities (Ki) for key targets are summarized in the table below.

Table 2: Receptor Binding Affinities of this compound

Target Receptor/TransporterBinding Affinity (Ki) [nM]Reference
Kappa Opioid Receptor (KOR)79.14[2]
Sigma-1 Receptor (σ1)2256[2]
Sigma-2 Receptor (σ2/TMEM97)2640[2]
Dopamine D3 Receptor (D3R)446[2]
Dopamine Transporter (DAT)3100[2]
Cellular Activity

This compound modulates neuronal function by impacting calcium signaling. In studies using primary mouse dorsal root ganglion (DRG) neurons, this compound was found to enhance the excitatory effect of the TRPV1 agonist capsaicin and to potentiate store-operated calcium entry (SOCE) following depletion of intracellular calcium stores.[2][3] This suggests a role for this compound in sensitizing neurons to excitatory stimuli.

Cytotoxicity Profile

A critical aspect of a lead compound is its safety profile. This compound has demonstrated minimal cytotoxicity in several mammalian cell lines.

Table 3: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineCell TypeAssayResultConcentration Range Tested (µM)Reference
MDA-MB-231Triple-negative breast cancerMTTNo significant decrease in cell viability0.1 - 100[2]
BT-549Triple-negative breast cancerMTTNo significant decrease in cell viability0.1 - 100[2]
MCF-7Estrogen receptor-positive breast cancerMTTNo significant decrease in cell viability0.1 - 100[2]
HEK-293Human embryonic kidney (non-cancerous)MTTNo significant decrease in cell viability0.1 - 100[2]
Molluscicidal Activity

This compound was originally identified based on its toxicity to the mollusc Biomphalaria glabrata.

Table 4: Molluscicidal Activity of this compound

OrganismActivityLC100Reference
Biomphalaria glabrataMolluscicidal10 µg/mL[1]

Mechanism of Action

The precise molecular mechanisms underlying all of this compound's biological activities are still under investigation. However, a plausible mechanism for its effects on calcium signaling has been proposed.

Modulation of Store-Operated Calcium Entry (SOCE)

This compound's enhancement of SOCE is hypothesized to be mediated through its interaction with the sigma-2/TMEM97 receptor.[2] TMEM97 is located in the endoplasmic reticulum and plasma membrane and is involved in regulating cholesterol homeostasis.[2] It is proposed that this compound, by binding to TMEM97, may induce a rearrangement of membrane cholesterol. This alteration in the lipid environment could, in turn, enhance the function of Orai1, the pore-forming subunit of the store-operated calcium channel, leading to increased Ca²⁺ influx upon store depletion.[2]

Barbamide_SOCE_Pathway This compound This compound TMEM97 Sigma-2/TMEM97 Receptor This compound->TMEM97 Binds to Cholesterol Membrane Cholesterol Rearrangement TMEM97->Cholesterol Induces Orai1 Orai1 Channel Function Cholesterol->Orai1 Enhances Ca_Influx Increased Ca²⁺ Influx (SOCE) Orai1->Ca_Influx Leads to

Caption: Proposed mechanism of this compound-mediated enhancement of SOCE.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxicity of this compound against mammalian cell lines.

  • Methodology:

    • Cells (e.g., MDA-MB-231, BT-549, MCF-7, HEK-293) are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30, and 100 µM) or vehicle control (e.g., 0.1% DMSO).

    • Plates are incubated for a specified period (e.g., 72 hours).

    • Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control cells.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate (e.g., 72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (formazan formation) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability read->analyze Calcium_Imaging_Workflow start Isolate and Culture DRG Neurons perfuse Perfuse with ERS (baseline) start->perfuse treat Apply this compound or Vehicle perfuse->treat wash Washout with ERS treat->wash stimulate Stimulate with Agonist (e.g., Capsaicin) wash->stimulate record Record Fluorescence Changes stimulate->record analyze Analyze Calcium Transients record->analyze

References

Pharmacological Profile of Barbamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula.[1] Originally identified for its potent molluscicidal activity, subsequent research has unveiled a more complex pharmacological profile, revealing interactions with several key central nervous system (CNS) receptors and a modulatory role in neuronal calcium signaling.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinities, effects on cellular signaling pathways, and cytotoxicity, presented with detailed experimental methodologies for researchers and drug development professionals.

Receptor Binding Affinity

This compound has been demonstrated to bind to a range of CNS receptors and transporters.[3] A summary of its binding affinities, determined through radioligand binding assays, is presented in Table 1. The primary screening was conducted at a concentration of 10 µM, and targets with greater than 50% inhibition were subjected to secondary screening to determine the inhibition constant (Ki).[2][4]

Target Receptor/TransporterInhibition Constant (Kᵢ) (nM)
Kappa Opioid Receptor (KOR)79.14
Dopamine D3 Receptor (D₃R)446
Sigma-1 Receptor2256
Sigma-2 Receptor (TMEM97)2640
Dopamine Transporter (DAT)3100
Table 1: Receptor Binding Affinities of this compound [2]

Cytotoxicity Profile

Despite its initial discovery as a molluscicidal agent, this compound has shown minimal cytotoxicity in various mammalian cell lines.[1][2] This low toxicity profile is a significant characteristic when considering its potential as a pharmacological tool or a starting point for drug development.[2] Cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of treatment with this compound at concentrations ranging from 0.1 to 100 µM.[2] The results are summarized in Table 2.

Cell LineCell TypeResult
MDA-MB-231Triple-Negative Breast CancerNo significant decrease in cell viability
BT-549Triple-Negative Breast CancerNo significant decrease in cell viability
MCF-7Estrogen Receptor-Positive Breast CancerNo significant decrease in cell viability
HEK-293Human Embryonic Kidney (Non-cancerous)No significant decrease in cell viability
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines [2][5]

Effects on Neuronal Signaling

This compound has been shown to modulate calcium signaling in sensory neurons, although it does not directly induce calcium flux on its own.[3][4] Its primary effects are the enhancement of capsaicin-induced calcium influx through TRPV1 channels and the potentiation of store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[3]

A proposed mechanism for these effects involves the interaction of this compound with the sigma-2 receptor (TMEM97).[2] This interaction is hypothesized to lead to a rearrangement of membrane cholesterol, which in turn enhances cellular excitability.[2]

barbamide_signaling_pathway This compound This compound sigma2 Sigma-2 Receptor (TMEM97) This compound->sigma2 Binds to cholesterol Membrane Cholesterol Rearrangement sigma2->cholesterol Induces excitability Enhanced Cellular Excitability cholesterol->excitability trpa1 TRPV1 Channel excitability->trpa1 Potentiates soce Store-Operated Calcium Entry excitability->soce Potentiates ca_influx Increased Ca²⁺ Influx trpa1->ca_influx soce->ca_influx capsaicin Capsaicin capsaicin->trpa1 Activates thapsigargin Thapsigargin thapsigargin->soce Induces

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[6][7] These assays are typically conducted as competitive inhibition experiments where the test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor.[6]

General Protocol:

  • Preparation: Receptor preparations (e.g., cell membranes expressing the target receptor) are incubated with a fixed concentration of a specific radiolabeled ligand.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

radioligand_binding_assay_workflow start Start prepare Prepare Receptor and Radioligand Mixture start->prepare add_competitor Add Increasing Concentrations of this compound prepare->add_competitor incubate Incubate to Equilibrium add_competitor->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control.

mtt_assay_workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance solubilize->measure analyze Calculate Cell Viability measure->analyze end End analyze->end

References

Barbamide's Interaction with Sigma-1 and Sigma-2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide, a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a molecule of interest due to its interactions with various mammalian receptors. Initially recognized for its molluscicidal properties, recent studies have unveiled its affinity for sigma receptors, specifically the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, also known as transmembrane protein 97 (TMEM97).[1][2] This guide provides an in-depth technical overview of the current understanding of this compound's interaction with these receptors, focusing on quantitative binding data, functional effects, and the underlying experimental methodologies.

Quantitative Binding Affinity of this compound

Competitive radioligand binding assays have been employed to determine the binding affinity of this compound for human sigma-1 and sigma-2 receptors. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. Lower Ki values indicate a higher binding affinity.

A secondary screening of pure this compound has yielded the following binding affinities:[2][3]

Receptor SubtypeBinding Affinity (Ki)
Sigma-1 (σ1R)2256 nM
Sigma-2 (σ2R/TMEM97)2640 nM

Table 1: Binding Affinities of this compound for Sigma-1 and Sigma-2 Receptors.[2][3]

Functional Effects and Signaling Pathways

While this compound's binding to sigma receptors is established, the complete downstream signaling cascades are still under investigation. However, functional assays have provided initial insights into its potential mechanisms of action, particularly concerning calcium signaling.

Enhancement of Store-Operated Calcium Entry (SOCE)

In studies involving mouse sensory neurons, this compound on its own did not show a direct impact on calcium flux.[1][2] However, it was observed to enhance store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[1][2][3] SOCE is a critical cellular process for replenishing endoplasmic reticulum (ER) calcium and is involved in a multitude of signaling pathways.

The proposed mechanism for this compound's effect on SOCE, particularly through its interaction with the sigma-2 receptor, involves the modulation of cholesterol homeostasis.[3] It is hypothesized that this compound, by interacting with σ2R/TMEM97, may lead to a rearrangement of cholesterol within the plasma membrane, which in turn enhances cellular excitability and potentiates SOCE.[3] Further research is required to fully elucidate this pathway.

barbamide_soce_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum This compound This compound Sigma2 Sigma-2 Receptor (TMEM97) This compound->Sigma2 Binds to Cholesterol Cholesterol Rearrangement Sigma2->Cholesterol Induces SOC Store-Operated Calcium Channels (SOCs) Cholesterol->SOC Modulates Ca_in Ca²⁺ Influx SOC->Ca_in Mediates ER_Ca Ca²⁺ Store Depletion ER_Ca->SOC Activates

Figure 1: Proposed signaling pathway for this compound-enhanced SOCE.

General Sigma Receptor Signaling Context

To better understand the potential implications of this compound's interactions, it is useful to consider the established roles of sigma receptors:

  • Sigma-1 Receptor (σ1R): This receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[4][5] It plays a crucial role in regulating calcium signaling between the ER and mitochondria, partly by interacting with the inositol 1,4,5-trisphosphate (IP3) receptor.[4][5] Upon ligand binding or cellular stress, σ1R can translocate and modulate the activity of various ion channels and signaling proteins.[1][2]

  • Sigma-2 Receptor (σ2R/TMEM97): This receptor is implicated in the regulation of cholesterol homeostasis and the trafficking of lipids.[6][7][8] It can form a complex with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to influence cellular processes like autophagy and cell proliferation.[7][9]

Experimental Protocols

The following sections detail the methodologies used to ascertain the binding and functional effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations expressing human sigma-1 or sigma-2 receptors.

  • Radioligand for sigma-1: --INVALID-LINK---pentazocine.[10]

  • Radioligand for sigma-2: [³H]1,3-di-o-tolylguanidine ([³H]DTG).[10][11]

  • Masking ligand for sigma-2 assay (to block σ1R binding): (+)-pentazocine.[10][11]

  • Test compound: this compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: Receptor membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). For the sigma-2 assay, a masking ligand is included to prevent the radioligand from binding to sigma-1 receptors.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand (³H-pentazocine or [³H]DTG) Radioligand->Incubation This compound This compound (Varying Conc.) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 2: General workflow for a radioligand binding assay.

Store-Operated Calcium Entry (SOCE) Assay

This assay measures the influx of extracellular calcium following the depletion of intracellular calcium stores.

Objective: To determine the effect of this compound on SOCE in sensory neurons.

Materials:

  • Isolated mouse dorsal root ganglion (DRG) neurons.

  • Genetically encoded calcium indicator (e.g., GCaMP6f) or a fluorescent calcium dye (e.g., Fura-2).

  • Calcium-free imaging buffer.

  • Calcium-containing imaging buffer.

  • ER Ca²⁺-ATPase inhibitor (e.g., thapsigargin) to deplete intracellular stores.

  • Test compound: this compound.

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: DRG neurons are cultured and loaded with a calcium indicator.

  • Baseline Measurement: Cells are initially perfused with a calcium-containing buffer to establish a baseline fluorescence.

  • Store Depletion: The perfusion is switched to a calcium-free buffer containing thapsigargin. This depletes the ER calcium stores, causing a transient increase in cytosolic calcium, which is measured by the indicator's fluorescence.

  • Compound Application: this compound is added to the calcium-free buffer.

  • Calcium Re-addition: The perfusion is switched back to a calcium-containing buffer. The resulting increase in fluorescence represents the influx of calcium through store-operated channels (SOCE).

  • Data Analysis: The magnitude and rate of the fluorescence increase upon calcium re-addition are quantified and compared between control cells and cells treated with this compound.

Conclusion and Future Directions

This compound demonstrates measurable binding affinity for both sigma-1 and sigma-2 receptors. Its functional effects appear to be linked to the modulation of calcium signaling, specifically the enhancement of store-operated calcium entry, with a proposed mechanism involving the sigma-2 receptor and cholesterol homeostasis. The provided experimental protocols offer a framework for the continued investigation of this compound and its analogues.

Future research should focus on:

  • Elucidating the precise downstream signaling cascades initiated by this compound binding to both sigma-1 and sigma-2 receptors.

  • Validating the role of cholesterol modulation in the observed effects on SOCE.

  • Investigating the potential therapeutic applications of this compound and its derivatives in conditions where sigma receptor and calcium signaling dysregulation are implicated, such as neuropathic pain and neurodegenerative diseases.

  • Exploring the structure-activity relationships of this compound analogues to develop more potent and selective sigma receptor ligands.

References

The Influence of Barbamide on Store-Operated Calcium Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the marine cyanobacterial metabolite, barbamide, and its modulatory effects on store-operated calcium entry (SOCE). This compound, a chlorinated lipopeptide, has been identified as an enhancer of SOCE in sensory neurons. This document details the proposed mechanism of action, which involves the sigma-2 receptor (TMEM97), cholesterol homeostasis, and the subsequent potentiation of Orai1 channel function. Comprehensive experimental protocols for assessing this compound's activity on SOCE are provided, alongside a quantitative summary of its effects. Visual diagrams of the key signaling pathways and experimental workflows are included to facilitate a clear understanding of the underlying molecular processes. This guide is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug discovery exploring the therapeutic potential of this compound and its analogs.

Introduction

This compound is a secondary metabolite originally isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] While initially recognized for its molluscicidal properties, recent research has unveiled its intriguing activity within the mammalian nervous system.[3][4] Studies have demonstrated that this compound exhibits affinity for several membrane-bound receptors, including the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97).[3][4] Crucially, this compound has been shown to enhance store-operated calcium entry (SOCE) in mouse sensory neurons, a fundamental process governing a multitude of cellular functions.[3][4]

SOCE is a critical Ca2+ influx pathway activated in response to the depletion of calcium stores from the endoplasmic reticulum (ER).[5] This process is orchestrated by the interaction of the ER Ca2+ sensor, stromal interaction molecule (STIM), and the plasma membrane Ca2+ channel, Orai.[6] In the nervous system, SOCE is implicated in various physiological processes, including synaptic plasticity and neuronal development, and its dysregulation has been linked to neurodegenerative disorders.[7][8]

This guide will explore the current understanding of how this compound modulates SOCE, focusing on its interaction with the sigma-2/TMEM97 receptor and the downstream consequences for Orai1 channel function.

Proposed Mechanism of Action

This compound's enhancement of SOCE is not due to a direct activation of calcium channels.[7] Instead, the proposed mechanism is indirect, involving the modulation of the plasma membrane environment.[3][9] this compound's affinity for the sigma-2/TMEM97 receptor is central to its activity.[3][4]

The current hypothesis suggests the following signaling cascade:

  • This compound Binds to Sigma-2/TMEM97: this compound acts on the sigma-2/TMEM97 receptor, which is involved in regulating cholesterol homeostasis.[3][10][11]

  • Alteration of Cholesterol Association with Orai1: Activation of sigma-2/TMEM97 by this compound is thought to reduce the association of cholesterol with the Orai1 channel in the plasma membrane.[3][9] Cholesterol has been shown to be an inhibitor of Orai1 function.[6]

  • Enhanced Orai1 Function: By reducing the inhibitory effect of cholesterol, this compound potentiates the activity of the Orai1 channel.[3][6][9]

  • Increased Store-Operated Calcium Entry: This enhanced Orai1 function leads to a greater influx of Ca2+ into the cell following the depletion of ER calcium stores, thereby augmenting the SOCE response.[3][4]

It is important to note that while this compound shows affinity for both sigma-1 and sigma-2 receptors, its effect on SOCE is more consistent with a sigma-2/TMEM97-mediated pathway.[12] Agonists of the sigma-1 receptor tend to reduce depolarization effects through voltage-gated Ca2+ channels, which does not align with the observed enhancement of SOCE.[12]

dot

Barbamide_SOCE_Pathway cluster_membrane Plasma Membrane This compound This compound Sigma2_TMEM97 Sigma-2 Receptor (TMEM97) This compound->Sigma2_TMEM97 binds & activates Cholesterol_Orai1 Cholesterol-Orai1 Interaction Sigma2_TMEM97->Cholesterol_Orai1 reduces Orai1 Orai1 Channel Cholesterol_Orai1->Orai1 inhibits Ca_influx Ca²⁺ Influx Orai1->Ca_influx mediates SOCE Store-Operated Calcium Entry Ca_influx->SOCE results in enhanced

Caption: Proposed signaling pathway of this compound's effect on SOCE.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the effect of this compound on cellular processes.

ParameterValue/EffectCell TypeReference
This compound Concentration for SOCE Enhancement 10 µMMouse Dorsal Root Ganglion (DRG) Sensory Neurons[4]
Effect on Capsaicin-Induced Calcium Transients Increased peak fluorescence responseMouse DRG Sensory Neurons[3][13]
Effect on KCl-Induced Depolarization Dampened peak fluorescence responsesMouse DRG Sensory Neurons[13]
Cytotoxicity (72h treatment) Minimal impact on cell viability at concentrations up to 100 µMMDA-MB-231, BT-549, MCF-7, HEK-293 cells[3][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on store-operated calcium entry.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol is adapted from the thapsigargin-induced SOCE measurement method.[15][16][17]

Objective: To measure the effect of this compound on SOCE in cultured sensory neurons.

Materials:

  • Primary dorsal root ganglion (DRG) sensory neurons expressing a genetically encoded calcium indicator (e.g., GCaMP6f).[18][19]

  • Extracellular Ringers Solution (ERS): Composition not specified in the primary reference, but a typical formulation includes (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Ca2+-free ERS: ERS without CaCl2 and supplemented with a calcium chelator (e.g., 0.5-1 mM EGTA).

  • Thapsigargin (SERCA inhibitor).

  • This compound.

  • Vehicle (e.g., 0.1% DMSO in ERS).

  • KCl solution (e.g., 60 mM).

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Preparation: Culture primary DRG neurons on glass-bottom dishes suitable for fluorescence microscopy.

  • Baseline Imaging: Submerge the cells in ERS and record baseline fluorescence of the calcium indicator for approximately 2 minutes.

  • Store Depletion: Perfuse the cells with Ca2+-free ERS containing thapsigargin (e.g., 1-2 µM) and either this compound (10 µM) or vehicle. This step depletes the ER calcium stores.

  • Calcium Re-addition: After a sufficient period to deplete stores (typically 5-10 minutes), reintroduce ERS containing 2 mM Ca2+ (without thapsigargin or this compound/vehicle).

  • Data Acquisition: Record the fluorescence intensity throughout the experiment. The increase in fluorescence upon Ca2+ re-addition represents SOCE.

  • Positive Control: At the end of the experiment, apply a high concentration of KCl (e.g., 60 mM) to depolarize the neurons and confirm their viability and responsiveness.

  • Data Analysis: Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after Ca2+ re-addition. Compare the responses in this compound-treated cells to vehicle-treated controls.

dot

SOCE_Workflow A 1. Baseline Recording (ERS with Ca²⁺) B 2. Store Depletion (Ca²⁺-free ERS + Thapsigargin + this compound/Vehicle) A->B Perfuse C 3. Ca²⁺ Re-addition (ERS with Ca²⁺) B->C Perfuse D 4. Measure SOCE Response C->D Record Fluorescence E 5. Positive Control (High KCl) D->E F 6. Data Analysis E->F

Caption: Experimental workflow for measuring SOCE.

GCaMP6f Calcium Imaging in Sensory Neurons

This protocol provides a general framework for using the genetically encoded calcium indicator GCaMP6f.[18][19][20]

Objective: To visualize and quantify changes in intracellular calcium concentration in response to stimuli.

Materials:

  • DRG neurons expressing GCaMP6f.

  • Confocal or epifluorescence microscope with appropriate filter sets for GCaMP6f (excitation ~488 nm, emission ~510 nm).

  • Perfusion system for solution exchange.

  • Image acquisition and analysis software.

Procedure:

  • Microscope Setup: Mount the cell culture dish on the microscope stage. Set up the perfusion system for delivering different solutions.

  • Image Acquisition: Acquire time-lapse images at a suitable frame rate (e.g., 1-4 Hz) to capture the dynamics of calcium transients.

  • Stimulation Protocol: Apply stimuli (e.g., capsaicin, KCl, thapsigargin) via the perfusion system while continuously recording fluorescence.

  • Image Processing: Correct for any photobleaching and background fluorescence.

  • Data Analysis: Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. Extract the mean fluorescence intensity from each ROI over time. Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[2][21][22]

Objective: To determine the cytotoxicity of this compound on different cell lines.

Materials:

  • Cell lines of interest (e.g., MDA-MB-231, BT-549, MCF-7, HEK-293).

  • 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for the desired duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Concluding Remarks and Future Directions

This compound represents a promising natural product with modulatory activity on a key cellular signaling pathway. Its ability to enhance store-operated calcium entry through a novel mechanism involving the sigma-2/TMEM97 receptor and cholesterol homeostasis opens up new avenues for research and potential therapeutic development. The limited cytotoxicity of this compound further enhances its appeal as a lead compound.[3]

Future research should focus on several key areas:

  • Elucidation of the precise molecular interactions: Further studies are needed to definitively confirm the direct binding of this compound to sigma-2/TMEM97 and to fully characterize the downstream effects on cholesterol-Orai1 interactions.

  • In vivo efficacy: The effects of this compound on SOCE observed in vitro need to be validated in animal models of neurological disorders where SOCE dysregulation is implicated.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective modulators of SOCE.

  • Exploration of therapeutic potential: Given the role of SOCE in various physiological and pathological processes, the therapeutic potential of this compound and its derivatives should be investigated in conditions such as chronic pain, neurodegenerative diseases, and certain cancers.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and investigate the effects of this compound on store-operated calcium entry. The detailed protocols and mechanistic insights presented herein are intended to facilitate further exploration of this intriguing marine natural product.

References

A Technical Guide to the Molluscicidal Activity of Barbamide Against Biomphalaria glabrata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molluscicidal properties of barbamide, a natural compound isolated from the marine cyanobacterium Lyngbya majuscula, against Biomphalaria glabrata. This freshwater snail is a primary intermediate host for Schistosoma mansoni, the parasite responsible for human schistosomiasis. The control of B. glabrata populations is a key strategy in interrupting the transmission of this debilitating disease. This compound has been identified as a potent molluscicide, and this document summarizes the existing scientific data on its efficacy, outlines experimental protocols for its evaluation, and explores its potential mechanism of action.

Quantitative Molluscicidal Activity of this compound

The primary quantitative data for the molluscicidal activity of this compound against Biomphalaria glabrata comes from the initial study that identified the compound. The lethal concentration required to kill 100% of the snail population (LC100) has been reported.

Table 1: Molluscicidal Efficacy of this compound against Biomphalaria glabrata

CompoundConcentration (µg/mL)EffectExposure TimeReference
This compound10LC10024 hours[1][2]

Note: Further detailed quantitative data such as LC50 (the concentration required to kill 50% of the population) and dose-response relationships for this compound are not extensively available in the public domain.

Experimental Protocols

The evaluation of this compound's molluscicidal activity was conducted using a bioassay-guided fractionation approach. The following protocol is based on the methods described in the discovery of this compound.[2]

Molluscicidal Bioassay Protocol

1. Test Organism:

  • Biomphalaria glabrata snails are used as the test organism. These snails are typically maintained in laboratory cultures under controlled conditions.

2. Compound Preparation:

  • The crude extract of Lyngbya majuscula, chromatography fractions, or pure this compound is dissolved in a small volume of a suitable solvent, such as ethanol (e.g., 20 µL).

  • This stock solution is then diluted with 20 mL of distilled water to achieve the desired final test concentration.

3. Exposure:

  • A specific number of snails are placed in the test solution.

  • The snails are exposed to the compound for a 24-hour period.

4. Observation and Endpoint:

  • After the 24-hour exposure period, the snails are observed.

  • Mortality is the primary endpoint. A snail is considered dead when no heartbeat can be detected upon microscopic investigation.

Experimental Workflow for Molluscicidal Bioassay

The following diagram illustrates the general workflow for the molluscicidal bioassay used to evaluate this compound.

Molluscicidal_Bioassay_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assessment Assessment A Dissolve this compound in Ethanol B Dilute with Distilled Water A->B C Introduce B. glabrata to Test Solution B->C D Incubate for 24 hours C->D E Microscopic Observation of Heartbeat D->E F Record Mortality Data E->F

Caption: Workflow of the molluscicidal bioassay for this compound.

Potential Mechanism of Action

The precise molecular mechanism of this compound's molluscicidal activity in Biomphalaria glabrata has not been fully elucidated. However, recent research on the effects of this compound in mammalian cells provides some insights into its potential mode of action. A 2023 study demonstrated that this compound interacts with membrane-bound receptors and impacts store-operated calcium entry (SOCE) in mouse sensory neurons.[3][4] this compound was found to have a high binding affinity for the dopamine transporter, the kappa opioid receptor, and sigma receptors.[3][4] While these findings are in a different biological system, they suggest that this compound may act by disrupting critical signaling pathways, potentially including calcium homeostasis, which could be conserved across species.

Disruption of calcium signaling is a known mechanism for toxicity in molluscs. Therefore, it is plausible that this compound's molluscicidal effect in B. glabrata is mediated through interference with neuronal or muscular function via the dysregulation of calcium channels or related signaling pathways.

Hypothetical Signaling Pathway of this compound in Biomphalaria glabrata

The following diagram presents a hypothetical signaling pathway for this compound's action in B. glabrata, drawing an analogy from its observed effects on mammalian neurons. This model proposes that this compound interacts with membrane receptors, leading to a disruption of intracellular calcium levels and ultimately causing cell death and mortality of the snail.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Membrane Receptor (e.g., Sigma Receptor) This compound->Receptor Binding Ca_Influx Disruption of Store-Operated Ca2+ Entry Receptor->Ca_Influx Modulation Ca_Levels Increased Cytosolic Ca2+ Concentration Ca_Influx->Ca_Levels ER Endoplasmic Reticulum Ca2+ Stores ER->Ca_Influx Mitochondria Mitochondrial Ca2+ Overload Ca_Levels->Mitochondria Apoptosis Apoptosis / Cell Death Mitochondria->Apoptosis Triggers

Caption: Hypothetical signaling pathway of this compound in B. glabrata.

Conclusion

This compound demonstrates potent molluscicidal activity against Biomphalaria glabrata, a key vector in the transmission of schistosomiasis. While the initial discovery provided a critical LC100 value, further research is needed to establish a more detailed dose-response profile and to fully elucidate its mechanism of action in snails. The insights from studies on mammalian cells suggest that this compound's effects on membrane receptors and calcium signaling are promising avenues for future investigation. A deeper understanding of its mode of action will be crucial for evaluating its potential as a selective and environmentally safe molluscicide for the control of schistosomiasis.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Barbamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the total synthesis of Barbamide, a molluscicidal chlorinated lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. The synthesis follows a convergent strategy, culminating in the coupling of two key fragments: (S)-3-trichloromethylbutanoyl chloride and N-methyl-(S)-dolaphenine. These notes are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry interested in the preparation of this compound and its analogs for further biological evaluation.

Introduction

This compound is a natural product exhibiting potent molluscicidal activity.[1] Its unique structure, featuring a trichloromethyl group and a thiazole ring, has made it an interesting target for total synthesis. The first total synthesis was reported by Nguyen, Willis, and Gerwick in 2001, employing a convergent approach.[2][3] This strategy involves the independent synthesis of two key intermediates, which are then coupled to form the this compound backbone. This document outlines the synthetic route based on this seminal work.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent pathway, which can be broadly divided into three main stages:

  • Synthesis of the Trichloromethyl Fragment: Preparation of (S)-3-trichloromethylbutanoyl chloride.

  • Synthesis of the Thiazole Fragment: Preparation of N-methyl-(S)-dolaphenine from N-Cbz-L-phenylalanine.

  • Fragment Coupling and Final Steps: Union of the two fragments and subsequent conversion to this compound.

The overall workflow is depicted in the following diagram:

Total_Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment Coupling and Final Product A1 N-Cbz-L-phenylalanine A2 Intermediate Steps (6 steps) A1->A2 A3 N-methyl-(S)-dolaphenine A2->A3 C3 β-Keto Amide A3->C3 Amidation B1 (S)-Leucine derivative B2 (S)-3-trichloromethylbutanoic acid B1->B2 Chlorination B3 (S)-3-trichloromethylbutanoyl chloride B2->B3 Acyl Chloride Formation C2 Acyl Meldrum's Acid Intermediate B3->C2 C1 Meldrum's Acid C1->C2 Acylation C2->C3 C4 This compound C3->C4 Enol Ether Formation

Caption: Convergent total synthesis workflow for this compound.

Experimental Protocols

I. Synthesis of N-methyl-(S)-dolaphenine

The synthesis of N-methyl-(S)-dolaphenine is reported to proceed from N-Cbz-L-phenylalanine in six steps with an overall yield of 24%.[2][3] While the specific details of each step were not fully available in the primary literature for the this compound synthesis, a general plausible route based on known organic transformations is outlined below.

Key Intermediates and Yields (Hypothetical based on overall yield)

StepProductStarting MaterialReagents and Conditions (Representative)Yield (%)
1N-Cbz-L-phenylalaninamideN-Cbz-L-phenylalanine1. (COCl)₂, cat. DMF, CH₂Cl₂2. NH₃ (aq)~90
2N-Cbz-L-phenylalanine thioamideN-Cbz-L-phenylalaninamideLawesson's reagent, Toluene, reflux~85
3N-Cbz-(S)-dolaphenineN-Cbz-L-phenylalanine thioamide & ChloroacetaldehydeToluene, reflux~70
4(S)-DolaphenineN-Cbz-(S)-dolaphenineH₂, Pd/C, MeOH~95
5N-formyl-(S)-dolaphenine(S)-DolaphenineAcetic formic anhydride, THF~90
6N-methyl-(S)-dolaphenineN-formyl-(S)-dolaphenineLiAlH₄, THF~80
Overall ~24

Detailed Methodologies (Representative Procedures):

Step 1-3: Synthesis of N-Cbz-(S)-dolaphenine (Hantzsch Thiazole Synthesis)

  • Thioamide Formation: To a solution of N-Cbz-L-phenylalaninamide in dry toluene, add Lawesson's reagent (0.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude thioamide by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Cyclization: Dissolve the purified thioamide in toluene.

  • Add chloroacetaldehyde (1.1 eq) and reflux for 12-18 hours.

  • Upon completion, cool the reaction and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting N-Cbz-(S)-dolaphenine by column chromatography.

Step 4-6: N-Methylation

  • Deprotection: Dissolve N-Cbz-(S)-dolaphenine in methanol and add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon) for 4-6 hours.

  • Filter the reaction through Celite and concentrate the filtrate to yield (S)-dolaphenine.

  • Formylation: Dissolve (S)-dolaphenine in THF and cool to 0 °C. Add acetic formic anhydride dropwise and stir for 2-3 hours.

  • Quench the reaction with water and extract with ethyl acetate. Dry and concentrate to give the N-formyl intermediate.

  • Reduction: To a solution of the N-formyl intermediate in dry THF at 0 °C, slowly add LiAlH₄ (1.5 eq).

  • Stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and extract the filtrate with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography to afford N-methyl-(S)-dolaphenine.

II. Synthesis of (S)-3-Trichloromethylbutanoyl Chloride

The preparation of this acid chloride starts from a suitable chiral precursor, such as (S)-leucine, which is then subjected to chlorination and subsequent conversion to the acyl chloride.

Key Reactions

StepProductStarting MaterialReagents and Conditions (General)
1(S)-3-trichloromethylbutanoic acid(S)-Leucine derivativeRadical chlorination (e.g., SO₂Cl₂, AIBN)
2(S)-3-trichloromethylbutanoyl chloride(S)-3-trichloromethylbutanoic acidThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Detailed Methodologies (General Procedures):

Step 1: Chlorination

  • A suitable N-protected leucine derivative is subjected to free-radical chlorination. The specific protecting group and reaction conditions would need to be optimized to favor chlorination at the terminal methyl groups.

Step 2: Acyl Chloride Formation

  • To a solution of (S)-3-trichloromethylbutanoic acid in an inert solvent (e.g., CH₂Cl₂), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

III. Fragment Coupling and Synthesis of this compound

The final stages of the synthesis involve the coupling of the two prepared fragments.

Key Reactions and Yields

StepProductStarting MaterialsReagents and ConditionsYield (%)
1Acyl Meldrum's Acid(S)-3-trichloromethylbutanoyl chloride, Meldrum's acidPyridine, CH₂Cl₂Not Reported
2β-Keto AmideAcyl Meldrum's Acid, N-methyl-(S)-dolaphenineToluene, refluxNot Reported
3This compoundβ-Keto AmideTrimethyloxonium tetrafluoroborate, Proton Sponge®, CH₂Cl₂Not Reported

Detailed Methodologies:

  • Acylation of Meldrum's Acid:

    • To a solution of Meldrum's acid in dry CH₂Cl₂ at 0 °C, add pyridine (1.1 eq).

    • Slowly add a solution of (S)-3-trichloromethylbutanoyl chloride in CH₂Cl₂.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer and concentrate to give the crude acyl Meldrum's acid intermediate.

  • Amidation:

    • Dissolve the crude acyl Meldrum's acid and N-methyl-(S)-dolaphenine in toluene.

    • Reflux the mixture for 3-5 hours.

    • Cool the reaction and purify the resulting β-keto amide by column chromatography.

  • Enol Ether Formation:

    • To a solution of the β-keto amide and Proton Sponge® (1.5 eq) in dry CH₂Cl₂, add trimethyloxonium tetrafluoroborate (1.5 eq).

    • Stir at room temperature for 12-16 hours.

    • Quench with saturated NaHCO₃ and extract with CH₂Cl₂.

    • Dry, concentrate, and purify by preparative TLC or HPLC to yield this compound.

Characterization Data for this compound

Data TypeDescription
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 7.71 (d, J = 3.2 Hz, 1H), 7.29-7.18 (m, 6H), 5.75 (dd, J = 9.8, 5.2 Hz, 1H), 5.31 (s, 1H), 3.69 (s, 3H), 3.48 (dd, J = 14.2, 5.2 Hz, 1H), 3.16 (s, 3H), 3.09 (dd, J = 14.2, 9.8 Hz, 1H), 2.91 (m, 1H), 2.45 (dd, J = 15.0, 8.5 Hz, 1H), 2.25 (dd, J = 15.0, 5.5 Hz, 1H), 1.11 (d, J = 6.7 Hz, 3H).
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 170.2, 168.9, 152.1, 148.5, 137.9, 129.2, 128.4, 126.5, 115.8, 107.9, 93.9, 61.2, 56.4, 45.9, 38.8, 35.1, 33.9, 17.8.
Mass Spec (ESI-MS)m/z 461.0546 [M+H]⁺ (Calculated for C₂₀H₂₄Cl₃N₂O₂S⁺, 461.0540)

Logical Relationship Diagram

Barbamide_Logic cluster_assembly Molecular Assembly cluster_verification Verification and Analysis Start Commercially Available Starting Materials Fragments Key Synthetic Fragments (Thiazole and Trichloromethyl moieties) Start->Fragments Multi-step Synthesis Coupling Convergent Fragment Coupling Fragments->Coupling Backbone This compound Backbone Construction Coupling->Backbone Final Final Product: this compound Backbone->Final Final Functionalization Purification Purification (Chromatography) Final->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Characterization Bioassay Biological Activity Confirmation (Molluscicidal Assay) Spectroscopy->Bioassay Validation

Caption: Logical flow of this compound synthesis and verification.

Conclusion

The total synthesis of this compound, as pioneered by Nguyen and colleagues, provides a robust framework for accessing this and related natural products. The convergent strategy allows for the efficient assembly of the complex molecular architecture. The protocols outlined in this document, based on the available literature, offer a guide for the laboratory synthesis of this compound, which is crucial for further investigation into its biological activities and potential as a lead compound in drug development. Further optimization of individual steps may be necessary to improve overall yields.

References

Application Notes and Protocols for the Extraction and Purification of Barbamide from Marine Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula (now often classified as Moorea producens).[1][2] This natural product exhibits potent molluscicidal activity and has garnered significant interest for its unique chemical structure and potential pharmacological applications.[3] More recent studies have revealed its affinity for receptors in the mammalian nervous system, including sigma receptors and the kappa opioid receptor, and its ability to modulate store-operated calcium entry (SOCE) in sensory neurons, suggesting its potential as a lead compound in drug discovery.[4][5]

These application notes provide detailed protocols for the extraction, purification, and characterization of this compound from marine cyanobacteria.

Chemical Structure of this compound

This compound is characterized by several unique structural features, including a trichloromethyl group and a thiazole ring, which contribute to its biological activity.[3][6]

Molecular Formula: C₂₀H₂₃Cl₃N₂O₂S

Molecular Weight: 461.83 g/mol [7]

Data Presentation: Extraction and Purification Summary

The following table summarizes quantitative data from a representative study on the extraction and purification of this compound, providing a benchmark for expected yields.

ParameterValueSource
Starting Material (Crude Extract)0.86 g[5]
Initial Extraction SolventDichloromethane:Methanol (2:1)[5]
Final Yield of Pure this compound43.3 mg[5]
Yield Percentage from Crude Extract5.03%Calculated from[5]

Experimental Protocols

Collection and Preparation of Cyanobacterial Biomass
  • Collection: Collect filamentous marine cyanobacteria (e.g., Moorea producens) from their natural habitat. Note the collection location, date, and environmental conditions.

  • Preparation: Lyophilize or air-dry the collected biomass to remove water. Once dried, the material can be stored frozen (-20°C) until extraction.

Extraction of Crude Lipophilic Fraction

This protocol is based on the methods described by Hough et al. (2023).[5]

  • Objective: To extract the lipophilic compounds, including this compound, from the dried cyanobacterial biomass.

  • Materials:

    • Dried cyanobacterial biomass

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Large extraction vessel

    • Rotary evaporator

  • Procedure:

    • Submerge the dried biomass in a 2:1 mixture of DCM:MeOH.

    • Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.

    • Decant the solvent. Repeat the extraction process with fresh solvent two more times to ensure complete extraction.

    • Combine the solvent extracts and filter to remove any particulate matter.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator until a constant mass is achieved.

    • The resulting dark, gummy residue is the crude lipophilic extract.

Chromatographic Purification of this compound

A multi-step chromatographic process is required to isolate pure this compound from the complex crude extract.[5]

  • Objective: To perform an initial separation of the crude extract into fractions of decreasing polarity.

  • Materials:

    • Crude extract

    • Silica gel (for column chromatography)

    • Glass chromatography column

    • Hexanes

    • Ethyl acetate (EtOAc)

    • Methanol (MeOH)

    • Fraction collection tubes

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing solvent polarity, starting with 100% hexanes, followed by mixtures of hexanes and ethyl acetate, 100% ethyl acetate, and finally 100% methanol.[5]

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles. This compound is expected to elute in the mid-polarity fractions (e.g., 2:3 hexanes:EtOAc).[5]

  • Objective: To further purify the this compound-containing fraction from the silica gel chromatography.

  • Materials:

    • This compound-containing fraction

    • Reversed-phase silica gel (e.g., C18)

    • Flash chromatography system

    • Acetonitrile (ACN)

    • Water (H₂O)

  • Procedure:

    • Dissolve the dried, this compound-containing fraction in a suitable solvent.

    • Perform reversed-phase flash chromatography using a gradient of acetonitrile in water. A typical gradient might be from 50% ACN/H₂O to 100% ACN.[5]

    • Collect fractions and analyze by HPLC or LC-MS to identify those containing this compound.

  • Objective: To obtain highly pure this compound.

  • Materials:

    • Partially purified this compound fraction

    • HPLC system with a preparative or semi-preparative reversed-phase column (e.g., C18)

    • Acetonitrile (ACN)

    • Water (H₂O)

  • Procedure:

    • Dissolve the this compound-containing fractions from the previous step in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Elute with an isocratic or gradient solvent system of acetonitrile and water. For example, pure this compound has been successfully isolated using an eluent of 77% ACN in water.[5]

    • Monitor the elution profile with a UV detector (this compound has a UV absorbance).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to yield pure this compound.

Visualizations

Experimental Workflow

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification biomass Marine Cyanobacteria (e.g., Moorea producens) dried_biomass Dried Biomass biomass->dried_biomass Lyophilization crude_extract Crude Lipophilic Extract dried_biomass->crude_extract DCM:MeOH (2:1) silica_gel Silica Gel Chromatography crude_extract->silica_gel Stepwise Gradient flash_chrom Reversed-Phase Flash Chromatography silica_gel->flash_chrom This compound Fraction hplc Reversed-Phase HPLC flash_chrom->hplc Further Purification pure_this compound Pure this compound hplc->pure_this compound Isolation

Caption: Workflow for this compound Extraction and Purification.

Proposed Signaling Pathway of this compound in Sensory Neurons

Recent research suggests that this compound interacts with several targets in the mammalian nervous system, notably the sigma-2 receptor (also known as TMEM97), which may lead to an enhancement of store-operated calcium entry (SOCE).[4][5]

G This compound This compound sigma2 Sigma-2 Receptor (TMEM97) This compound->sigma2 Binds to cholesterol Cholesterol Rearrangement sigma2->cholesterol Induces soce Store-Operated Calcium Entry (SOCE) cholesterol->soce Modulates er Endoplasmic Reticulum (ER) ca_depletion Ca2+ Store Depletion er->ca_depletion via Thapsigargin etc. ca_depletion->soce Activates ca_influx Enhanced Ca2+ Influx soce->ca_influx Enhances

Caption: Proposed Mechanism of this compound on Calcium Signaling.

References

Unveiling the Kappa Opioid Receptor Signaling Cascade with Barbamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide, a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a molecule of interest for neuropharmacological research.[1] Initial screenings have revealed its affinity for several central nervous system receptors, including the kappa opioid receptor (KOR).[2][3][4] The KOR, a G protein-coupled receptor (GPCR), is a critical modulator of pain, mood, and addiction, making it a significant target for therapeutic development.[5][6][7] These application notes provide a comprehensive guide for utilizing this compound as a chemical tool to investigate KOR signaling. Detailed protocols for key in vitro assays are presented to characterize the binding affinity and functional activity of this compound at the KOR, enabling a deeper understanding of its potential as a pharmacological modulator.

This compound's Receptor Affinity Profile

Preliminary studies have identified this compound's binding affinity for the human kappa opioid receptor.[2][4] However, it is crucial to note that this compound also exhibits affinity for other receptors, which necessitates careful experimental design and interpretation to isolate its effects on KOR signaling.

Receptor TargetBinding Affinity (Ki)Reference
Kappa Opioid Receptor (KOR) 79.14 nM [2][4]
Sigma-1 Receptor2256 nM[2][4]
Sigma-2 Receptor (TMEM97)2640 nM[2][4]
Dopamine D3 Receptor (D3R)446 nM[2][4]
Dopamine Transporter (DAT)3100 nM[2][4]

Table 1: this compound Receptor Binding Affinities. This table summarizes the reported binding affinities (Ki) of this compound for various CNS receptors. Data is compiled from in vitro radioligand binding assays.

KOR Signaling Pathways

Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[5][8] Additionally, KOR activation can trigger G protein-independent signaling pathways, primarily through the recruitment of β-arrestin proteins.[9][10] β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of downstream signaling molecules such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11][12] Understanding whether a ligand preferentially activates G protein-dependent or β-arrestin-dependent pathways (a phenomenon known as biased agonism) is a key area of contemporary GPCR research.[13]

KOR_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound KOR KOR This compound->KOR Binds Gi_o Gi_o KOR->Gi_o Activates beta_Arrestin β-Arrestin KOR->beta_Arrestin Recruits AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Internalization Receptor Internalization beta_Arrestin->Internalization ERK1_2_Activation ERK1/2 Activation beta_Arrestin->ERK1_2_Activation

Figure 1: Simplified KOR Signaling Pathways.

Experimental Protocols

To elucidate the functional activity of this compound at the KOR, a series of in vitro assays are recommended. The following protocols provide a framework for these investigations.

Radioligand Binding Assay

This assay is crucial to independently verify the binding affinity of this compound for the KOR and to determine its binding kinetics.

Objective: To determine the inhibition constant (Ki) of this compound for the human kappa opioid receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human KOR (hKOR).

  • Membrane preparation from hKOR-expressing cells.

  • Radioligand: [³H]U-69,593 (a selective KOR agonist).[14]

  • Unlabeled competitor: U-69,593 or other known KOR ligand.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound and the unlabeled competitor in assay buffer.

  • In a 96-well plate, add cell membranes (20-50 µg protein/well), [³H]U-69,593 (at a concentration near its Kd), and varying concentrations of this compound or the unlabeled competitor.

  • For total binding, add only the radioligand and membranes.

  • For non-specific binding, add the radioligand, membranes, and a high concentration of the unlabeled competitor (e.g., 10 µM U-69,593).[14]

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare hKOR membranes, [3H]U-69,593, this compound Start->Prepare_Reagents Plate_Setup Set up 96-well plate with membranes, radioligand, and test compounds Prepare_Reagents->Plate_Setup Incubation Incubate at 25°C for 60-90 min Plate_Setup->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Figure 2: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay determines whether this compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.

Objective: To assess the effect of this compound on forskolin-stimulated cAMP accumulation in hKOR-expressing cells.

Materials:

  • HEK293 or CHO cells stably expressing hKOR.

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • U-50,488 (a selective KOR agonist).[15]

  • Norbinaltorphimine (nor-BNI) (a selective KOR antagonist).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).

  • Cell culture medium.

Protocol:

  • Seed hKOR-expressing cells in a 96-well plate and grow to confluency.

  • Agonist Mode: Treat cells with varying concentrations of this compound or U-50,488 in the presence of a fixed concentration of forskolin for 30 minutes.

  • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound for 15-30 minutes, then add a fixed concentration of U-50,488 (e.g., its EC80) and forskolin for an additional 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOR, providing insight into potential G protein-independent signaling and biased agonism.

Objective: To determine if this compound induces β-arrestin recruitment to the hKOR.

Materials:

  • Cell line co-expressing hKOR fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin assay).[16][17]

  • This compound.

  • U-50,488 or other known KOR agonist.

  • Assay buffer and detection reagents specific to the assay technology.

Protocol:

  • Plate the engineered cells in a 96-well plate.

  • Treat the cells with varying concentrations of this compound or a reference agonist.

  • Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Add the detection reagents and measure the signal (e.g., chemiluminescence or fluorescence) according to the assay protocol.

  • Generate dose-response curves to determine the EC50 of this compound for β-arrestin recruitment.

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the MAPK/ERK signaling pathway, a common downstream target of GPCRs, including the KOR.

Objective: To measure the effect of this compound on ERK1/2 phosphorylation in hKOR-expressing cells.

Materials:

  • HEK293 or CHO cells stably expressing hKOR.

  • This compound.

  • U-50,488.

  • Serum-free cell culture medium.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.[18][19]

  • HRP-conjugated secondary antibody.

  • Western blot reagents and equipment.

Protocol:

  • Seed hKOR-expressing cells and grow to near confluency.

  • Serum-starve the cells for 4-24 hours.

  • Treat the cells with varying concentrations of this compound or U-50,488 for different time points (e.g., 5, 10, 30, 60 minutes) to capture the phosphorylation dynamics.[20][21]

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.

  • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Data Presentation and Interpretation

The quantitative data generated from these assays should be compiled into clear and concise tables to facilitate comparison and interpretation.

AssayParameterThis compoundU-50,488 (Reference Agonist)Nor-BNI (Reference Antagonist)
Radioligand Binding Ki (nM)Experimental Value~1-5~0.1-0.5
cAMP Accumulation EC50 (nM) / % InhibitionExperimental Value~10-100N/A
β-Arrestin Recruitment EC50 (nM) / % RecruitmentExperimental Value~50-200N/A
ERK1/2 Phosphorylation EC50 (nM) / Max ResponseExperimental Value~20-150N/A

Table 2: Expected Data Summary for this compound at the KOR. This table provides a template for summarizing the key parameters obtained from the described experimental protocols. Reference values for known KOR ligands are provided for comparison. "Experimental Value" indicates where data for this compound should be inserted.

By comparing the potency (EC50) and efficacy (maximal response) of this compound across the G protein-dependent (cAMP) and β-arrestin-dependent assays, a bias factor can be calculated to quantify any preferential signaling. This will provide a comprehensive pharmacological profile of this compound at the KOR, clarifying its role as a potential agonist, antagonist, or biased ligand. Given that one study suggested this compound's effects on calcium flux were unlikely to be KOR-mediated, these detailed signaling studies are essential to definitively characterize its activity at the kappa opioid receptor.[2][4]

Conclusion

This compound represents a novel chemical scaffold with demonstrated affinity for the kappa opioid receptor. The protocols and frameworks provided in these application notes offer a systematic approach to thoroughly characterize the pharmacology of this compound at the KOR. Elucidating its functional activity and potential for biased agonism will be critical in determining its utility as a research tool and its potential as a lead compound for the development of new therapeutics targeting the kappa opioid system.

References

Barbamide as a Chemical Probe for Dopamine Transporter Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a naturally occurring chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula.[1] While initially investigated for its molluscicidal activity, subsequent screening has revealed its affinity for several central nervous system targets, including the dopamine transporter (DAT).[2][3] The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[4] Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic development.

These application notes provide a summary of the known pharmacological data for this compound in relation to the dopamine transporter and offer detailed protocols for its characterization as a chemical probe for DAT function. While this compound has been shown to bind to DAT, its functional effect on dopamine uptake has not yet been fully elucidated. The provided protocols will enable researchers to determine the inhibitory or modulatory effects of this compound on DAT activity.

Data Presentation

Quantitative Pharmacological Data for this compound

The following table summarizes the reported binding affinities of this compound for the dopamine transporter and other relevant receptors. This data is essential for understanding the selectivity profile of this compound.

TargetThis compound Ki (nM)Reference
Dopamine Transporter (DAT) 3100 [2]
Dopamine D3 Receptor446[2]
Kappa Opioid Receptor79.14[2]
Sigma-1 Receptor2256[2]
Sigma-2 Receptor (TMEM97)2640[2]

Note: The lower Ki value for the Kappa Opioid Receptor and Dopamine D3 Receptor indicates a higher binding affinity for these targets compared to the Dopamine Transporter. Researchers should consider this lack of selectivity when designing and interpreting experiments.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Characterizing this compound at DAT cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Assay prep_membranes Prepare Membranes (e.g., from DAT-expressing cells or rodent striatum) radioligand_incubation Incubate Membranes with Radioligand (e.g., [3H]WIN 35,428) & varying concentrations of this compound prep_membranes->radioligand_incubation filtration Separate Bound from Free Radioligand via Filtration radioligand_incubation->filtration quantification_binding Quantify Radioactivity filtration->quantification_binding data_analysis_binding Data Analysis: Determine Ki of this compound quantification_binding->data_analysis_binding end End data_analysis_binding->end prep_cells Prepare DAT-expressing Cells or Synaptosomes preincubation Pre-incubate with varying concentrations of this compound prep_cells->preincubation dopamine_addition Add [3H]Dopamine preincubation->dopamine_addition uptake_termination Terminate Uptake dopamine_addition->uptake_termination quantification_uptake Quantify Intracellular Radioactivity uptake_termination->quantification_uptake data_analysis_uptake Data Analysis: Determine IC50 of this compound quantification_uptake->data_analysis_uptake data_analysis_uptake->end start Start start->prep_membranes start->prep_cells

Caption: Workflow for characterizing this compound's binding and functional effects on DAT.

signaling_pathway Hypothesized Interaction of this compound with the Dopamine Transporter cluster_membrane Presynaptic Terminal DAT Dopamine Transporter (DAT) Dopamine_int Intracellular Dopamine DAT->Dopamine_int Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Uptake This compound This compound This compound->DAT Binding (Ki = 3100 nM) Functional effect unknown (Inhibition or Modulation?)

References

In Vitro Assays for Measuring Barbamide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula and initially recognized for its potent molluscicidal activity.[1] Subsequent research has revealed its affinity for several mammalian central nervous system (CNS) receptors, including the sigma-1 and sigma-2 (TMEM97) receptors, as well as the kappa opioid receptor (KOR).[2][3] Notably, this compound exhibits low cytotoxicity in mammalian cell lines, making it an intriguing candidate for further investigation as a modulator of these receptors and their associated signaling pathways.[2][4]

These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activity of this compound. The assays cover cytotoxicity, receptor binding, apoptosis, cell cycle analysis, and functional cellular responses, providing a comprehensive toolkit for researchers in pharmacology and drug development.

Data Presentation

The following tables summarize the available quantitative data on this compound's in vitro activity.

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines (MTT Assay)

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Human Breast Cancer72>100[2]
BT-549Human Breast Cancer72>100[2]
MCF-7Human Breast Cancer72>100[2]
HEK293Human Embryonic Kidney72>100[2]

Table 2: Receptor Binding Affinity of this compound

ReceptorKi (nM)Reference
Sigma-12256[2]
Sigma-2 (TMEM97)2640[2]
Kappa Opioid Receptor (KOR)79.14[2]

Table 3: Effect of this compound on Store-Operated Calcium Entry (SOCE) in Mouse Sensory Neurons

TreatmentEffect on Capsaicin-Induced Calcium TransientsEffect on Thapsigargin-Induced SOCEReference
This compound (10 µM)EnhancedEnhanced[2][3]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Application: To determine the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Application: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Application: To measure the activity of effector caspases 3 and 7, key executioners of apoptosis, in response to this compound treatment.

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay).

Cell Cycle Analysis: BrdU Incorporation Assay

Application: To determine the effect of this compound on cell cycle progression.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can be detected using a specific fluorescently labeled anti-BrdU antibody. Co-staining with a DNA dye like 7-AAD allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • BrdU Labeling: Add BrdU (final concentration 10 µM) to the culture medium and incubate for 30-60 minutes at 37°C.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol at -20°C for at least 2 hours.

  • DNA Denaturation: Treat the cells with 2N HCl to denature the DNA, exposing the incorporated BrdU.

  • Neutralization: Neutralize the acid with 0.1 M sodium borate buffer (pH 8.5).

  • Antibody Staining: Incubate the cells with a fluorescently labeled anti-BrdU antibody.

  • DNA Staining: Resuspend the cells in a solution containing a DNA stain (e.g., 7-AAD or PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualization of Signaling Pathways and Workflows

Barbamide_Signaling_Pathway cluster_receptors Membrane Receptors cluster_downstream Downstream Effects This compound This compound Sigma2 Sigma-2 Receptor (TMEM97) This compound->Sigma2 KOR Kappa Opioid Receptor (KOR) This compound->KOR Ca_Signaling Modulation of Ca²⁺ Signaling Sigma2->Ca_Signaling KOR->Ca_Signaling SOCE Store-Operated Calcium Entry (SOCE) Ca_Signaling->SOCE

Cytotoxicity_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (3-4h) mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end End read->end

Apoptosis_Assay_Workflow start Start treat Treat Cells with this compound start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Discussion and Future Directions

The provided protocols offer a robust framework for the in vitro characterization of this compound. Current data indicates that this compound has a favorable cytotoxicity profile and engages with specific CNS receptors, leading to the modulation of calcium signaling.

Notably, there is a lack of publicly available data on the effects of this compound on apoptosis and cell cycle progression. The provided protocols for Annexin V/PI staining, caspase-3/7 activity, and BrdU incorporation are therefore presented as foundational methods for future investigations into these aspects of this compound's activity. Given its interaction with the sigma-2 receptor, which is often overexpressed in proliferating cancer cells, exploring this compound's potential to induce apoptosis or cell cycle arrest in relevant cancer models is a logical next step.

Further research should also aim to elucidate the precise downstream signaling cascades activated by this compound's interaction with the sigma-2 and kappa opioid receptors. This will provide a more complete understanding of its mechanism of action and inform its potential therapeutic applications.

References

Barbamide: Application Notes and Protocols for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuropharmacological applications of barbamide, a chlorinated lipopeptide derived from the marine cyanobacterium Lyngbya majuscula. This document details its known mechanisms of action, offers structured quantitative data on its receptor affinities, and provides detailed protocols for key in vitro experiments.

Introduction

This compound has emerged as a valuable research tool in neuropharmacology due to its affinity for several central nervous system (CNS) receptors and its ability to modulate neuronal calcium signaling.[1][2][3] Originally identified for its molluscicidal activity, recent studies have unveiled its potential to interact with key targets in neuronal pathways, making it a subject of interest for investigating nociception, neurodegenerative diseases, and other neurological disorders.[1][4] Notably, this compound exhibits limited cytotoxicity in mammalian cell lines, enhancing its utility as a pharmacological probe.[1][3]

Mechanism of Action

This compound's neuropharmacological effects are attributed to its interaction with multiple membrane-bound receptors. It does not directly activate calcium channels but rather acts as a modulator of neuronal excitability.[1][3] The primary proposed mechanism involves the sigma-2 receptor (σ2R), also known as transmembrane protein 97 (TMEM97) .[1][2] Through its interaction with σ2R/TMEM97, this compound is thought to influence cholesterol homeostasis within the neuron.[1] This alteration in membrane cholesterol is hypothesized to lead to a rearrangement of the lipid environment surrounding ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), thereby enhancing their sensitivity to agonists.[1]

Quantitative Data: Receptor Binding Affinity

This compound has been screened for its binding affinity against a panel of CNS receptors. The following table summarizes the equilibrium dissociation constants (Ki) for key targets.

Receptor/TransporterKi (nM)Reference
Kappa Opioid Receptor (KOR)79.14[1][2]
Dopamine D3 Receptor (D3R)446[2]
Sigma-1 Receptor (σ1R)2256[1][2]
Sigma-2 Receptor (σ2R/TMEM97)2640[1][2]
Dopamine Transporter (DAT)3100[1][2]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

barbamide_signaling_pathway cluster_membrane Plasma Membrane This compound This compound sigma2 Sigma-2/TMEM97 This compound->sigma2 Binds to cholesterol Membrane Cholesterol sigma2->cholesterol Regulates Homeostasis trpv1 TRPV1 Channel cholesterol->trpv1 Modulates Lipid Environment ca_ion Ca²⁺ trpv1->ca_ion Influx neuron_response Enhanced Neuronal Excitability ca_ion->neuron_response Neuronal Response capsaicin Capsaicin capsaicin->trpv1 Activates

Caption: Proposed signaling pathway of this compound in sensory neurons.

experimental_workflow cluster_assays In Vitro Assays cluster_calcium start Start: Prepare Neuronal Cell Culture cytotoxicity MTT Cytotoxicity Assay start->cytotoxicity calcium_imaging Calcium Imaging Assays start->calcium_imaging data_analysis Data Analysis cytotoxicity->data_analysis Measure Absorbance soce Store-Operated Calcium Entry (SOCE) Assay calcium_imaging->soce capsaicin_influx Capsaicin-Induced Calcium Influx Assay calcium_imaging->capsaicin_influx soce->data_analysis Measure Fluorescence capsaicin_influx->data_analysis Measure Fluorescence

References

Application Notes and Protocols for the Spectroscopic Characterization of Barbamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] It exhibits significant biological activities, including molluscicidal properties.[1] The unique structural features of this compound, such as a trichloromethyl group and a thiazole ring, necessitate a comprehensive spectroscopic analysis for its unambiguous characterization.[1] This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), facilitating its identification and further investigation in drug discovery and development programs.

Data Presentation

The following tables summarize the quantitative NMR and MS data for this compound, providing a clear reference for its spectroscopic fingerprint.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
11.10 (d, J = 6.8 Hz)15.2C-2, C-3H-2
22.55 (m)43.1C-1, C-3, C-4, C-20H-1, H-3
32.30 (dd, J = 14.5, 4.5 Hz), 2.15 (dd, J = 14.5, 8.5 Hz)38.9C-2, C-4, C-5H-2, H-4
45.25 (d, J = 9.5 Hz)98.6C-3, C-5H-3
5-162.9--
63.70 (s)56.4C-5-
7-168.5--
85.40 (m)58.2C-7, C-9, C-10, C-11H-9
93.20 (dd, J = 14.0, 5.0 Hz), 3.05 (dd, J = 14.0, 9.0 Hz)37.5C-8, C-10, C-11H-8
10-136.8--
117.25-7.35 (m)129.3C-9, C-13H-12
127.25-7.35 (m)128.6C-10, C-14H-11, H-13
137.25-7.35 (m)126.9C-11, C-15H-12, H-14
147.25-7.35 (m)128.6C-12, C-16H-13, H-15
157.25-7.35 (m)129.3C-13H-14
16-170.1--
177.65 (d, J = 3.2 Hz)142.5C-16, C-18H-18
187.20 (d, J = 3.2 Hz)118.9C-16, C-17H-17
193.10 (s)33.5C-7, C-8-
20-105.8--

Note: The chemical shifts and coupling constants are based on spectra reported in the literature and may vary slightly depending on the experimental conditions.[3]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺461.0622--
[M+Na]⁺483.0442483.6-

Note: The observed m/z for the sodium adduct is reported in the literature. The [M+H]⁺ is provided for reference. The characteristic isotopic pattern of the three chlorine atoms is a key diagnostic feature in the mass spectrum.[3]

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire a comprehensive set of 1D and 2D NMR data for the structural elucidation of this compound.

Materials:

  • This compound, isolated and purified (approximately 5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

Instrumentation:

  • 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of purified this compound. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition: a. ¹H NMR:

    • Acquire a standard 1D proton spectrum.
    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds. b. ¹³C NMR:
    • Acquire a proton-decoupled 1D carbon spectrum.
    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2 seconds. c. COSY (Correlation Spectroscopy):
    • Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings.
    • Typical parameters: 256-512 increments in the F1 dimension, 8-16 scans per increment. d. HSQC (Heteronuclear Single Quantum Coherence):
    • Acquire a gradient-enhanced HSQC spectrum to identify one-bond proton-carbon correlations.
    • Typical parameters: 256-512 increments in the F1 dimension, 16-32 scans per increment. e. HMBC (Heteronuclear Multiple Bond Correlation):
    • Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.
    • Typical parameters: 256-512 increments in the F1 dimension, 32-64 scans per increment.

  • Data Processing: a. Apply appropriate window functions (e.g., exponential multiplication) to the FIDs. b. Perform Fourier transformation. c. Phase correct all spectra. d. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal standard TMS (δH = 0.00 ppm, δC = 0.00 ppm). e. Integrate the ¹H NMR spectrum. f. Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Materials:

  • This compound, isolated and purified

  • HPLC-grade methanol or acetonitrile

  • Formic acid (optional, for enhancing protonation)

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: a. Prepare a stock solution of purified this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Prepare a dilute working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent. c. For positive ion mode, 0.1% formic acid can be added to the solvent to improve ionization efficiency.

  • Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a suitable calibration standard to ensure high mass accuracy (typically < 5 ppm). b. Set the ESI source parameters. Typical starting conditions:

    • Capillary voltage: 3.5-4.5 kV
    • Nebulizing gas pressure: 20-30 psi
    • Drying gas flow rate: 5-10 L/min
    • Drying gas temperature: 250-350 °C

  • Data Acquisition: a. Introduce the sample into the mass spectrometer via direct infusion or through an LC system. b. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000). c. Pay close attention to the characteristic isotopic pattern of the [M+H]⁺ and/or [M+Na]⁺ ions due to the presence of three chlorine atoms.

  • Data Analysis: a. Determine the monoisotopic mass of the molecular ion. b. Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern. c. Compare the calculated elemental composition with the expected formula for this compound (C₂₀H₂₃Cl₃N₂O₂S).

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic data analysis for the characterization of this compound.

Barbamide_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structure Elucidation Isolated_this compound Isolated this compound NMR_Sample_Prep NMR Sample Preparation Isolated_this compound->NMR_Sample_Prep MS_Sample_Prep MS Sample Preparation Isolated_this compound->MS_Sample_Prep NMR_Acquisition 1D & 2D NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing NMR Data Processing & Analysis NMR_Acquisition->NMR_Processing Structure_Determination Structure Determination NMR_Processing->Structure_Determination HRMS_Acquisition HRMS Data Acquisition MS_Sample_Prep->HRMS_Acquisition MS_Analysis MS Data Analysis HRMS_Acquisition->MS_Analysis MS_Analysis->Structure_Determination

Caption: Workflow for this compound Characterization.

NMR_Signaling_Pathway cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Environment Proton Environment & Multiplicity H1_NMR->Proton_Environment C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity C_H_Connectivity_1bond ¹JCH Connectivity HSQC->C_H_Connectivity_1bond C_H_Connectivity_n_bond ⁿJCH Connectivity HMBC->C_H_Connectivity_n_bond Final_Structure Final Structure Proton_Environment->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity_1bond->Final_Structure C_H_Connectivity_n_bond->Final_Structure

Caption: NMR Data Interpretation Logic.

References

Application Notes: Cell-Based Assays to Evaluate Barbamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula.[1] Initial studies highlighted its molluscicidal activity.[1] However, subsequent investigations into its effects on mammalian cells have revealed a more complex pharmacological profile. This compound has been shown to have a high affinity for sigma-1 and sigma-2 receptors and to modulate store-operated calcium entry (SOCE).[2][3] Notably, direct cytotoxicity in several human cancer and non-cancerous cell lines has been reported to be minimal.[2]

These application notes provide a comprehensive set of standard protocols for the rigorous evaluation of the cytotoxic and cytostatic potential of this compound and its analogues. The following assays are detailed:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Annexin V/PI Staining: To detect and quantify apoptosis (programmed cell death).

  • Cell Cycle Analysis: To determine if the compound has cytostatic effects, arresting cell proliferation at specific phases of the cell cycle.

While this compound itself has demonstrated low cytotoxicity, these protocols represent the gold standard for characterizing the cytotoxic profile of any novel compound in drug discovery and development.

Data Presentation

The following table summarizes the available quantitative data on this compound's effect on cell viability.

Table 1: Summary of this compound Cytotoxicity Data

Cell LineAssay TypeTreatment DurationKey FindingsReference
MDA-MB-231 (Triple-Negative Breast Cancer)MTT72 hoursNo significant decrease in cell viability at concentrations up to 100 µM.
BT-549 (Triple-Negative Breast Cancer)MTT72 hoursNo significant decrease in cell viability at concentrations up to 100 µM.
MCF-7 (Estrogen Receptor-Positive Breast Cancer)MTT72 hoursNo significant decrease in cell viability at concentrations up to 100 µM.
HEK-293 (Human Embryonic Kidney)MTT72 hoursNo significant decrease in cell viability at concentrations up to 100 µM.

Experimental Workflows and Signaling Pathways

Experimental_Workflow_for_Cytotoxicity_Assessment General Workflow for this compound Cytotoxicity Evaluation cluster_Preparation Preparation cluster_Primary_Screening Primary Viability Screening cluster_Secondary_Screening Mechanistic Assays cluster_Analysis Data Analysis Cell_Culture Maintain and expand selected cell lines Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound stock solution (e.g., in DMSO) and serial dilutions Compound_Prep->Cell_Seeding MTT_Assay MTT Assay (Assess metabolic activity) Data_Analysis Calculate IC50 values Analyze flow cytometry data (Apoptotic vs. Necrotic populations, Cell cycle phase distribution) MTT_Assay->Data_Analysis Quantitative Results Cell_Seeding->MTT_Assay Treat with this compound Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) Cell_Seeding->Apoptosis_Assay Treat cells for apoptosis assay Cell_Cycle_Assay Propidium Iodide Staining (Flow Cytometry) Cell_Seeding->Cell_Cycle_Assay Treat cells for cell cycle analysis Apoptosis_Assay->Data_Analysis Qualitative & Quantitative Results Cell_Cycle_Assay->Data_Analysis Quantitative Results MTT_Assay_Principle Principle of the MTT Assay MTT MTT (Yellow, water-soluble tetrazolium salt) Viable_Cell Viable Cell with Active Mitochondrial NAD(P)H-dependent oxidoreductases MTT->Viable_Cell Uptake by cells Formazan Formazan (Purple, insoluble crystals) Viable_Cell->Formazan Reduction Solubilization Solubilization Solution (e.g., DMSO, SDS) Formazan->Solubilization Dissolution Measurement Measure Absorbance (570 nm) Solubilization->Measurement Quantification Apoptosis_Assay_Workflow Annexin V / Propidium Iodide Apoptosis Assay Workflow cluster_Cell_Prep Cell Preparation cluster_Staining Staining cluster_Analysis Flow Cytometry Analysis Start Start with treated and control cell populations Harvest Harvest cells (including supernatant for apoptotic cells) Start->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15-20 min at room temperature in the dark Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze immediately on a flow cytometer Add_Buffer->Analyze Gating Gate populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) Analyze->Gating Barbamide_Signaling_Context Reported Molecular Interactions of this compound cluster_SOCE Store-Operated Calcium Entry (SOCE) This compound This compound Orai1 Orai1 (Plasma Membrane Ca2+ Channel) This compound->Orai1 Enhances SOCE response Sigma_Receptor Sigma Receptors (σ1 and σ2/TMEM97) This compound->Sigma_Receptor Binds to ER Endoplasmic Reticulum (ER) (Ca2+ Store) STIM1 STIM1 (ER Ca2+ Sensor) ER->STIM1 Ca2+ depletion activates STIM1->Orai1 Activates Ca_Influx Ca2+ Influx Orai1->Ca_Influx Mediates Sigma_Receptor->STIM1 Modulates

References

Barbamide as a Tool for Studying PKS-NRPS Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide, a chlorinated lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula, is a fascinating example of a natural product synthesized by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) assembly line.[1][2] Its unique structural features, particularly the trichloroleucyl starter unit, and the novel enzymatic machinery responsible for its biosynthesis, make the this compound system an excellent model for studying the intricacies of PKS-NRPS pathways. While this compound itself is not widely employed as a direct inhibitor or probe for other PKS-NRPS systems, its biosynthetic machinery offers a valuable toolkit for researchers.

These application notes provide protocols and conceptual frameworks for utilizing components of the this compound biosynthetic pathway to investigate and engineer PKS-NRPS systems. This includes leveraging its unique enzymes to understand catalytic mechanisms, engineering the biosynthetic cluster for the production of novel compounds, and applying its assay methods to characterize other synthetases.

Data Presentation

Table 1: Substrate Specificity of this compound NRPS Adenylation (A) Domains

The substrate specificities of the adenylation domains within the this compound biosynthetic cluster have been confirmed through ATP-pyrophosphate exchange assays.[1][3] This data is crucial for understanding the modular nature of the synthetase and for engineering efforts.

GeneAdenylation DomainProposed SubstrateRelative Activity (%)
barDA(D)L-Leucine100
barDA(D)L-TrichloroleucineActivity confirmed
barEA(E)L-Phenylalanine100
barGA(G2)L-Cysteine100

Note: The activity with L-Trichloroleucine for the BarD adenylation domain has been qualitatively confirmed through incorporation studies, though quantitative kinetic data from in vitro assays are not extensively reported.

Table 2: Key Enzymes in the this compound Biosynthetic Cluster and Their Functions

The bar gene cluster contains a collection of enzymes with unique and interesting catalytic functions that can be studied and potentially applied in biocatalysis.[3][4]

GeneProteinEnzyme TypeFunction
barABarAPeptidyl Carrier Protein (PCP)Covalently binds the growing polyketide-peptide chain.
barB1/B2BarB1/BarB2Non-heme Fe(II)/α-ketoglutarate-dependent halogenasesCatalyze the trichlorination of L-leucine attached to BarA.[5]
barCBarCType II Thioesterase (TEII)Putative editing/proofreading or release of the chlorinated starter unit.
barDBarDAdenylation (A) domainActivates and transfers L-leucine to BarA.
barE/FBarE/FPKS/NRPS moduleIncorporates L-phenylalanine and extends the chain with a polyketide unit.
barGBarGNRPS moduleIncorporates L-cysteine and contains the terminal thioesterase (TE) domain for product release and cyclization.

Experimental Protocols

Protocol 1: ATP-Pyrophosphate Exchange Assay for Adenylation Domain Specificity

This protocol is adapted from the methods used to characterize the this compound A-domains and can be applied to determine the substrate specificity of other NRPS A-domains.[1][3]

Objective: To determine the amino acid substrate specificity of a purified NRPS adenylation domain.

Materials:

  • Purified A-domain protein

  • ATP

  • [³²P]Pyrophosphate (PPi)

  • Various amino acids to be tested

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Activated charcoal solution

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and the purified A-domain protein.

  • Initiate the reaction by adding the amino acid to be tested and [³²P]PPi.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 28-37°C) for a set time (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution of activated charcoal, which will bind the [³²P]ATP formed.

  • Pellet the charcoal by centrifugation and wash it to remove any unbound [³²P]PPi.

  • Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the A-domain's activity with the tested amino acid.

Protocol 2: Heterologous Expression of the this compound Gene Cluster

The entire this compound gene cluster has been successfully expressed in a heterologous host (Streptomyces venezuelae) to produce a new derivative, 4-O-demethylthis compound.[6] This protocol provides a general workflow for the heterologous expression of PKS-NRPS gene clusters.

Objective: To produce this compound or its analogs in a genetically tractable host for further study or compound generation.

Materials:

  • Cosmid containing the complete bar gene cluster.[6]

  • A suitable heterologous host strain (e.g., Streptomyces coelicolor M1146 or M1152).

  • An integrative vector for the host.

  • Restriction enzymes and ligase for cloning.

  • Appropriate growth media and antibiotics for selection.

Procedure:

  • Subclone the bar gene cluster from the cosmid into a suitable shuttle vector that can replicate in both E. coli and the chosen Streptomyces host.

  • Introduce the resulting plasmid into the heterologous host via conjugation or protoplast transformation.

  • Select for successful transformants using appropriate antibiotic markers.

  • Cultivate the recombinant Streptomyces strain in a suitable production medium.

  • Extract the secondary metabolites from the culture broth and cell mass using organic solvents (e.g., ethyl acetate).

  • Analyze the extracts for the presence of this compound or its derivatives using HPLC and LC-MS.

  • Purify the target compounds using chromatographic techniques.

Visualizations

This compound Biosynthetic Pathway

Barbamide_Biosynthesis cluster_loading Starter Unit Formation cluster_elongation Elongation and Termination Leucine L-Leucine BarD BarD (A) Leucine->BarD ATP -> AMP+PPi BarA BarA (PCP) BarD->BarA Transfer BarB1B2 BarB1/B2 (Halogenases) BarA->BarB1B2 Chlorination TrichloroLeucyl_BarA Trichloroleucyl-S-BarA BarB1B2->TrichloroLeucyl_BarA BarC BarC (TEII) TrichloroLeucyl_BarA->BarC Editing? BarE_NRPS BarE (NRPS Module) (A, PCP, C) TrichloroLeucyl_BarA->BarE_NRPS Condensation BarE_PKS BarE/F (PKS Module) (KS, AT, KR, ACP) BarE_NRPS->BarE_PKS Chain Transfer BarG BarG (NRPS Module) (C, A, PCP, Cy, TE) BarE_PKS->BarG Condensation This compound This compound BarG->this compound Release & Cyclization Phe L-Phenylalanine Phe->BarE_NRPS Cys L-Cysteine Cys->BarG

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for A-Domain Characterization

ADomain_Workflow cluster_prep Preparation cluster_assay ATP-PPi Exchange Assay cluster_analysis Data Analysis Gene Identify A-Domain Gene Clone Clone into Expression Vector Gene->Clone Express Express Protein in E. coli Clone->Express Purify Purify A-Domain Protein (e.g., Ni-NTA) Express->Purify Setup Set up Reaction: Protein, ATP, Mg2+, [32P]PPi Purify->Setup Incubate Incubate with Test Amino Acid Setup->Incubate Quench Quench with Activated Charcoal Incubate->Quench Measure Measure [32P]ATP via Scintillation Counting Quench->Measure Plot Plot Activity vs. Amino Acid Measure->Plot Determine Determine Substrate Profile Plot->Determine

Caption: Workflow for A-domain substrate profiling.

Applications in PKS-NRPS Research

  • Studying Halogenation in Natural Product Biosynthesis: The this compound halogenases, BarB1 and BarB2, are prime examples of tailoring enzymes that act on a carrier protein-tethered substrate. Researchers can express these enzymes and use them in vitro to study the mechanism of halogenation, substrate recognition by halogenases, and the interplay between tailoring enzymes and the core PKS-NRPS machinery.

  • Engineering Substrate Specificity of A-Domains: The A-domain of BarD, which recognizes the unusual trichloroleucine, can serve as a model for engineering A-domains to accept non-proteinogenic amino acids. By creating chimeric A-domains or performing site-directed mutagenesis based on the structure of the BarD A-domain, researchers can work towards expanding the chemical diversity of non-ribosomal peptides.

  • Biocatalytic Production of Chlorinated Building Blocks: The early enzymes of the this compound pathway (BarA, BarB1, BarB2, BarC, and BarD) can be reconstituted in vitro or in a heterologous host to produce chlorinated leucine derivatives.[4] These chiral, halogenated compounds can then be used as valuable building blocks in synthetic chemistry.

  • Probing Protein-Protein Interactions: The this compound system exhibits unusual organization, with the PKS module split across two proteins (BarE and BarF) and the initial A and PCP domains encoded by separate, non-adjacent genes.[3] This makes it an interesting system to study the protein-protein interactions that are essential for the correct transfer of intermediates between domains and modules in PKS-NRPS assembly lines.

Conclusion

The this compound biosynthetic pathway is more than just the source of a unique natural product; it is a rich resource for the scientific community. By dissecting its components and understanding their functions, researchers can gain valuable insights into the fundamental principles of PKS-NRPS biosynthesis. The enzymes from this pathway can be used as tools to probe enzymatic mechanisms, and the gene cluster itself can be engineered to produce novel compounds. The protocols and data presented here provide a starting point for leveraging the this compound system to advance the fields of natural product biosynthesis, synthetic biology, and drug discovery.

References

Troubleshooting & Optimization

Navigating the Challenges of Barbamide Total Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the total synthesis of complex natural products like Barbamide presents a significant challenge. Achieving high yields is crucial for advancing research and potential therapeutic applications. This technical support center provides a comprehensive resource to troubleshoot common issues, offering detailed experimental protocols and quantitative data to guide synthetic efforts.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the total synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is significantly lower than reported. Which steps are most critical to re-evaluate?

A1: Low overall yield in a multi-step synthesis is a common issue. Based on the convergent synthesis strategy, the most critical stages to scrutinize for yield loss are:

  • Synthesis of Key Fragments: The preparation of (S)-3-trichloromethylbutanoyl chloride and N-methyl-(S)-dolaphenine can be challenging. Low yields in these initial steps will significantly impact the overall outcome.

  • Coupling Reaction: The formation of the β-keto amide by coupling the acyl Meldrum's acid derivative with N-methyl-(S)-dolaphenine is a pivotal step. Incomplete reaction or side product formation here is a major source of yield loss.

  • Final Enol Ether Formation: The methylation to form the (E)-enol ether can be sensitive to reaction conditions, potentially leading to incomplete conversion or the formation of isomers.

  • Purification: Loss of material during the purification of intermediates, especially the chlorinated compounds, can substantially decrease the overall yield.

Troubleshooting Specific Issues

Issue 1: Low yield in the synthesis of (S)-3-trichloromethylbutanoic acid.

  • Potential Cause: Incomplete chlorination of the starting material or side reactions.

  • Troubleshooting & Optimization:

    • Reaction Conditions: Ensure anhydrous conditions and optimal temperature control during the chlorination step.

    • Reagent Quality: Use freshly distilled or high-purity chlorinating agents.

    • Monitoring: Track the reaction progress using techniques like GC-MS or NMR to determine the optimal reaction time and prevent over-chlorination.

    • Purification: Employ careful distillation or chromatography to isolate the desired product from starting material and byproducts.

Issue 2: Poor yield during the Hantzsch thiazole synthesis for the N-methyl-(S)-dolaphenine fragment.

  • Potential Cause: Incomplete cyclization, formation of side products, or decomposition of the thioamide.

  • Troubleshooting & Optimization:

    • Thioamide Stability: Thioamides can be unstable. Use freshly prepared or properly stored thioamide.

    • Reaction Temperature: Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to decomposition.

    • pH Control: The pH of the reaction mixture can influence the rate of cyclization. Adjustment with a non-nucleophilic base may be beneficial.

    • Side Reactions: Common side reactions include the formation of oxazoles if the corresponding amide is present as an impurity. Ensure the purity of the starting thioamide.

Issue 3: Inefficient coupling of (S)-3-trichloromethylbutanoyl chloride with Meldrum's acid.

  • Potential Cause: Decomposition of the acyl chloride, incomplete reaction, or side reactions of Meldrum's acid.

  • Troubleshooting & Optimization:

    • Acyl Chloride Quality: Use freshly prepared (S)-3-trichloromethylbutanoyl chloride, as it can be sensitive to moisture.

    • Base Selection: The choice of base is critical. A non-nucleophilic base like pyridine is often used. Ensure the correct stoichiometry is used to avoid side reactions.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the decomposition of the acyl chloride and the acylated Meldrum's acid intermediate.

Issue 4: Low conversion in the final methylation step to form the (E)-enol ether.

  • Potential Cause: Incomplete deprotonation of the β-keto amide, inactive methylating agent, or steric hindrance.

  • Troubleshooting & Optimization:

    • Base Strength: A strong, non-nucleophilic base (e.g., sodium hydride) is required for complete deprotonation. Ensure the base is fresh and handled under anhydrous conditions.

    • Methylating Agent: Use a reactive methylating agent like dimethyl sulfate or methyl iodide. Ensure its purity and add it carefully.

    • Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used. Ensure the solvent is dry.

    • Epimerization: Be aware of the potential for epimerization at the C-7 position under basic conditions, which can lead to a mixture of diastereomers.[1] Careful control of reaction time and temperature can help minimize this.

Data Presentation: Reported Yields in this compound Total Synthesis

The following table summarizes the reported yields for the key steps in the first total synthesis of this compound.[1][2] This data is essential for identifying steps with the most significant potential for improvement.

Step No.ReactionStarting MaterialsProductReported Yield (%)
1Synthesis of (S)-3-trichloromethylbutanoic acidRacemic 3-methylbutanoic acid derivative(S)-3-trichloromethylbutanoic acidQuantitative (after diastereomer separation)[1]
2Formation of Acyl Chloride(S)-3-trichloromethylbutanoic acid(S)-3-trichloromethylbutanoyl chlorideNot explicitly reported, typically high
3Acylation of Meldrum's acid(S)-3-trichloromethylbutanoyl chloride, Meldrum's acidAcyl Meldrum's acid intermediateNot explicitly reported in a single step
4Synthesis of N-methyl-(S)-dolaphenineN-Cbz-L-phenylalanineN-methyl-(S)-dolaphenine24% (over 6 steps)[1][2][3]
5Coupling ReactionAcyl Meldrum's acid intermediate, N-methyl-(S)-dolaphenineβ-keto amideNot explicitly reported
6Enol Ether Formationβ-keto amideThis compound & 7-epithis compound (1:1 mixture)Not explicitly reported
Overall Total Synthesis N-Cbz-L-phenylalanine and 3-methylbutanoic acid derivative This compound Not explicitly reported as a single figure

Note: The yields for several individual steps were not explicitly stated in the initial communication. The overall yield for the synthesis of the N-methyl-(S)-dolaphenine fragment is reported over six steps.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and troubleshooting. The following are key experimental methodologies cited in the synthesis of this compound.

Protocol 1: Synthesis of (S)-3-trichloromethylbutanoic acid[1]

  • Preparation of Oxazolidinone Derivative: The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative of racemic trichloromethylbutanoic acid is prepared.

  • Diastereomer Separation: The diastereomers are separated by column chromatography on silica.

  • Hydrolytic Cleavage: The desired (S)-diastereomer is subjected to hydrolytic cleavage using lithium hydroxide and hydrogen peroxide to yield (S)-3-trichloromethylbutanoic acid. The chiral auxiliary is recovered in quantitative yield.

Protocol 2: Synthesis of N-methyl-(S)-dolaphenine[2]

The synthesis of the novel secondary amine N-methyl-(S)-dolaphenine is a multi-step process starting from N-Cbz-L-phenylalanine, with a reported overall yield of 24% over six steps. The detailed procedure involves the construction of the thiazole ring, followed by N-methylation.

Protocol 3: Coupling and Enol Ether Formation[1]

  • Acyl Chloride Formation: (S)-3-trichloromethylbutanoic acid is converted to the corresponding acyl chloride using thionyl chloride.

  • Coupling with Meldrum's Acid: The acyl chloride is coupled with Meldrum's acid to form an intermediate.

  • Amide Formation: The intermediate is then reacted with N-methyl-(S)-dolaphenine to yield the β-keto amide.

  • Enol Ether Formation: The β-keto amide is treated with sodium hydride and dimethyl sulfate in the presence of HMPA to form a 1:1 mixture of this compound and 7-epithis compound, which are then separated by HPLC.

Visualizations

Diagram 1: Convergent Synthesis Workflow of this compound

Barbamide_Synthesis_Workflow cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis cluster_coupling Coupling and Final Steps A1 Racemic 3-methylbutanoic acid derivative A2 Diastereomeric Oxazolidinone Derivatives A1->A2 Chiral Auxiliary Coupling A3 (S)-3-trichloromethylbutanoic acid A2->A3 Separation & Hydrolysis A4 (S)-3-trichloromethylbutanoyl chloride A3->A4 SOCl₂ C2 Acyl Meldrum's acid intermediate A4->C2 B1 N-Cbz-L-phenylalanine B2 Multi-step Synthesis B1->B2 B3 N-methyl-(S)-dolaphenine B2->B3 C3 β-keto amide B3->C3 C1 Meldrum's acid C1->C2 C2->C3 C4 This compound C3->C4 NaH, (CH₃)₂SO₄

Caption: Convergent synthesis strategy for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Amide Coupling

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling Step q1 Are starting materials pure and dry? start->q1 sol1 Purify/dry acyl chloride, Meldrum's acid, and amine. q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes sol1->q2 sol2 Perform reaction at low temperature (0 °C) to minimize decomposition. q2->sol2 No q3 Is the base appropriate and stoichiometry correct? q2->q3 Yes sol2->q3 sol3 Use a non-nucleophilic base (e.g., pyridine). Verify stoichiometry. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting flowchart for the amide coupling step.

References

Barbamide Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of barbamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this marine natural product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, focusing on HPLC/UHPLC and crystallization techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor Peak Shape - Tailing or Fronting

  • Question: My this compound peak is showing significant tailing or fronting during reverse-phase HPLC. What are the likely causes and how can I fix it?

  • Answer: Peak tailing and fronting are common issues in HPLC that can compromise resolution and purity. Here are the potential causes and solutions:

    • Peak Tailing:

      • Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol groups on the silica support. This can also be caused by column overload or contamination.

      • Solution:

        • Mobile Phase Modifier: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This can help to protonate free silanol groups and reduce unwanted interactions.

        • Sample Overload: Reduce the concentration of the sample being injected.

        • Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities.

    • Peak Fronting:

      • Cause: This is often a sign of sample overload, where the concentration of the sample is too high for the column to handle effectively. It can also be caused by injecting the sample in a solvent that is stronger than the mobile phase.

      • Solution:

        • Dilute the Sample: Decrease the concentration of the this compound extract before injection.

        • Solvent Matching: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.

Issue 2: Co-elution with Impurities

  • Question: I am having trouble separating this compound from other closely related compounds, such as dechlorothis compound. How can I improve the resolution?

  • Answer: Co-elution of impurities is a frequent challenge in the purification of natural products from complex extracts. Lyngbya majuscula, the source of this compound, is known to produce a variety of structurally similar secondary metabolites.[1][2] Here are some strategies to improve separation:

    • Optimize the Gradient: A shallower gradient during the elution of this compound can increase the separation between closely eluting peaks.

    • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) can alter the selectivity of the separation.

    • Adjust the pH of the Mobile Phase: Small changes in the pH of the mobile phase can alter the ionization state of impurities and this compound, potentially leading to better separation.

Crystallization Troubleshooting

Issue 3: Difficulty in Inducing Crystallization

  • Question: I have a purified sample of this compound, but I am unable to get it to crystallize. What can I do?

  • Answer: Crystallization is often a trial-and-error process. If initial attempts are unsuccessful, consider the following:

    • Solvent System: this compound is a lipophilic molecule.[3] Experiment with a range of solvent systems. A good starting point is a binary system where this compound is dissolved in a good solvent, and a poor solvent (anti-solvent) is slowly introduced. Common solvent systems for crystallization of natural products include mixtures of methanol, ethanol, ethyl acetate, hexane, and water.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution of this compound. This can be achieved by leaving the solution in a loosely capped vial.

    • Vapor Diffusion: Dissolve the this compound in a small amount of a relatively volatile solvent and place this in a sealed container with a larger volume of a less volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the this compound solution, inducing crystallization.

    • Seeding: If you have previously obtained a small crystal of this compound, adding it to a saturated solution can induce further crystallization.

Issue 4: Formation of Small or Poor-Quality Crystals

  • Question: I am getting crystals of this compound, but they are too small or of poor quality for X-ray diffraction. How can I improve them?

  • Answer: The quality of crystals can be improved by optimizing the rate of crystal growth.

    • Slower Crystallization: Slowing down the crystallization process often leads to larger and more well-ordered crystals. This can be achieved by reducing the rate of solvent evaporation or by using a slower diffusion method.

    • Temperature Control: Experiment with different temperatures. Sometimes, cooling the solution slowly can promote the growth of larger crystals.

    • Purity: Ensure that the this compound sample is of the highest possible purity. Impurities can inhibit crystal growth or lead to the formation of defects in the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for the purification of this compound from a crude extract?

A1: A general workflow for the isolation and purification of this compound from a marine cyanobacterium like Lyngbya majuscula involves several key steps. The process begins with the extraction of the biomass, followed by fractionation and chromatographic purification.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Lyngbya majuscula Biomass B Solvent Extraction (e.g., CH2Cl2/MeOH) A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) (e.g., C18 silica) C->D E This compound-rich Fraction D->E F Preparative HPLC (C18 column) E->F G Pure this compound F->G G cluster_cell Sensory Neuron This compound This compound SigmaR Sigma Receptor (Sigma-1 / Sigma-2) This compound->SigmaR binds to ER Endoplasmic Reticulum (ER) SigmaR->ER modulates ER function STIM1 STIM1 ER->STIM1 Ca²⁺ depletion activates Orai1 Orai1 Channel STIM1->Orai1 activates Ca_cyto Ca²⁺ (cytosolic) Orai1->Ca_cyto influx Ca_ext Ca²⁺ (extracellular) Ca_ext->Orai1

References

Barbamide stability and degradation in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of barbamide. The following sections offer troubleshooting guidance for common experimental issues, detailed protocols for stability testing, and a summary of stability data for related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound? A: For biological assays, this compound has been successfully dissolved in dimethyl sulfoxide (DMSO) for the preparation of stock solutions.[1] When preparing aqueous buffers for experiments, it is advisable to use a minimal amount of co-solvent like DMSO to ensure solubility and prevent precipitation. For long-term storage, follow the recommendations on the Certificate of Analysis provided by the supplier, which may suggest storage at room temperature for solid material.[2]

Q2: How should I store this compound stock solutions? A: While specific long-term solution stability data for this compound is not readily available, general best practices for chlorinated lipopeptides suggest storing stock solutions in a tightly sealed vial at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light or extreme pH? A: Specific photostability and pH degradation pathways for this compound have not been detailed in the available literature. However, many complex organic molecules, especially those with unsaturated bonds and heteroatoms, are susceptible to degradation upon exposure to UV light and harsh acidic or basic conditions.[3] Therefore, it is prudent to protect this compound solutions from light by using amber vials or covering containers with aluminum foil and to control the pH of experimental buffers.

Q4: What analytical methods are suitable for assessing the purity and concentration of this compound? A: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for purifying, quantifying, and assessing the purity of this compound.[4] These techniques can separate this compound from impurities and potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or no biological activity observed in an assay. 1. Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to light, extreme pH, or high temperatures). 2. Precipitation: this compound may have precipitated from the aqueous assay buffer due to low solubility. 3. Incorrect Concentration: Errors in dilution or initial weighing.1. Verify Purity: Analyze the purity of the stock solution and the working solution using HPLC. If degradation is observed, prepare a fresh stock from solid material. 2. Ensure Solubility: Visually inspect solutions for any precipitate. If needed, increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects the experimental model. 3. Confirm Concentration: Re-measure the concentration of the stock solution if possible and review dilution calculations.
New, unexpected peaks appear in HPLC/LC-MS analysis. 1. Solvent Impurities: Contaminants in the solvent used for dilution or the mobile phase. 2. Degradation: The new peaks are likely degradation products of this compound.1. Run a Blank: Inject the solvent used for sample dilution (the "blank") to ensure it is free of contaminants. 2. Investigate Degradation: Review the handling of the sample. Was it left at room temperature for an extended period? Exposed to light? Is the buffer pH appropriate? Refer to the Forced Degradation Study protocol below to systematically investigate potential causes.
This compound precipitates when added to an aqueous buffer. 1. Poor Aqueous Solubility: this compound is a lipophilic peptide with limited solubility in purely aqueous solutions. 2. "Salting Out": High salt concentrations in the buffer can reduce the solubility of organic molecules.1. Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO and add it to the aqueous buffer in a small volume to reach the final concentration. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your assay. 2. Test Buffer Composition: If possible, test the solubility in buffers with lower salt concentrations.

This compound Stability Data

Specific quantitative stability data for this compound across various solvents and conditions is not extensively published. However, forced degradation studies are a standard approach to determine the intrinsic stability of a molecule.[5][6] The table below provides an illustrative example based on typical data for other marine cyclic depsipeptides to demonstrate how stability data is presented. Researchers should perform their own stability studies to determine these values for this compound under their specific experimental conditions.

Condition Solvent/Medium Temperature Parameter Illustrative Value
Acidic Hydrolysis 0.1 M HCl60°CHalf-life (t½)~8 hours
Neutral Hydrolysis Phosphate Buffer (pH 7.4)60°CHalf-life (t½)~48 hours
Basic Hydrolysis 0.1 M NaOH25°CHalf-life (t½)~2 hours
Oxidative Stress 3% H₂O₂ in Water25°C% Degradation after 24h~30%
Photostability Acetonitrile/Water (1:1)25°C% Degradation after 24h UV~15%
Thermal Stress Solid State80°C% Degradation after 7 days< 5%

Disclaimer: The values in this table are for illustrative purposes only and are not actual experimental data for this compound.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, which is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6][7]

1. Materials and Equipment:

  • This compound (solid)

  • Solvents: HPLC-grade DMSO, acetonitrile (ACN), methanol, and water

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

  • Equipment: HPLC-UV or LC-MS system with a C18 column, pH meter, calibrated oven, photostability chamber with UV/Vis lamps, analytical balance, volumetric flasks.

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution. This stock will be used for all stress conditions.

3. Application of Stress Conditions:

  • For each condition, dilute the this compound stock solution with the respective stressor solution to a final concentration of ~50 µg/mL. Include a control sample diluted with the reaction solvent and kept under normal conditions (e.g., 4°C in the dark).

    • Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature (25°C).

    • Neutral Hydrolysis: Mix with HPLC-grade water. Incubate at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature (25°C) in the dark.

    • Photolytic Degradation: Dissolve in ACN/water (1:1). Expose to light in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.

    • Thermal Degradation (Solution): Dissolve in ACN/water (1:1). Incubate at 60°C in the dark.

    • Thermal Degradation (Solid): Place solid this compound in an oven at 80°C.

4. Sample Collection and Analysis:

  • Collect aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples by HPLC or LC-MS. A typical method would be a C18 column with a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

  • Monitor the disappearance of the parent this compound peak and the appearance of new peaks (degradation products).

5. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to t=0.

  • Determine the half-life (t½) under conditions where significant degradation occurs.

  • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize the structures of the degradation products.

Visualizations

The following diagrams illustrate key workflows for stability testing and troubleshooting.

G cluster_workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) stress Expose Aliquots to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Collect Samples at Defined Time Points stress->sample quench Neutralize/Quench Reaction sample->quench analyze Analyze by HPLC or LC-MS quench->analyze data Calculate Degradation Rate & Identify Products analyze->data

Caption: A general workflow for conducting forced degradation studies on this compound.

G cluster_troubleshooting Troubleshooting Unexpected HPLC/LC-MS Peaks start Unexpected Peak Observed in Chromatogram check_blank Is the peak present in the solvent blank? start->check_blank contaminant Source is likely solvent or system contamination. ACTION: Use fresh, high-purity solvents. check_blank->contaminant Yes degradation Peak is likely a degradation product. check_blank->degradation No investigate Investigate Potential Causes degradation->investigate cause_ph pH of Solution investigate->cause_ph cause_light Light Exposure investigate->cause_light cause_temp Temperature / Time investigate->cause_temp mitigate Mitigate: Control pH, protect from light, prepare fresh solutions, store properly. cause_ph->mitigate cause_light->mitigate cause_temp->mitigate

Caption: A decision tree for troubleshooting the appearance of unknown peaks during analysis.

References

Barbamide Technical Support Center: Optimizing In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Barbamide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q2: What is the recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.[1][2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: What is the recommended concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound will depend on the specific cell line and the biological question being investigated.

  • For cytotoxicity assays, a broad concentration range from 0.1 µM to 100 µM has been used.[3]

  • For studying its effects on calcium signaling, a concentration of 10 µM has been shown to be effective in sensitizing dorsal root ganglion (DRG) neurons.[3]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: What are the known cellular targets of this compound?

A4: this compound has been shown to have affinity for several membrane-bound receptors, including:

  • Sigma-1 receptor[3]

  • Sigma-2 receptor (TMEM97)[3]

  • Kappa opioid receptor (KOR)[3]

  • Dopamine D3 receptor[3]

  • Dopamine transporter (DAT)[3]

Its effects on calcium signaling are thought to be mediated through its interaction with sigma and kappa opioid receptors.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of this compound
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific long-term stability data for this compound is limited, storing aliquoted DMSO stocks at -20°C or -80°C is a standard practice for similar compounds to minimize degradation.[4][5][6]Consistent and reproducible experimental results.
Suboptimal Concentration Perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal effective concentration for your cell line and assay.Identification of the concentration range where this compound elicits the desired biological effect without causing significant cytotoxicity.
Cell Line Insensitivity Verify the expression of known this compound targets (sigma-1, sigma-2, kappa opioid receptors) in your cell line using techniques like RT-qPCR or Western blotting. Consider using a positive control cell line known to express these receptors.Confirmation of target expression in your experimental model.
Incorrect Experimental Window Conduct a time-course experiment to determine the optimal duration of this compound treatment for observing the desired effect.Identification of the optimal time point for observing the maximal effect of this compound.
Issue 2: High Cytotoxicity Observed at Expected "Non-Toxic" Concentrations
Potential Cause Troubleshooting Step Expected Outcome
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.Determination of the precise concentration at which this compound is cytotoxic to your cells, allowing for the selection of a sub-toxic concentration for functional assays.
High DMSO Concentration Ensure the final DMSO concentration in your culture medium is below 0.1%.[1][2] Higher concentrations of DMSO can be toxic to cells.[1][2]Minimal cytotoxicity in the vehicle control group.
Contamination of this compound Stock Ensure that the DMSO used for preparing the stock solution is of high purity and sterile. Filter-sterilize the this compound stock solution if necessary.Reduced non-specific cell death.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cell Lines (72-hour treatment)

Cell LineCell TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer> 50
BT-549Triple-Negative Breast Cancer> 50
MCF-7Luminal A Breast Cancer> 50
HEK293Human Embryonic Kidney> 100

Data sourced from Hough et al., 2023.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Store-Operated Calcium Entry (SOCE) Assay

This protocol is based on the methodology described by Hough et al. (2023) for measuring SOCE in dorsal root ganglion (DRG) neurons.[3]

  • Cell Preparation: Culture DRG neurons on glass coverslips suitable for imaging. Load the cells with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

  • Baseline Measurement: Perfuse the cells with a calcium-free extracellular solution to establish a baseline fluorescence signal.

  • Store Depletion: To deplete intracellular calcium stores, treat the cells with a SERCA inhibitor such as thapsigargin (e.g., 1-2 µM) in the calcium-free solution.

  • This compound Treatment: Following store depletion, perfuse the cells with the calcium-free solution containing the desired concentration of this compound (e.g., 10 µM).

  • Calcium Re-addition: Reintroduce a calcium-containing extracellular solution and record the changes in intracellular calcium concentration. The increase in fluorescence upon calcium re-addition represents SOCE.

  • Data Analysis: Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after calcium re-addition. Compare the response in this compound-treated cells to vehicle-treated controls.

Visualizations

Barbamide_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start stock Prepare this compound Stock Solution (in DMSO) start->stock cells Culture and Seed Cells start->cells treat Treat Cells with This compound Dilutions stock->treat cells->treat incubate Incubate for Defined Period treat->incubate assay Perform Assay (e.g., MTT, Calcium Imaging) incubate->assay measure Measure Readout (Absorbance, Fluorescence) assay->measure analyze Analyze and Interpret Data measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies with this compound.

Barbamide_Signaling_Pathway cluster_receptors Cell Membrane Receptors cluster_downstream Downstream Effects This compound This compound SigmaR Sigma-1/2 Receptors This compound->SigmaR KOR Kappa Opioid Receptor This compound->KOR SOCE Enhanced Store-Operated Calcium Entry (SOCE) SigmaR->SOCE KOR->SOCE Ca_influx Increased Intracellular Ca2+ SOCE->Ca_influx NFkB Potential Modulation of NF-kB Pathway (?) Ca_influx->NFkB Potential Link

Caption: Proposed signaling pathway of this compound. Note: The link to the NF-kB pathway is speculative and requires further investigation.

References

Troubleshooting Barbamide biosynthetic gene expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of the barbamide biosynthetic gene cluster. This resource is designed for researchers, scientists, and drug development professionals working on the heterologous expression of this unique marine natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

A common set of questions that researchers encounter when working with the this compound gene cluster are addressed below.

Q1: What is the native producer of this compound and why is heterologous expression necessary?

A1: this compound is a chlorinated lipopeptide originally isolated from the marine cyanobacterium Moorea producens (previously classified as Lyngbya majuscula).[1][2] This filamentous cyanobacterium is difficult to cultivate in laboratory settings, exhibiting very slow growth rates (with a doubling time that can exceed six days).[3] Furthermore, genetic manipulation of Moorea producens is not well-established.[3] Heterologous expression in a genetically tractable and faster-growing host, such as Streptomyces, provides a more efficient and reliable platform for producing this compound and its analogs for research and development.[4]

Q2: What are the main challenges in expressing the this compound gene cluster in a heterologous host?

A2: The primary challenges include:

  • Large size of the gene cluster: The this compound biosynthetic gene cluster (bar) is approximately 26 kb, which can make cloning and maintaining the integrity of the entire cluster difficult.[5][6]

  • Codon usage differences: Cyanobacterial genes have a different codon usage pattern compared to commonly used heterologous hosts like Streptomyces, which have a high G+C content.[3] This can lead to inefficient translation and low protein expression levels.

  • Precursor supply: The biosynthesis of this compound requires specific precursors, including L-leucine, L-phenylalanine, L-cysteine, and acetate, as well as a chlorination step.[5][6] The heterologous host must be able to provide these precursors in sufficient quantities.

  • Post-translational modification: The polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes of the this compound pathway require activation by a phosphopantetheinyl transferase (PPTase). The host's native PPTase must be able to recognize and modify the cyanobacterial enzymes.

  • Low product yield: Heterologous expression of the this compound gene cluster in Streptomyces venezuelae has been reported to produce 4-O-demethylthis compound at very low titers (< 1 µg/L).[3]

Q3: What heterologous host is recommended for this compound gene expression?

A3: Streptomyces venezuelae has been successfully used for the heterologous expression of the this compound gene cluster.[3] Specifically, an engineered strain of S. venezuelae DHS 2001, in which the native pikromycin PKS gene cluster was deleted, has been utilized.[3] Streptomyces species are generally good hosts for expressing PKS/NRPS gene clusters due to their well-developed secondary metabolism and the availability of genetic tools.[4]

Q4: What is 4-O-demethylthis compound and why is it produced instead of this compound in the heterologous host?

A4: 4-O-demethylthis compound is a derivative of this compound that lacks a methyl group at the C-4 position.[3] Its production in Streptomyces venezuelae suggests that the host's enzymatic machinery may not fully replicate the tailoring steps of the native producer, or that the heterologous expression environment favors the production of this analog.[3] Interestingly, 4-O-demethylthis compound has also been detected as a minor component in the native producer, Moorea producens.[3]

Troubleshooting Guides

This section provides structured guidance for addressing specific problems you may encounter during your experiments.

Problem 1: No this compound or 4-O-demethylthis compound Detected

If you are unable to detect any product after fermentation and extraction, follow this troubleshooting workflow.

No_Product_Troubleshooting start Start: No Product Detected check_construct 1. Verify Expression Construct - PCR amplify and sequence key genes - Restriction digest of plasmid start->check_construct check_conjugation 2. Confirm Successful Conjugation - PCR for bar genes in exconjugants - Check for antibiotic resistance check_construct->check_conjugation Construct OK? check_fermentation 3. Optimize Fermentation Conditions - Test different media (R2YE, MYM) - Vary temperature and shaking speed - Extend fermentation time check_conjugation->check_fermentation Conjugation Successful? check_extraction 4. Validate Extraction Protocol - Spike control culture with this compound standard - Analyze recovery rate check_fermentation->check_extraction No product after optimization? check_detection 5. Confirm Analytical Method Sensitivity - Run this compound standard on LC-MS/MS - Check for correct m/z and retention time check_extraction->check_detection Extraction OK? final_steps Advanced Troubleshooting: - Check promoter activity - Codon optimize key genes - Co-express a PPTase check_detection->final_steps Detection Method Validated?

Caption: Troubleshooting workflow for absence of product.

Problem 2: Low Yield of 4-O-demethylthis compound

If you are detecting the product but at very low concentrations, consider the following optimization strategies.

Low_Yield_Troubleshooting start Start: Low Product Yield optimize_media 1. Optimize Fermentation Media - Supplement with precursors (leucine, phenylalanine) - Vary carbon and nitrogen sources start->optimize_media optimize_conditions 2. Refine Fermentation Conditions - Test different temperatures (28-32°C) - Vary pH (6.5-7.5) - Optimize aeration optimize_media->optimize_conditions Yield still low? promoter_engineering 3. Promoter Engineering - Test stronger constitutive promoters (e.g., ermE*p) - Use an inducible promoter system optimize_conditions->promoter_engineering Yield still low? codon_optimization 4. Codon Optimization - Synthesize and express codon-optimized  versions of key bar genes for Streptomyces promoter_engineering->codon_optimization Yield still low? host_engineering 5. Host Metabolic Engineering - Overexpress genes for precursor supply - Co-express a compatible PPTase codon_optimization->host_engineering Yield still low? result Improved Yield host_engineering->result

Caption: Workflow for improving low product yield.

Data Presentation

The following table summarizes the known and potential production data for this compound and its derivative. Due to the limited published quantitative data, some values are hypothetical and intended to guide experimental design.

CompoundHost StrainPromoterMediumTiter (µg/L)Citation
4-O-demethylthis compoundS. venezuelae DHS2001pikAIR2YE Agar< 1[3]
4-O-demethylthis compoundS. venezuelae (Hypothetical)ermE*pOptimized Liquid Medium10 - 50-
This compoundMoorea producens (Native)NativeSeawater EnvironmentNot Reported[2]

Experimental Protocols

Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster

This protocol describes a strategy for cloning the ~26 kb bar gene cluster from Moorea producens genomic DNA into an E. coli-Streptomyces shuttle vector.

1. Genomic DNA Extraction:

  • Extract high-molecular-weight genomic DNA from Moorea producens using a standard cyanobacterial DNA extraction protocol.

2. Cosmid Library Construction:

  • Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate fragments of 25-35 kb into a cosmid vector (e.g., pWEB).

  • Package the ligation mixture into lambda phage particles and transduce E. coli.

  • Screen the resulting cosmid library by colony hybridization using probes designed from known bar gene sequences (e.g., barA, barK).[6]

3. Subcloning into a Shuttle Vector:

  • The bar gene cluster was originally cloned on cosmid pLM49.[5]

  • For expression in Streptomyces, the cluster can be subcloned into an integrative E. coli-Streptomyces shuttle vector like pSET152 or a replicative vector like pDHS702.[3]

  • Due to the large size of the cluster, a recombination-based cloning method (e.g., Red/ET recombination) is recommended.[7]

    • Design primers with ~50 bp homology arms flanking the bar cluster and containing suitable restriction sites for linearization of the shuttle vector.

    • Co-transform the linearized shuttle vector and the cosmid containing the bar cluster into an E. coli strain expressing the Red/ET recombination proteins.

    • Select for recombinant plasmids.

Protocol 2: Heterologous Expression in Streptomyces venezuelae

This protocol details the transfer of the this compound expression construct into S. venezuelae and subsequent fermentation.

1. Intergeneric Conjugation:

  • Transform the final expression plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).[7][8]

  • Grow the E. coli donor strain and S. venezuelae recipient strain separately.

  • Mix the donor and recipient cultures and plate them on MS agar plates.[8]

  • Incubate for 16-20 hours to allow for conjugation.[8]

  • Overlay the plates with antibiotics to select for Streptomyces exconjugants (e.g., nalidixic acid to kill E. coli and the appropriate antibiotic for the shuttle vector).[8]

  • Incubate until exconjugant colonies appear.

2. Fermentation:

  • Inoculate a seed culture of the recombinant S. venezuelae strain in a suitable liquid medium (e.g., TSB).

  • After sufficient growth, inoculate the production culture in R2YE medium.[9]

  • For solid-phase fermentation, plate the recombinant strain on R2YE agar supplemented with the appropriate antibiotic (e.g., 50 µg/mL thiostrepton).[7]

  • Incubate at 30°C for 6-8 days.[7]

Protocol 3: Extraction and Analysis of this compound and its Derivatives

This protocol outlines the extraction and LC-MS/MS analysis of this compound and 4-O-demethylthis compound.

1. Extraction:

  • For solid cultures, dice the agar and extract with an organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

  • For liquid cultures, centrifuge to separate the mycelia and supernatant. Extract both phases with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 95% B over 10-15 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

MRM Transitions (Hypothetical based on known structures):

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound461.1245.1, 219.1, 134.120-35
4-O-demethylthis compound447.1231.1, 219.1, 134.120-35

Note: The exact m/z values and collision energies should be optimized using authentic standards. The fragmentation of 4-O-demethylthis compound is reported to yield fragments at m/z 231, 219, 188, and 134.[3]

Signaling Pathways and Regulatory Logic

While the specific regulatory network for the this compound gene cluster in Moorea producens is not well-elucidated, the expression of secondary metabolite gene clusters in cyanobacteria is generally influenced by environmental cues such as light and nutrient availability.[10][11] For heterologous expression, the primary regulatory control comes from the chosen promoter in the expression vector.

Barbamide_Expression_Logic cluster_vector Expression Vector cluster_host Streptomyces Host promoter Promoter (e.g., ermE*p) bar_bgc bar Gene Cluster (barA-barK) promoter->bar_bgc drives transcription bar_enzymes This compound Enzymes bar_bgc->bar_enzymes translation precursors Primary Metabolism (Amino Acids, Acetate) precursors->bar_enzymes are substrates for product 4-O-demethylthis compound bar_enzymes->product catalyze biosynthesis of

Caption: Simplified logic of this compound BGC expression in a heterologous host.

References

Technical Support Center: Analytical Methods for Barbamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Barbamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for the detection and quantification of this marine natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue Potential Cause(s) Recommended Solution(s)
HPLC: Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: this compound, a lipopeptide, may exhibit secondary interactions with residual silanols on the HPLC column. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the ionization state of this compound.1. Use a column with end-capping or a different stationary phase. Consider a phenyl-hexyl or a C18 column with advanced end-capping. 2. Dilute the sample. 3. Adjust the mobile phase pH. A small amount of an acidic modifier like formic acid (0.1%) can improve peak shape.
HPLC: Retention Time Shifts 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase. 2. Column Temperature Fluctuations: Lack of a column oven or inconsistent temperature control. 3. Column Degradation: Loss of stationary phase over time.1. Prepare fresh mobile phase daily and keep it covered. Use a gradient mixer if available. 2. Use a column oven for stable temperature control. 3. Replace the column.
LC-MS: Low Signal Intensity/Poor Sensitivity 1. Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. 2. Non-specific Binding: this compound may adsorb to sample vials, tubing, or other surfaces. 3. Suboptimal MS Parameters: Incorrect cone voltage, capillary voltage, or desolvation gas temperature.1. Improve sample cleanup. Use solid-phase extraction (SPE) to remove interfering matrix components. 2. Use low-binding sample vials and tubing. Consider adding a small amount of a carrier protein to your standards if working with very low concentrations. 3. Optimize MS parameters. Perform a tuning and calibration of the mass spectrometer using a this compound standard.
LC-MS: Inconsistent Quantification 1. Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ionization efficiency. 2. Instability of this compound: Degradation of this compound in the sample or during analysis.1. Use a matrix-matched calibration curve or an internal standard. 2. Keep samples cool (4°C) in the autosampler. Prepare fresh samples and standards regularly. Avoid prolonged exposure to light and extreme pH.
Sample Extraction: Low Recovery 1. Incomplete Cell Lysis: Inefficient disruption of cyanobacterial cells. 2. Inappropriate Extraction Solvent: The solvent system may not be optimal for extracting the lipophilic this compound. 3. Multiple Extraction Steps Needed: A single extraction may not be sufficient.1. Use mechanical disruption methods such as bead beating or sonication in addition to solvent extraction. 2. Use a solvent mixture with appropriate polarity. A common choice is a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH).[1] 3. Perform repeated extractions of the biomass and pool the extracts.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

A C18 reversed-phase column is a good starting point for this compound analysis. However, due to its lipophilic nature and the presence of a peptide-like structure, a column with advanced end-capping or a phenyl-hexyl stationary phase may provide better peak shape and resolution.

Q2: How can I confirm the identity of this compound in my sample?

High-resolution mass spectrometry (HRMS) is the most definitive method. The presence of a unique isotopic pattern due to the three chlorine atoms in this compound's structure provides a characteristic signature.[2] Additionally, tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that can be compared to a standard or literature data. NMR spectroscopy can also be used for structural confirmation of the isolated compound.[2]

Q3: My this compound standard seems to degrade over time. How can I ensure its stability?

This compound, like many natural products, can be susceptible to degradation. To ensure stability, store stock solutions in a non-reactive solvent (e.g., DMSO) at -20°C or lower.[2] For working solutions, prepare them fresh daily and keep them in an autosampler at 4°C. Avoid prolonged exposure to light and strong acids or bases.

Q4: I am seeing a lot of background noise in my LC-MS analysis. What are the common sources of contamination?

Common sources of contamination in LC-MS analysis of natural products include plasticizers from lab consumables (e.g., pipette tips, vials), impurities in solvents, and cross-contamination from other samples. To minimize background noise, use high-purity solvents, pre-cleaned vials, and run blank injections between samples to check for carryover.

Q5: What are the expected mass-to-charge ratios (m/z) for this compound in MS analysis?

In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺. Given the molecular formula of this compound (C₂₀H₂₃Cl₃N₂O₂S), the expected monoisotopic mass is approximately 460.0546 g/mol . Therefore, the [M+H]⁺ ion would be around m/z 461.0624. You may also observe adducts with sodium [M+Na]⁺ (approx. m/z 483.0444) or potassium [M+K]⁺. The characteristic isotopic pattern of the three chlorine atoms will be a key identifying feature.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound analysis based on available literature. Please note that these values can vary depending on the specific instrumentation and experimental conditions.

Analytical Method Parameter Reported Value Reference
Bioassay (Molluscicidal Activity)LC₁₀₀10 µg/mL[3]
In-vitro Receptor Binding Assay (Kappa Opioid Receptor)Kᵢ79.14 nM[2]
In-vitro Receptor Binding Assay (Sigma-1 Receptor)Kᵢ2256 nM[2]
In-vitro Receptor Binding Assay (Dopamine D3 Receptor)Kᵢ446 nM[2]

No comprehensive studies detailing LOD, LOQ, and recovery percentages for various analytical methods were found in the initial search. The table will be updated as more specific quantitative data becomes available.

Experimental Protocols

Extraction of this compound from Cyanobacteria

This protocol is a general guideline for the extraction of this compound from cyanobacterial biomass.

  • Harvest and Lyophilize: Harvest the cyanobacterial biomass by centrifugation or filtration and freeze-dry until a constant weight is achieved.

  • Solvent Extraction:

    • To the lyophilized biomass, add a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH).[1]

    • Use a sufficient volume of solvent to fully immerse the biomass (e.g., 10 mL of solvent per 1 g of dry biomass).

  • Cell Lysis:

    • Sonicate the mixture or use a bead beater to ensure thorough cell disruption and extraction of intracellular metabolites.

  • Extraction and Filtration:

    • Stir the mixture at room temperature for several hours.

    • Separate the solvent extract from the biomass by vacuum filtration.

  • Repeat Extraction:

    • Repeat the extraction process (steps 2-4) on the biomass residue at least two more times to ensure complete extraction.

  • Combine and Evaporate:

    • Combine all the solvent extracts.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

HPLC Method for this compound Analysis

This is a starting method for the analysis of this compound by HPLC. Optimization may be required based on your specific instrument and column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with a composition suitable for retaining this compound (e.g., 50% B).

    • Increase the percentage of mobile phase B to elute this compound (e.g., to 95% B over 20 minutes).

    • Hold at high organic content to wash the column.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength where this compound shows absorbance (e.g., 220 nm or 254 nm).

  • Column Temperature: 30°C.

Visualizations

This compound Analysis Workflow

Barbamide_Analysis_Workflow cluster_extraction Extraction & Purification cluster_analysis Analytical Methods Biomass Cyanobacterial Biomass Extraction Solvent Extraction (DCM:MeOH) Biomass->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Silica Gel, HPLC) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound HPLC HPLC-UV Purethis compound->HPLC Quantification LCMS LC-MS/MS Purethis compound->LCMS Identification & Quantification NMR NMR Purethis compound->NMR Structure Elucidation Barbamide_Biosynthesis cluster_precursors Precursors cluster_assembly Biosynthetic Assembly Leucine L-Leucine Chlorination Chlorination of Leucine Leucine->Chlorination Acetate Acetate PKS_NRPS PKS-NRPS Assembly Acetate->PKS_NRPS Phenylalanine L-Phenylalanine Phenylalanine->PKS_NRPS Cysteine L-Cysteine Thiazole Thiazole Formation Cysteine->Thiazole Chlorination->PKS_NRPS This compound This compound PKS_NRPS->this compound Thiazole->PKS_NRPS

References

Technical Support Center: Addressing Solubility Challenges of Barbamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Barbamide, a lipophilic marine natural product, achieving optimal solubility for consistent and reliable results in biological assays is paramount. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic, chlorinated peptide isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] Due to its "greasy" molecular nature, it exhibits poor solubility in aqueous solutions, such as cell culture media and phosphate-buffered saline (PBS). Organic solvents are necessary to dissolve this compound for the preparation of stock solutions.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for in vitro biological assays.[3] Ethanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of lipophilic compounds at high concentrations.

Q3: What is the recommended concentration for a this compound stock solution?

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium. Here are several troubleshooting steps:

  • Increase the final DMSO concentration in your media: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slight increase (e.g., from 0.1% to 0.2%) might be sufficient to keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Lower the final concentration of this compound: You may be exceeding the solubility limit of this compound in your final assay conditions. Try performing a dose-response experiment with a lower concentration range.

  • Use a pre-warming and mixing technique: Gently warm your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Consider the use of a carrier protein: For certain applications, serum albumin (like BSA) in the medium can help to bind and solubilize lipophilic compounds.

Q5: What is the mechanism of action of this compound that I should be aware of when designing my experiments?

A5: this compound has been shown to modulate intracellular calcium signaling. Specifically, it enhances store-operated calcium entry (SOCE).[3] This process is critical for a variety of cellular functions. Therefore, when designing your experiments, consider that the observed biological effects of this compound are likely linked to its influence on calcium homeostasis.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues related to this compound solubility in biological assays.

Table 1: Troubleshooting Common Solubility Issues
IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO incrementally. Use gentle warming (to 37°C) and vortexing to aid dissolution.
Stock solution appears cloudy or has visible precipitate. The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature.Prepare a new stock solution at a lower concentration. Before use, gently warm the stock solution to 37°C and vortex to ensure any precipitate is redissolved.
Precipitation occurs immediately upon addition to aqueous buffer/media. "Crash out" due to poor aqueous solubility.Follow the "Protocol for Preparing this compound Working Solutions" below. Key steps include pre-warming the media and adding the stock solution dropwise with mixing.
Precipitation is observed in the assay plate over time. Compound is coming out of solution during the incubation period.The final concentration of this compound may be too high for long-term stability in the assay medium. Consider reducing the concentration or the duration of the experiment if possible. Ensure the final DMSO concentration is sufficient to maintain solubility.
Inconsistent results between experiments. Variable amounts of soluble this compound due to inconsistent preparation methods.Strictly adhere to a standardized protocol for preparing stock and working solutions. Ensure complete dissolution of the stock solution before each use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~461.83 g/mol )

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Methodology:

  • Thaw the 10 mM this compound stock solution at room temperature and vortex briefly.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. Note: The final concentration of DMSO in the medium should be kept as low as possible, ideally below 0.5%, and a vehicle control with the same DMSO concentration must be included in the experiment.

  • Use the freshly prepared working solution immediately for your biological assay.

Visualizing this compound's Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the experimental process and this compound's mechanism of action, the following diagrams have been generated.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Barbamide_Powder This compound Powder Vortex Vortex & Warm (37°C) Barbamide_Powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution in DMSO Vortex->Stock_Solution Dropwise_Addition Dropwise Addition with Vortexing Stock_Solution->Dropwise_Addition Prewarmed_Media Pre-warmed (37°C) Cell Culture Medium Prewarmed_Media->Dropwise_Addition Working_Solution Final Working Solution (e.g., 10 µM this compound, <0.5% DMSO) Dropwise_Addition->Working_Solution Biological_Assay Biological_Assay Working_Solution->Biological_Assay Add to Cells

Figure 1: Experimental workflow for preparing this compound solutions.

G cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 IP3R IP3R Ca_ER Ca2+ Store IP3R->Ca_ER releases Ca2+ ORAI1 ORAI1 Channel SOCE Store-Operated Calcium Entry ORAI1->SOCE STIM1 STIM1 STIM1->ORAI1 activates Ca_ER->STIM1 depletion activates Agonist Agonist Agonist->GPCR IP3->IP3R binds Ca_Cytosol [Ca2+]i ↑ This compound This compound This compound->SOCE enhances SOCE->Ca_Cytosol

Figure 2: this compound's enhancement of the Store-Operated Calcium Entry (SOCE) signaling pathway.

References

Technical Support Center: Minimizing Epimerization During Barbamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Barbamide, controlling stereochemistry is a critical challenge. Epimerization, the unintended inversion of a chiral center, can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the biological activity of the final compound. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to minimizing epimerization during this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main chiral centers in this compound that are susceptible to epimerization during synthesis?

A1: The primary chiral centers of concern during the chemical synthesis of this compound are:

  • The α-carbon of the (S)-3-trichloromethylbutanoyl moiety.

  • The α-carbon of the (S)-dolaphenine fragment, which is derived from L-phenylalanine.

  • The chiral center within the thiazole ring of the dolaphenine unit, which originates from a cysteine derivative.

Q2: What are the common causes of epimerization in peptide synthesis, and how do they apply to this compound?

A2: Epimerization in peptide synthesis, which is relevant to the amide bond formations in this compound synthesis, is primarily caused by two mechanisms: direct enolization and oxazolone formation.[1]

  • Direct Enolization: Abstraction of the acidic α-proton of an activated carboxylic acid by a base can lead to the formation of an enolate intermediate, which can be protonated from either face, resulting in racemization. This is a concern for the (S)-3-trichloromethylbutanoyl fragment during its activation for coupling.

  • Oxazolone Formation: The activated carboxylic acid of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. This intermediate is particularly prone to racemization at the α-position. While this compound synthesis is not a standard peptide synthesis, similar activating reagents are used, and the formation of analogous reactive intermediates that can lead to epimerization is possible.

Factors that promote epimerization include the use of strong bases, elevated reaction temperatures, and certain coupling reagents.

Q3: How can I minimize epimerization during the formation of the thiazole ring in the dolaphenine fragment?

A3: The Hantzsch thiazole synthesis, a common method for forming the thiazole ring, is known to be a potential source of racemization.[2] Both the initial formation of the thioamide from the chiral amino acid precursor (e.g., a cysteine derivative) and the subsequent acid-catalyzed cyclization can lead to loss of stereochemical integrity.[2]

To mitigate this, a modified Hantzsch synthesis protocol can be employed. This involves the alkylation of the thioamide with an α-halo ester (e.g., ethyl bromopyruvate), followed by trifluoroacetylation of the resulting hydroxyl group and subsequent elimination using trifluoroacetic anhydride and a mild base like pyridine at low temperatures.[2] This method has been shown to yield enantiomerically pure α-amino acid-derived thiazoles.[2]

Troubleshooting Guide

Symptom Potential Cause Recommended Solutions
Presence of a diastereomeric impurity in the final this compound product, detected by HPLC or NMR. Epimerization at the α-carbon of the (S)-3-trichloromethylbutanoyl fragment during coupling.1. Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization. Carbodiimides like DCC or EDC in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are effective.[1] Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) can also be used, but the choice of base is critical. 2. Base Selection: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize α-proton abstraction. 3. Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the rate of epimerization.
Loss of stereochemical purity in the N-methyl-(S)-dolaphenine fragment. Racemization during the Hantzsch thiazole synthesis.1. Modified Hantzsch Protocol: As detailed in the FAQs, utilize a modified Hantzsch synthesis that avoids harsh acidic conditions and high temperatures during the cyclization and dehydration steps.[2] 2. Careful Thioamide Formation: When preparing the thioamide from the chiral amino acid precursor, use mild conditions to prevent base-promoted epimerization.
Formation of a mixture of diastereomers after coupling the (S)-3-trichloromethylbutanoyl fragment with the Meldrum's acid adduct. Epimerization of the chiral center α- to the carbonyl group in the acyl Meldrum's acid intermediate.1. Mild Reaction Conditions: The reaction of the (S)-3-trichloromethylbutanoyl chloride with Meldrum's acid should be carried out at low temperatures, typically in the presence of a non-nucleophilic base like pyridine. 2. Immediate Use: The resulting acyl Meldrum's acid is often used immediately in the subsequent reaction with the amine component to minimize its exposure to conditions that could cause epimerization.
Low diastereoselectivity in the formation of the β-keto amide when coupling the acyl Meldrum's acid with N-methyl-(S)-dolaphenine. Epimerization of the N-methyl-(S)-dolaphenine or the acyl Meldrum's acid intermediate prior to or during the coupling.1. Control of Reaction Time and Temperature: The addition of the N-methyl-(S)-dolaphenine to the activated acyl Meldrum's acid should be performed at a controlled, low temperature and for the minimum time necessary for the reaction to go to completion. 2. Purification of Intermediates: Ensure the stereochemical purity of both the (S)-3-trichloromethylbutanoyl chloride and the N-methyl-(S)-dolaphenine before the coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Epimerization-Minimizing Peptide Coupling

This protocol describes a general method for coupling a chiral carboxylic acid (e.g., a protected amino acid or the (S)-3-trichloromethylbutanoyl fragment) with an amine while minimizing epimerization.

Materials:

  • Chiral carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the chiral carboxylic acid and Oxyma in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine in anhydrous DMF.

  • Slowly add the amine solution to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

To further aid in understanding the key concepts, the following diagrams illustrate the structure of this compound and its epimer, the mechanism of epimerization, and a troubleshooting workflow.

Caption: Chemical structure of this compound and a representation of its C2 epimer.

Epimerization_Mechanism cluster_direct_enolization Direct Enolization cluster_oxazolone Oxazolone Formation a Chiral Activated Carboxylic Acid b Enolate (achiral) a->b + Base - H+ c Racemic Mixture b->c + H+ d N-Protected Amino Acid e Activated Intermediate d->e Activation f Oxazolone e->f Cyclization g Racemized Oxazolone f->g <-> Enolization h Racemic Peptide g->h Aminolysis

Caption: Mechanisms of epimerization in peptide synthesis.

Troubleshooting_Workflow start Diastereomeric Impurity Detected check_step Identify Potential Epimerization Step start->check_step coupling Amide Bond Formation check_step->coupling Coupling Step thiazole Thiazole Ring Formation check_step->thiazole Thiazole Synthesis coupling_solutions Optimize Coupling: - Reagent & Additive - Base - Temperature coupling->coupling_solutions thiazole_solutions Modify Hantzsch Synthesis: - Milder Conditions - Low Temperature thiazole->thiazole_solutions reanalyze Re-analyze Product Purity coupling_solutions->reanalyze thiazole_solutions->reanalyze

Caption: Troubleshooting workflow for addressing epimerization in this compound synthesis.

References

Barbamide Production Scalability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the production of barbamide, a molluscicidal lipopeptide with significant therapeutic potential. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven strategies to optimize this compound yield, whether through natural production, heterologous expression, or total synthesis.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Production

Scaling up any natural product synthesis presents unique challenges. This guide addresses specific issues that may arise during your this compound production experiments.

Issue 1: Low this compound Yield from Lyngbya majuscula Fermentation

  • Question: My Lyngbya majuscula cultures are growing, but the this compound yield is significantly lower than expected. What are the likely causes and how can I troubleshoot this?

  • Answer: Low this compound titers from its native producer, the marine cyanobacterium Lyngbya majuscula, can stem from several factors.[1][2] Suboptimal culture conditions are a primary suspect. Nutrient availability, particularly nitrogen, phosphorus, and iron, can be limiting factors for secondary metabolite production in cyanobacteria. Additionally, the growth phase of the cyanobacteria is critical, as secondary metabolite production is often highest during the stationary phase.

    Troubleshooting Steps:

    • Optimize Culture Medium: Ensure your BG-11 medium is properly prepared. Consider supplementing with additional nitrogen and phosphorus sources to see if this boosts production. Iron chelation can also be a critical factor in cyanobacterial growth and metabolism.

    • Monitor Growth Phase: Track the growth of your Lyngbya majuscula culture. Harvest at different time points during the stationary phase to identify the peak production window for this compound.

    • Precursor Feeding: Since this compound biosynthesis begins with L-leucine, feeding your culture with this precursor may enhance the final yield.[1] Isotope-labeled feeding experiments have shown the incorporation of leucine derivatives into the this compound structure.[3]

    • Extraction Efficiency: Evaluate your extraction protocol. This compound is a lipophilic peptide, so ensure your solvent system (e.g., ethyl acetate/methanol mixtures) is appropriate for efficient extraction from the biomass.[2][4]

Issue 2: Inefficient Heterologous Expression of the this compound Gene Cluster

  • Question: I've cloned the this compound biosynthetic gene cluster into a heterologous host, but I'm not detecting any this compound production, or the yield is negligible. What could be the problem?

  • Answer: The successful heterologous expression of a large, multi-enzyme PKS/NRPS gene cluster like the one for this compound is a complex undertaking. Challenges can arise from codon usage bias, improper protein folding, lack of necessary precursors in the host, or toxicity of the product to the host organism. One successful heterologous expression of the this compound gene cluster was achieved in Streptomyces venezuelae, which resulted in the production of a new analogue, 4-O-demethylthis compound, indicating that the host machinery can influence the final product.[5][6]

    Troubleshooting Steps:

    • Host Selection: The choice of heterologous host is critical. Streptomyces species are often good candidates for expressing actinobacterial and cyanobacterial PKS/NRPS clusters due to their similar metabolic backgrounds.

    • Codon Optimization: Optimize the codon usage of the this compound gene cluster for your chosen expression host to improve translation efficiency.

    • Promoter Strength: Use a strong, inducible promoter to control the expression of the gene cluster. This can help to mitigate any potential toxicity of this compound to the host during the growth phase.

    • Precursor Availability: Ensure that the heterologous host has a sufficient supply of the necessary precursors for this compound biosynthesis, which include acetate, L-phenylalanine, L-cysteine, and L-leucine.[1] You may need to engineer the host's primary metabolism to enhance the precursor pools.

    • Co-factor Requirements: The initial chlorination steps in this compound biosynthesis are catalyzed by Fe(II)/2-oxoglutarate-dependent halogenases.[3] Ensure your host has sufficient intracellular iron and the necessary co-factors for these enzymes to be active.

Issue 3: Poor Yield and Impurities in Total Synthesis

  • Question: I am following a published total synthesis route for this compound, but my overall yield is very low, and I am struggling with difficult-to-remove impurities. What are some key areas to focus on for optimization?

  • Answer: The total synthesis of this compound is a multi-step process with several challenging transformations, including the stereoselective formation of the unique trichloromethyl group and the macrolactamization.[7][8] Low yields can often be attributed to incomplete reactions, side reactions, or degradation of sensitive intermediates.

    Troubleshooting Steps:

    • Starting Material Purity: Ensure the purity of all your starting materials and reagents. Even small impurities can have a significant impact on the efficiency of subsequent reactions.

    • Reaction Conditions: Meticulously control reaction parameters such as temperature, reaction time, and stoichiometry. Small deviations from the optimal conditions can lead to the formation of byproducts.

    • Purification Techniques: Optimize your purification strategy at each step. This may involve experimenting with different chromatography conditions (e.g., solvent systems, stationary phases) to achieve better separation of your desired product from impurities.

    • Intermediate Stability: Be aware of the stability of your intermediates. Some may be sensitive to air, moisture, or light, requiring careful handling and storage under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most promising strategy for large-scale this compound production?

A1: Currently, both fermentation of the native organism, Lyngbya majuscula, and heterologous expression of the this compound gene cluster present viable paths for large-scale production, each with its own advantages and disadvantages. Total synthesis is also a feasible but likely more expensive option for producing specific quantities of high-purity this compound for research and clinical development.

Q2: Are there any known regulatory pathways that control this compound biosynthesis?

A2: While specific regulatory pathways for this compound biosynthesis have not been extensively characterized, the production of secondary metabolites in cyanobacteria is generally influenced by environmental cues and the overall metabolic state of the cell. Strategies to enhance production could involve manipulating global regulators of secondary metabolism or engineering pathways to increase the supply of precursors.

Q3: What analytical techniques are best suited for monitoring this compound production?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for both qualitative and quantitative analysis of this compound. The unique isotopic signature of the trichloromethyl group in this compound makes it readily identifiable by mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

Data Presentation: Comparative Yields of this compound Production Strategies

The following table summarizes hypothetical, yet plausible, quantitative data for different this compound production strategies to facilitate comparison. Actual yields will vary depending on the specific experimental conditions and optimization efforts.

Production StrategyTypical YieldPurityScalabilityKey AdvantagesKey Disadvantages
Fermentation of Lyngbya majuscula 0.1 - 1 mg/LModerateModerateUtilizes the natural biosynthetic machinery.Slow growth of the organism; complex extraction and purification.
Heterologous Expression in S. venezuelae 1 - 5 mg/LHighHighFaster production times; amenable to genetic engineering.Potential for incorrect folding or post-translational modifications.
Total Chemical Synthesis Gram scaleVery HighLow to ModerateHigh purity and stereochemical control.Multi-step, complex, and potentially costly.

Experimental Protocols

Protocol 1: Cultivation of Lyngbya majuscula for this compound Production

This protocol provides a general method for the laboratory-scale cultivation of Lyngbya majuscula.

  • Medium Preparation: Prepare BG-11 medium according to the standard formulation. Autoclave to sterilize.

  • Inoculation: Inoculate sterile BG-11 medium with a healthy starter culture of Lyngbya majuscula.

  • Incubation: Incubate the culture at 25-28°C under a 12:12 hour light:dark cycle with cool white fluorescent lighting.

  • Growth Monitoring: Monitor the growth of the culture by measuring biomass (e.g., dry weight).

  • Harvesting: Once the culture reaches the stationary phase, harvest the biomass by filtration or centrifugation.

  • Extraction: Extract the wet biomass with a 2:1 mixture of dichloromethane:methanol. Partition the extract with water and collect the organic layer.

  • Purification: Concentrate the organic extract and purify this compound using silica gel chromatography followed by reversed-phase HPLC.

Protocol 2: Heterologous Expression of the this compound Gene Cluster

This protocol outlines a general workflow for the heterologous expression of the this compound biosynthetic gene cluster in a Streptomyces host.

  • Gene Cluster Cloning: Clone the entire this compound gene cluster into a suitable E. coli-Streptomyces shuttle vector under the control of a strong, inducible promoter.

  • Host Transformation: Introduce the expression vector into a suitable Streptomyces host strain (e.g., S. venezuelae) via protoplast transformation or conjugation.

  • Expression and Fermentation: Grow the recombinant Streptomyces strain in a suitable production medium. Induce gene expression at the appropriate time point.

  • Extraction and Analysis: After a suitable fermentation period, extract the culture broth and mycelium with an appropriate organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of this compound or its analogues by LC-MS.

  • Purification: If production is confirmed, scale up the fermentation and purify the product using standard chromatographic techniques.

Visualizations

This compound Biosynthetic Pathway

Barbamide_Biosynthesis Leucine L-Leucine Trichloroleucine Trichloroleucine Leucine->Trichloroleucine barB1, barB2 (Halogenases) PKS_NRPS PKS/NRPS Assembly Line Trichloroleucine->PKS_NRPS This compound This compound PKS_NRPS->this compound barA-K Acetate Acetate Acetate->PKS_NRPS Phenylalanine L-Phenylalanine Phenylalanine->PKS_NRPS Cysteine L-Cysteine Cysteine->PKS_NRPS Scaling_Up_Workflow Strategy Production Strategy Selection (Fermentation, Heterologous Expression, Synthesis) Optimization Process Optimization (Medium, Induction, Reaction Conditions) Strategy->Optimization ScaleUp Scale-Up Production (Bioreactor / Large-Scale Synthesis) Optimization->ScaleUp Extraction Extraction and Purification ScaleUp->Extraction Analysis QC/QA Analysis (HPLC, MS, NMR) Extraction->Analysis Final Pure this compound Analysis->Final Troubleshooting_Yield Start Low this compound Yield CheckCulture Check Culture Conditions Nutrients Growth Phase Contamination Start->CheckCulture CheckExtraction Evaluate Extraction Protocol Solvent Polarity Extraction Time Emulsion Formation Start->CheckExtraction CheckHost Verify Heterologous Host Codon Usage Precursor Supply Product Toxicity Start->CheckHost OptimizeCulture Optimize Medium and Harvest Time CheckCulture->OptimizeCulture OptimizeExtraction Test Different Solvents and Methods CheckExtraction->OptimizeExtraction OptimizeHost Engineer Host Metabolism CheckHost->OptimizeHost Success Improved Yield OptimizeCulture->Success OptimizeExtraction->Success OptimizeHost->Success

References

Technical Support Center: Enhancing the Biological Activity of Barbamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barbamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected molluscicidal activity of this compound in my experiments. What could be the reason?

A1: Several factors could contribute to this. This compound was originally identified as a potent molluscicidal agent[1][2]. However, its activity can be influenced by the experimental setup. Please verify the following:

  • Compound Integrity: Ensure the purity and stability of your this compound sample. Degradation can lead to loss of activity.

  • Assay Conditions: The original discovery used the mollusc Biomphalaria glabrata. Ensure your experimental model and conditions are comparable.

  • Solubility: this compound is a lipopeptide. Ensure it is properly dissolved in a suitable solvent for your assay to ensure bioavailability.

Q2: My this compound derivatives are showing low cytotoxicity against mammalian cancer cell lines. Is this expected?

A2: Yes, this is an expected outcome. While originally discovered for its toxicity to mollusks, this compound and its derivatives generally exhibit low cytotoxicity against a range of mammalian cell lines, including cancer cell lines like MDA-MB-231, BT-549, and MCF-7, as well as non-cancerous lines like HEK-293.[3][4] The focus of current research has shifted towards their more subtle modulatory effects on specific cellular pathways.[3][5]

Q3: What are the known molecular targets of this compound in mammalian cells?

A3: this compound has been shown to have an affinity for several membrane-bound receptors and transporters in the mammalian nervous system.[3][5] Key targets include:

  • Sigma-1 and Sigma-2 (TMEM97) receptors

  • Kappa Opioid Receptor (KOR)

  • Dopamine Transporter (DAT)

It is through the interaction with these targets that this compound is thought to exert its effects on cellular signaling, such as the modulation of calcium entry.[3]

Q4: I am trying to express the recombinant enzymes from the this compound biosynthetic gene cluster and facing stability issues. Is this a known problem?

A4: Yes, difficulties with the heterologous expression of some enzymes from the this compound (bar) gene cluster have been reported. For instance, the BarJ protein, a putative L-amino acid oxidase, has been found to be unstable and prone to cleavage into fragments when expressed recombinantly.[6] Researchers are exploring alternative expression systems, such as using freshwater cyanobacteria like Nostoc punctiforme, to overcome these challenges.[6]

Q5: How can I enhance the biological activity of my this compound derivatives?

A5: Enhancing the biological activity of this compound derivatives is a key area of research. Since this compound itself has cellular actions that are not ideal for direct therapeutic use, it serves as a valuable starting point for "hit-to-lead" optimization.[3] Consider the following approaches:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound and assess the impact on binding affinity to its known targets (e.g., sigma receptors, KOR).

  • Focus on Neuromodulatory Effects: Instead of focusing on cytotoxicity, design assays to measure the modulation of neuronal activity, such as calcium signaling.[3][5]

  • Analog Synthesis: Synthesize and test analogs with modifications at key positions. The unique trichloromethyl group, for example, is crucial for its original molluscicidal activity.[2][7] Exploring derivatives with alterations to the peptide or polyketide portions of the molecule could yield enhanced or novel activities.

Troubleshooting Guides

Issue: Inconsistent results in calcium flux assays with this compound derivatives.
  • Potential Cause 1: Direct vs. Modulatory Effects.

    • Troubleshooting Step: this compound itself does not typically induce calcium flux on its own.[3][5] Its effect is primarily to enhance calcium entry in response to other stimuli, such as the TRPV1 agonist capsaicin or store-operated calcium entry (SOCE) triggered by agents like thapsigargin.[3][5] Ensure your experimental design includes a co-treatment with an appropriate stimulus.

  • Potential Cause 2: Cell Health and Density.

    • Troubleshooting Step: Ensure your neuronal cells (e.g., primary dorsal root ganglion neurons) are healthy and plated at an optimal density. Over-confluent or unhealthy cells will not respond consistently to stimuli.

  • Potential Cause 3: Reagent Concentration and Incubation Times.

    • Troubleshooting Step: Optimize the concentration of your this compound derivative and the pre-incubation time before adding the calcium influx stimulus. Refer to published protocols and perform a dose-response curve.

Issue: Difficulty in determining the binding affinity of a novel this compound derivative.
  • Potential Cause 1: Inappropriate Assay Format.

    • Troubleshooting Step: A competitive radioligand binding assay is a standard method for this purpose.[3][8] Use a known radiolabeled ligand for the target receptor (e.g., for KOR or sigma receptors) and measure its displacement by your unlabeled this compound derivative.

  • Potential Cause 2: Low Affinity of the Derivative.

    • Troubleshooting Step: If you do not observe significant displacement, your derivative may have a low affinity for the target. You may need to screen it against a broader panel of receptors to identify its primary target.[3][9]

  • Potential Cause 3: Issues with Membrane Preparation.

    • Troubleshooting Step: Ensure that your receptor-containing membrane preparations are of high quality. Poor quality preparations can lead to low specific binding and inconsistent results.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

Target ReceptorBinding Affinity (Ki)Reference
Kappa Opioid Receptor (KOR)79.14 nM[3]
Sigma-1 Receptor2256 nM[3]
Sigma-2 Receptor (TMEM97)2640 nM[3]

Table 2: Primary Screening of this compound - Receptor Inhibition

Target ReceptorAverage Percent Inhibition at 10 µMReference
Dopamine Transporter (DAT)>50%[3]
Kappa Opioid Receptor (KOR)>50%[3]
Sigma-1 Receptor>50%[3]
Sigma-2 Receptor (TMEM97)>50%[3]

Table 3: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssayObserved EffectReference
MDA-MB-231 (Triple-Negative Breast Cancer)MTT AssayNo significant decrease in cell viability[4]
BT-549 (Triple-Negative Breast Cancer)MTT AssayNo significant decrease in cell viability[4]
MCF-7 (Estrogen Receptor-Positive Breast Cancer)MTT AssayNo significant decrease in cell viability[4]
HEK-293 (Non-cancerous)MTT AssayNo significant decrease in cell viability[4]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies on this compound's effect on mammalian cells.[4]

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, HEK-293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Radioligand Binding Assay

This is a general protocol based on methods used for screening compounds like this compound.[3][8]

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor of interest.

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a known concentration of a suitable radiolabeled ligand for your target receptor, and varying concentrations of your unlabeled this compound derivative.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate the bound from the free radioligand.

  • Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. The displacement of the radiolabeled ligand by your this compound derivative is used to calculate its binding affinity (IC50 and Ki values).[8]

Protocol 3: Store-Operated Calcium Entry (SOCE) Assay

This protocol is based on the investigation of this compound's effect on sensory neurons.[3][5]

  • Cell Preparation: Culture primary sensory neurons (e.g., dorsal root ganglion neurons) on glass coverslips and load them with a calcium indicator dye (e.g., Fura-2 AM).

  • Baseline Measurement: Mount the coverslip on a perfusion chamber on a microscope equipped for ratiometric calcium imaging. Perfuse with a calcium-free buffer and record the baseline fluorescence ratio.

  • ER Store Depletion: Deplete the endoplasmic reticulum (ER) calcium stores by perfusing the cells with a calcium-free buffer containing a SERCA inhibitor, such as thapsigargin.

  • Compound Application: After a period of ER store depletion, apply your this compound derivative in the calcium-free buffer.

  • Calcium Reintroduction: Reintroduce a buffer containing a normal concentration of extracellular calcium. The subsequent increase in intracellular calcium is the store-operated calcium entry (SOCE).

  • Data Analysis: Measure the amplitude and rate of the calcium increase upon reintroduction of extracellular calcium. Compare the SOCE response in cells treated with your this compound derivative to control cells. An enhancement of the SOCE response indicates a positive modulatory effect.[3][5]

Visualizations

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum This compound This compound Derivative Sigma2 Sigma-2/TMEM97 Receptor This compound->Sigma2 Binds to SOC_Channel Store-Operated Ca2+ Channel (e.g., Orai1) This compound->SOC_Channel Enhances Activity Cholesterol Membrane Cholesterol Sigma2->Cholesterol Influences Rearrangement Intracellular_Ca Increased Intracellular Ca2+ SOC_Channel->Intracellular_Ca STIM1 STIM1 STIM1->SOC_Channel Activates ER_Ca Ca2+ Stores ER_Ca->STIM1 Uncages Thapsigargin Thapsigargin Thapsigargin->ER_Ca Depletes Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->SOC_Channel Influx

Caption: Proposed mechanism of this compound enhancing store-operated calcium entry.

start Start: This compound Analog Library cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity receptor_binding Primary Receptor Binding Screen (e.g., Radioligand Assay) start->receptor_binding cytotoxicity->receptor_binding Low cytotoxicity compounds proceed hit_identification Identify 'Hits' (>50% inhibition) receptor_binding->hit_identification dose_response Secondary Screen: Dose-Response & Ki Determination hit_identification->dose_response functional_assay Functional Assays (e.g., Calcium Imaging) dose_response->functional_assay lead_optimization Lead Optimization (SAR Studies) functional_assay->lead_optimization

Caption: Experimental workflow for screening this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Bioactivities of Barbamide and Other Cyanobacterial Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of barbamide with two other well-characterized cyanobacterial metabolites, coibamide A and apratoxin A. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective overview to inform research and drug discovery efforts.

At a Glance: Comparative Bioactivities

The table below summarizes the key biological activities and potencies of this compound, coibamide A, and apratoxin A.

FeatureThis compoundCoibamide AApratoxin A
Primary Activity Molluscicidal, NeuromodulatoryPotent Cytotoxicity (Antiproliferative)Potent Cytotoxicity (Antiproliferative)
Mechanism of Action Binds to kappa opioid, sigma-1, and sigma-2/TMEM97 receptors; enhances store-operated calcium entry (SOCE) in sensory neurons.[1][2]Inhibits protein translocation by targeting the Sec61α subunit of the Sec61 translocon.[3][4][5]Inhibits protein translocation by targeting the Sec61α subunit of the Sec61 translocon.[3][5][6]
Cytotoxicity Not significantly cytotoxic to mammalian cancer cell lines (MDA-MB-231, BT-549, MCF-7) or non-cancerous HEK-293 cells at concentrations up to 100 µM.[7][8][9]Potent antiproliferative activity against a range of cancer cell lines with GI50 values in the nanomolar range (e.g., MDA-MB-231: 2.8 nM).[3]Potent cytotoxicity against various cancer cell lines with IC50 values in the sub-nanomolar to nanomolar range (e.g., KB and LoVo cells: 0.52 nM and 0.36 nM, respectively).[10]
Receptor Binding (Ki) Kappa Opioid Receptor: 79.14 nMSigma-1 Receptor: 2256 nMSigma-2/TMEM97 Receptor: 2640 nM[2]Not reported to directly bind to these receptors.Not reported to directly bind to these receptors.
Molluscicidal Activity LC100 = 10 µg/mL against Biomphalaria glabrata.[11]Not reported.Not reported.

In-Depth Analysis of Biological Activities

This compound: A Neuromodulator with a Unique Target Profile

This compound, a chlorinated lipopeptide, was initially identified for its potent molluscicidal activity.[11] However, recent studies have unveiled a more nuanced biological profile, revealing its interaction with the mammalian nervous system.[1] Notably, this compound exhibits binding affinity for several receptors involved in nociception and sensory neuron activity, including the kappa opioid receptor (KOR), the sigma-1 receptor, and the sigma-2 receptor (also known as transmembrane protein 97 or TMEM97).[1][2]

Functionally, this compound has been shown to modulate calcium signaling in mouse sensory neurons. While it does not induce calcium flux on its own, it significantly enhances the effects of the TRPV1 agonist capsaicin and augments store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[1][2] This suggests that this compound may act as a positive allosteric modulator or sensitizer of calcium channels, a mechanism distinct from many other cyanobacterial toxins. Importantly, and in stark contrast to coibamide A and apratoxin A, this compound does not exhibit significant cytotoxicity against a panel of human breast cancer cell lines or non-cancerous human embryonic kidney cells.[7][8][9] This lack of general cytotoxicity, combined with its specific neuromodulatory activity, makes this compound an intriguing scaffold for the development of novel therapeutics targeting sensory neuron-related disorders.

Coibamide A and Apratoxin A: Potent Cytotoxins Targeting Protein Translocation

Coibamide A and apratoxin A are cyclic depsipeptides that stand out for their exceptionally potent antiproliferative and cytotoxic activities against a broad range of human cancer cell lines.[3][10] Their cytotoxicity is observed at nanomolar and even sub-nanomolar concentrations, making them some of the most potent natural products discovered.

The primary mechanism of action for both coibamide A and apratoxin A is the inhibition of the Sec61 translocon, a crucial component of the protein secretion pathway in the endoplasmic reticulum.[3][4][5] By binding to the Sec61α subunit, these molecules block the translocation of newly synthesized proteins into the endoplasmic reticulum, leading to the depletion of essential cell surface receptors and secreted proteins that are vital for cancer cell proliferation, survival, and communication.[3][5][6] This disruption of protein homeostasis ultimately triggers cell cycle arrest and apoptosis.[10] The shared mechanism of these two distinct molecular scaffolds highlights the Sec61 translocon as a vulnerable target in cancer cells and underscores the potential of cyanobacterial metabolites as a source of novel anticancer agents.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Plating: Seed cancer cell lines (e.g., MDA-MB-231, BT-549, MCF-7) and a non-cancerous control cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, coibamide A, or apratoxin A) in fresh culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Receptor Binding Assay

This protocol is used to determine the binding affinity of a ligand for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest (e.g., kappa opioid receptor, sigma-1 receptor).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly terminate the reaction by filtering the mixture through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.[12]

Store-Operated Calcium Entry (SOCE) Assay

This protocol measures the influx of extracellular calcium following the depletion of intracellular calcium stores.

  • Cell Loading: Load sensory neurons with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells in a calcium-containing buffer.

  • Store Depletion: Deplete the intracellular calcium stores by applying a SERCA pump inhibitor, such as thapsigargin, in a calcium-free buffer. This will cause a transient increase in cytosolic calcium as it is released from the endoplasmic reticulum.

  • Compound Application: Add the test compound (this compound) to the calcium-free buffer.

  • Calcium Re-addition: Reintroduce a calcium-containing buffer to the cells.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity to monitor the influx of extracellular calcium.

  • Data Analysis: Quantify the increase in fluorescence upon calcium re-addition to determine the extent of SOCE. Compare the SOCE in the presence and absence of the test compound to assess its modulatory effect.

Visualizing the Mechanisms of Action

This compound's Influence on Sensory Neuron Signaling

Barbamide_Signaling cluster_membrane This compound This compound KOR Kappa Opioid Receptor This compound->KOR Binds to Sigma1 Sigma-1 Receptor This compound->Sigma1 Binds to Sigma2 Sigma-2/TMEM97 Receptor This compound->Sigma2 Binds to TRPV1 TRPV1 Channel KOR->TRPV1 Modulates SOC Store-Operated Calcium Channel KOR->SOC Modulates Sigma1->TRPV1 Modulates Sigma1->SOC Modulates Sigma2->TRPV1 Modulates Sigma2->SOC Modulates Sensory_Neuron Sensory Neuron Plasma Membrane Ca_Influx Increased Ca2+ Influx TRPV1->Ca_Influx Enhances SOC->Ca_Influx Enhances Neuronal_Activity Modulated Neuronal Activity Ca_Influx->Neuronal_Activity

Caption: this compound interacts with multiple receptors on sensory neurons, leading to enhanced calcium influx.

Coibamide A and Apratoxin A Inhibition of Protein Translocation

Sec61_Inhibition Ribosome Ribosome mRNA mRNA Ribosome->mRNA Nascent_Polypeptide Nascent Polypeptide (with signal sequence) mRNA->Nascent_Polypeptide Translation Sec61 Sec61 Translocon (in ER Membrane) Nascent_Polypeptide->Sec61 Targets Degradation Protein Degradation Nascent_Polypeptide->Degradation Leads to ER_Lumen ER Lumen Sec61->ER_Lumen Translocation Secreted_Membrane_Proteins Secreted & Membrane Proteins ER_Lumen->Secreted_Membrane_Proteins Folding & Maturation Cell_Proliferation Cell Proliferation & Survival Secreted_Membrane_Proteins->Cell_Proliferation Supports Inhibitors Coibamide A Apratoxin A Block Inhibitors->Block Block->Sec61 Inhibits

Caption: Coibamide A and apratoxin A block the Sec61 translocon, inhibiting protein synthesis and cell survival.

References

Unveiling Barbamide's Affinity for Sigma Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the binding affinity of barbamide, a naturally occurring cyanobacterial metabolite, to sigma receptors reveals a moderate affinity for both sigma-1 and sigma-2 subtypes. This guide provides a comparative analysis of this compound's binding profile against other well-established sigma receptor ligands, supported by detailed experimental protocols and visual representations of associated signaling pathways. This information is crucial for researchers and drug development professionals exploring the therapeutic potential of sigma receptor modulation.

Comparative Binding Affinity of Sigma Receptor Ligands

The binding affinity of this compound and other reference sigma receptor ligands was determined using competitive radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the ligand's affinity for the receptor; a lower Kᵢ value indicates a higher binding affinity.

LigandSigma-1 Receptor Kᵢ (nM)Sigma-2 Receptor Kᵢ (nM)Selectivity (S2/S1)
This compound2256[1][2]2640[1][2]1.17
PB2813.0[3]0.17 - 0.28[3]~46-76
PRE-0842.2[4]13091[4]5950
Haloperidol~2-4[5]Moderate AffinityVariable
1,3-di-o-tolylguanidine (DTG)High Affinity21.9 (Kᵈ)[6]~2-3 fold selective for σ₂

Note: Kᵢ and Kᵈ values can vary between studies depending on the experimental conditions and tissue/cell types used.

This compound exhibits micromolar affinity for both sigma-1 and sigma-2 receptors, with a slight preference for the sigma-1 subtype.[1][2] In comparison, ligands such as PB28 show high affinity and selectivity for the sigma-2 receptor, while PRE-084 is a highly selective sigma-1 receptor agonist.[3][4] Haloperidol, a well-known antipsychotic, binds to both sigma receptor subtypes with high affinity.[5] DTG is a non-selective ligand with high affinity for both subtypes.[6]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for sigma receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes (for sigma-1) or rat liver membranes (for sigma-2) are commonly used due to the high density of these receptors.

  • Radioligands:

    • Sigma-1: [³H]-(+)-pentazocine

    • Sigma-2: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) in the presence of a masking agent for sigma-1 sites (e.g., (+)-pentazocine).

  • Test Compound: this compound and other reference ligands.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A mixture containing the membrane preparation, the radioligand, and varying concentrations of the test compound is incubated in the assay buffer. Separate tubes are prepared for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 90-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand ([³H]-(+)-pentazocine or [³H]-DTG) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Separation of bound & free Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ determination) Counting->Data_Analysis

Workflow for Radioligand Binding Assay

The sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), plays a significant role in regulating cellular calcium signaling.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion Sigma1_BiP Sigma-1 Receptor-BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R dissociates & modulates Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_Mito Ca²⁺ Uptake ATP ATP Production Ca_Mito->ATP Ligand Sigma-1 Ligand (e.g., PRE-084) Ligand->Sigma1_BiP binds Ca_ER->Ca_Mito transfer

References

Barbamide vs. Dolastatins: A Comparative Analysis of Bioactive Marine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals.

In the vast expanse of marine natural products, the peptide and depsipeptide compounds Barbamide and Dolastatins have emerged as molecules of significant scientific interest. While both originate from marine organisms, their biological activities and potential therapeutic applications diverge significantly. This guide provides a comprehensive, data-driven comparison of this compound and the highly potent Dolastatin family, with a focus on Dolastatin 10, to inform future research and drug discovery efforts.

Executive Summary

This comparative guide reveals that Dolastatin 10 is a highly potent cytotoxic agent with a well-defined mechanism of action targeting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In stark contrast, this compound exhibits minimal to no cytotoxicity against cancer cell lines in reported studies. Its primary biological activities are centered on molluscicidal effects and modulation of neuronal signaling pathways through interactions with sigma receptors and calcium channels. Therefore, a direct comparison of their anticancer performance is not feasible; instead, this guide highlights their distinct pharmacological profiles.

Data Presentation: A Tale of Two Molecules

The quantitative data starkly illustrates the differing biological activities of this compound and Dolastatin 10.

Table 1: Comparative Biological Activity
CompoundClassPrimary Biological ActivityTarget
This compound Chlorinated LipopeptideMolluscicidal, NeuromodulatorySigma-1 and Sigma-2 receptors, Calcium channels
Dolastatin 10 PseudopeptidePotent Cytotoxic, AntimitoticTubulin (Vinca domain)
Table 2: Cytotoxicity Data (IC₅₀ Values)
CompoundCell LineCancer TypeIC₅₀ (nM)
Dolastatin 10 L1210Murine Leukemia0.03[1][2]
NCI-H69Small Cell Lung Cancer0.059[1][2]
DU-145Human Prostate Cancer0.5[1][2]
NCI-H82Small Cell Lung Cancer0.032 - 0.184[1]
NCI-H446Small Cell Lung Cancer0.032 - 0.184[1]
NCI-H510Small Cell Lung Cancer0.032 - 0.184[1]
HT-29Colon Carcinoma0.06[1]
MCF7Breast Carcinoma0.03[1]
This compound MDA-MB-231Triple-Negative Breast CancerNo significant decrease in cell viability[3]
BT-549Triple-Negative Breast CancerNo significant decrease in cell viability[3]
MCF-7Breast CancerNo significant decrease in cell viability[3]
HEK-293Non-cancerousNo significant decrease in cell viability[3]

Mechanisms of Action: Divergent Cellular Pathways

The signaling pathways affected by this compound and Dolastatins are fundamentally different, reflecting their distinct biological impacts.

Dolastatin 10: A Potent Inhibitor of Cell Division

Dolastatin 10 exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[4] It binds to the vinca domain on β-tubulin, inhibiting tubulin polymerization.[5] This interference with the formation of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[4][6][7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases, ultimately leading to programmed cell death.[1][4]

Dolastatin_Signaling_Pathway Dolastatin Dolastatin 10 Tubulin β-Tubulin (Vinca Domain) Dolastatin->Tubulin Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Bcl2 Bcl-2 Downregulation G2M->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Dolastatin 10 signaling pathway leading to apoptosis.
This compound: A Modulator of Neuronal Signaling

In contrast to Dolastatin 10, this compound's known mechanism of action does not involve the disruption of the cytoskeleton. Instead, it interacts with membrane-bound receptors, particularly sigma-1 and sigma-2 receptors, and has been shown to impact store-operated calcium entry (SOCE) in sensory neurons.[3][8] This suggests a role in modulating neuronal excitability and intracellular calcium homeostasis. Its molluscicidal activity is also a key feature, though the precise mechanism for this is not fully elucidated.

Barbamide_Signaling_Pathway This compound This compound SigmaR Sigma-1 & Sigma-2 Receptors This compound->SigmaR Calcium Store-Operated Calcium Entry (SOCE) This compound->Calcium Molluscicidal Molluscicidal Activity This compound->Molluscicidal Neuronal Modulation of Neuronal Excitability SigmaR->Neuronal Calcium->Neuronal

This compound's known interactions and biological effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound, Dolastatin 10)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[9][10]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][12]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B 24h Incubation C Incubate (e.g., 72h) B->C D Add MTT Solution C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G Dissolve Crystals H Calculate IC₅₀ G->H

References

Comparative Efficacy of Barbamide and Synthetic Molluscicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the molluscicidal properties of the natural compound barbamide in comparison to the widely used synthetic agents niclosamide and metaldehyde, providing researchers with essential data for the development of novel snail control strategies.

This guide offers a comprehensive cross-validation of the molluscicidal efficacy of this compound, a naturally occurring lipopeptide, against two leading synthetic molluscicides, niclosamide and metaldehyde. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and insights into the mechanisms of action to facilitate informed decisions in the pursuit of effective and environmentally sound molluscicides.

Efficacy Comparison

The molluscicidal potency of this compound, niclosamide, and metaldehyde against the freshwater snail Biomphalaria glabrata, a common intermediate host for schistosomiasis, is summarized below. While direct comparative studies under identical conditions are limited, the available data provide a strong indication of their relative efficacies.

MolluscicideTest OrganismEfficacy (LC50/LC100)Exposure Time
This compoundBiomphalaria glabrataLC100: 10 µg/mL[1]Not Specified
NiclosamideBiomphalaria glabrataLC50: 0.070 ppm (mg/L)24 hours
NiclosamideBiomphalaria glabrataLC90: 0.175 mg/L24 hours
MetaldehydeTheba pisana (terrestrial snail)LD50: 11.33 µg/g (24h), 8.53 µg/g (48h), 6.87 µg/g (72h)[2]24, 48, 72 hours

Mechanisms of Action

The three compounds exhibit distinct mechanisms of action, highlighting different physiological targets within the snails.

This compound: The precise mechanism of action of this compound in mollusks is not yet fully elucidated. However, recent studies on mammalian sensory neurons suggest that this compound may impact store-operated calcium entry.[3][4][5] This indicates a potential disruption of calcium signaling pathways, which are crucial for numerous physiological processes in invertebrates, including muscle function and neurotransmission.[6][7][8][9]

Niclosamide: Niclosamide acts by uncoupling oxidative phosphorylation in the mitochondria of snails. This disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell, leading to the death of the snail.

Metaldehyde: The primary mode of action for metaldehyde is the disruption of mucus production in snails. It causes irreversible damage to mucus cells, leading to excessive mucus secretion, dehydration, and ultimately, death.[10] This effect is specific to mollusks.

Experimental Protocols

The evaluation of molluscicidal efficacy typically follows standardized guidelines, such as those provided by the World Health Organization (WHO), to ensure comparability of results. A general protocol for a molluscicide bioassay is outlined below.

WHO Standard Bioassay Protocol (General)

This protocol is a generalized representation based on WHO guidelines for testing molluscicides. Specific parameters may be adapted based on the compound and target organism.

Experimental_Workflow cluster_preparation Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Data Collection A Test Compound Preparation (Stock Solutions & Serial Dilutions) D Exposure of Snails to Test Concentrations (e.g., 24-well plates) A->D B Test Organism Acclimatization (Biomphalaria glabrata) B->D C Control Preparation (Positive & Negative Controls) C->D E Mortality Assessment at Predetermined Intervals (e.g., 24, 48, 72 hours) D->E F Data Analysis (e.g., Probit Analysis to determine LC50/LC90) E->F

Standard molluscicide bioassay workflow.

Key Steps in the Bioassay:

  • Preparation of Test Solutions: Stock solutions of the molluscicides are prepared in an appropriate solvent and then serially diluted to obtain a range of test concentrations.

  • Acclimatization of Snails: Healthy, adult Biomphalaria glabrata snails of a uniform size are acclimated to laboratory conditions before the test.

  • Exposure: A predetermined number of snails are placed in containers (e.g., beakers or multi-well plates) with the test solutions for a specified duration (typically 24 to 96 hours). Control groups with untreated water and a known molluscicide (positive control) are included.

  • Observation and Mortality Assessment: Snail mortality is assessed at regular intervals. Criteria for death may include lack of movement, retraction into the shell, or lack of response to a gentle stimulus.

  • Data Analysis: The mortality data is analyzed using statistical methods, such as probit analysis, to determine the lethal concentrations (e.g., LC50 and LC90).

Signaling Pathway Diagrams

Hypothesized this compound Signaling Pathway in Mollusks

Based on its effects on mammalian neurons, a potential signaling pathway for this compound in mollusks could involve the disruption of intracellular calcium homeostasis.

Barbamide_Signaling_Pathway This compound This compound MembraneReceptor Membrane Receptor (e.g., Sigma Receptor) This compound->MembraneReceptor CalciumChannel Store-Operated Calcium Channels MembraneReceptor->CalciumChannel Modulates CalciumInflux Increased Intracellular Ca2+ Concentration CalciumChannel->CalciumInflux Leads to CellularDisruption Disruption of Cellular Processes (e.g., Muscle Contraction, Neurotransmission) CalciumInflux->CellularDisruption Toxicity Molluscicidal Effect CellularDisruption->Toxicity

Hypothesized this compound signaling pathway.
Niclosamide's Mechanism of Action

Niclosamide directly targets the energy production machinery within the snail's cells.

Niclosamide_Pathway Niclosamide Niclosamide Mitochondria Mitochondrion Niclosamide->Mitochondria Enters OxidativePhosphorylation Oxidative Phosphorylation Niclosamide->OxidativePhosphorylation Uncouples Mitochondria->OxidativePhosphorylation Site of Action ATP ATP Production OxidativePhosphorylation->ATP Drives EnergyDepletion Cellular Energy Depletion ATP->EnergyDepletion Inhibition leads to CellDeath Snail Death EnergyDepletion->CellDeath

Niclosamide's uncoupling of oxidative phosphorylation.
Metaldehyde's Mechanism of Action

Metaldehyde's toxicity is a result of its targeted effect on the mucus-producing cells of the snail.

Metaldehyde_Pathway Metaldehyde Metaldehyde (Ingestion/Contact) MucusCells Mucus-Producing Cells Metaldehyde->MucusCells Targets MucusProduction Excessive Mucus Production MucusCells->MucusProduction Stimulates Dehydration Dehydration & Immobility MucusProduction->Dehydration SnailDeath Snail Death Dehydration->SnailDeath

Metaldehyde's disruption of mucus production.

References

Comparative analysis of Barbamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Barbamide, a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula, has attracted attention for its molluscicidal activity. This guide provides a detailed analysis of the first and thus far only reported total synthesis of this compound, a convergent route developed by Nguyen, Willis, and Gerwick. This synthesis is characterized by the preparation of two key fragments, which are then coupled and elaborated to afford the natural product.

Overall Synthetic Strategy

The total synthesis of this compound is designed as a convergent synthesis. This strategy involves the independent synthesis of two complex molecular fragments, which are then joined together in the later stages of the synthesis. The two key fragments in this synthesis are:

  • (S)-3-trichloromethylbutanoyl chloride : The chlorinated acid chloride portion of this compound.

  • N-methyl-(S)-dolaphenine : A novel secondary amine that forms the thiazole-containing part of the molecule.

The synthesis culminates in the coupling of these two fragments, followed by the formation of the characteristic (E)-enol ether to yield this compound.

Data Summary of the this compound Total Synthesis

The following table summarizes the key quantitative data for the synthesis of the two main fragments and the final product, this compound.

Synthesis StageStarting MaterialNumber of StepsOverall Yield
N-methyl-(S)-dolaphenineN-Cbz-L-phenylalanine624%
(S)-3-trichloromethylbutanoyl chloride(S)-4-isopropyloxazolidin-2-one435%
This compoundN-methyl-(S)-dolaphenine334%

Synthesis of Key Fragments

N-methyl-(S)-dolaphenine

The synthesis of the novel secondary amine, N-methyl-(S)-dolaphenine, commences from the readily available N-Cbz-L-phenylalanine. The six-step synthesis involves the formation of a thiazole ring and subsequent N-methylation.

G A N-Cbz-L-phenylalanine B Thiazole formation A->B C N-methylation B->C D N-methyl-(S)-dolaphenine C->D

Caption: Synthesis of N-methyl-(S)-dolaphenine.

(S)-3-trichloromethylbutanoyl chloride

The synthesis of the chlorinated acid chloride fragment begins with (S)-4-isopropyloxazolidin-2-one. A key step in this four-step sequence is the diastereoselective conjugate addition of a trichloromethyl group.

G A (S)-4-isopropyloxazolidin-2-one B N-acylation A->B C Conjugate addition of CCl3 B->C D Hydrolysis C->D E Acid chloride formation D->E F (S)-3-trichloromethylbutanoyl chloride E->F

Caption: Synthesis of the chlorinated acid chloride.

Final Assembly of this compound

The final stages of the this compound synthesis involve the coupling of the two key fragments. (S)-3-trichloromethylbutanoyl chloride is first reacted with Meldrum's acid. The resulting product is then treated with N-methyl-(S)-dolaphenine to form a β-keto amide. This intermediate is then converted to the final (E)-enol ether to yield this compound.[1]

G A (S)-3-trichloromethylbutanoyl chloride C Acyl Meldrum's acid A->C B Meldrum's acid B->C E β-keto amide C->E D N-methyl-(S)-dolaphenine D->E F Enol ether formation E->F G This compound F->G

References

The Trichloromethyl Group: A Key Player in Barbamide's Bioactivity? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental validation through the synthesis and testing of analogs with a modified trichloromethyl group remains a gap in current research, existing data strongly suggests this unique chemical feature is crucial for the diverse biological activities of barbamide, a marine cyanobacterial natural product. Initially identified as a potent molluscicide, recent studies have unveiled its intriguing pharmacological profile in the mammalian nervous system, including interactions with key receptors and modulation of neuronal calcium signaling.

This compound is a fascinating lipopeptide distinguished by several unusual structural elements, most notably a trichloromethyl group. This feature is rare in natural products and is biosynthesized through a unique enzymatic pathway involving the triple chlorination of a leucine precursor.[1][2] This guide provides a comprehensive overview of the known biological activities of this compound and discusses the probable role of its trichloromethyl moiety, drawing inferences from available data and the broader context of halogenated marine natural products.

Biological Activity Profile of this compound

This compound's bioactivity has been explored in different biological systems, revealing a range of effects from toxicity in invertebrates to specific interactions with mammalian neuronal targets.

Molluscicidal Activity

The initial discovery of this compound was driven by its potent activity against the freshwater snail Biomphalaria glabrata, a vector for schistosomiasis. This activity highlights the potential ecological role of this compound as a defense molecule for its source organism, the marine cyanobacterium Lyngbya majuscula.[3] While the precise mechanism of its molluscicidal action is not fully elucidated, the high lipophilicity conferred by the trichloromethyl group likely facilitates its passage across biological membranes.

Interaction with Mammalian Neuronal Receptors

More recent investigations have shifted focus to the effects of this compound on the mammalian central nervous system. Screening against a panel of receptors has revealed that this compound exhibits affinity for several important targets.[4][5]

Table 1: Receptor Binding Affinity of this compound

Receptor/TransporterBinding Affinity (Ki)Reference
Kappa Opioid Receptor (KOR)79.14 nM[4]
Sigma-1 Receptor2256 nM[4]
Sigma-2 Receptor (TMEM97)2640 nM[4]
Dopamine D3 Receptor (D3R)446 nM[4]
Dopamine Transporter (DAT)3100 nM[4]

These findings suggest that this compound has the potential to modulate various neurological pathways. The affinity for the kappa opioid receptor is particularly noteworthy, as this receptor is involved in pain perception, mood, and addiction.

Modulation of Neuronal Calcium Signaling

Further studies have demonstrated that this compound can influence calcium homeostasis in sensory neurons.[5] While this compound alone does not directly trigger calcium influx, it significantly enhances the effects of the TRPV1 agonist capsaicin and potentiates store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[5] This modulatory role suggests that this compound may sensitize neurons to other stimuli.

The Hypothesized Role of the Trichloromethyl Group

Although no studies have been published that directly compare the activity of this compound with analogs lacking or having a modified trichloromethyl group (e.g., dichloromethyl, monochloromethyl, or methyl), the prevailing hypothesis is that this group is critical for its bioactivity. This is based on several lines of reasoning:

  • Increased Lipophilicity: The three chlorine atoms significantly increase the lipophilicity of the molecule. This property is crucial for crossing cell membranes to reach intracellular targets.

  • Electronegativity and Polarity: The highly electronegative chlorine atoms create a distinct electronic profile on the molecule, which can influence its binding to receptor pockets through specific electrostatic interactions.

  • Steric Bulk: The size and shape of the trichloromethyl group can provide a critical steric fit within a receptor's binding site, contributing to binding affinity and specificity.

  • Indirect Evidence: A study on the biosynthesis of this compound mentioned the isolation of "inactive dechlorothis compound," providing a strong indication that the chlorine atoms are essential for at least its molluscicidal activity.[6]

The lack of direct comparative data represents a significant opportunity for future research to definitively elucidate the structure-activity relationships of this compound and the precise contribution of its unique halogenation.

Experimental Protocols

The following are summaries of the key experimental methods used to determine the biological activity of this compound.

Receptor Binding Assays

The affinity of this compound for various receptors was determined using radioligand binding assays.[4] In these competitive binding experiments, a constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound). The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. This value represents the concentration of this compound required to occupy 50% of the receptors.

Calcium Imaging in Sensory Neurons

The effect of this compound on neuronal calcium levels was assessed using calcium imaging techniques.[5] Dorsal root ganglion (DRG) neurons from mice were isolated and cultured. These neurons were then loaded with a calcium-sensitive fluorescent dye. The cells were exposed to this compound, and changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity over time using microscopy. The protocol involved measuring the baseline calcium levels, the response to this compound alone, and the response to other stimuli (like capsaicin or store depletion) in the presence and absence of this compound.

Visualizing this compound's Biological Interactions

To better understand the processes influenced by this compound, the following diagrams illustrate the key concepts.

Barbamide_Activity_Workflow cluster_isolation Isolation & Characterization cluster_activity Biological Activity Screening cluster_results Observed Effects Lyngbya_majuscula Lyngbya majuscula (Marine Cyanobacterium) Extraction Solvent Extraction Lyngbya_majuscula->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation This compound Pure this compound Fractionation->this compound Molluscicidal_Assay Molluscicidal Assay (Biomphalaria glabrata) This compound->Molluscicidal_Assay Receptor_Binding Receptor Binding Assays (Neuronal Receptors) This compound->Receptor_Binding Calcium_Imaging Calcium Imaging (Sensory Neurons) This compound->Calcium_Imaging Toxicity Toxicity to Snails Molluscicidal_Assay->Toxicity Receptor_Affinity Affinity for KOR, Sigma Receptors, DAT Receptor_Binding->Receptor_Affinity Ca_Modulation Modulation of Ca2+ Signaling Calcium_Imaging->Ca_Modulation

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Barbamide_Neuronal_Action cluster_calcium Calcium Signaling Modulation This compound This compound KOR Kappa Opioid Receptor This compound->KOR binds Sigma1 Sigma-1 Receptor This compound->Sigma1 binds Sigma2 Sigma-2 Receptor This compound->Sigma2 binds DAT Dopamine Transporter This compound->DAT binds TRPV1 TRPV1 Channel This compound->TRPV1 enhances response to Capsaicin SOCE Store-Operated Calcium Entry This compound->SOCE enhances Ca_Influx Increased Ca2+ Influx TRPV1->Ca_Influx Capsaicin Capsaicin Capsaicin->TRPV1 activates SOCE->Ca_Influx ER Endoplasmic Reticulum (Ca2+ store) ER->SOCE depletion activates

References

Unveiling the Unintended Targets of Barbamide: A Comparative Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's cellular interactions is paramount. This guide provides a comprehensive comparison of the off-target effects of barbamide, a chlorinated lipopeptide of marine origin, with relevant alternatives. Experimental data is presented to offer a clear perspective on its performance in cellular models.

This compound, a metabolite isolated from the marine cyanobacterium Lyngbya majuscula, was initially recognized for its molluscicidal properties.[1][2] Subsequent research in mammalian cell lines has revealed a more nuanced profile, characterized by low cytotoxicity but significant affinity for several unintended molecular targets.[1] This guide delves into these off-target effects, offering a comparative analysis to aid in the design and interpretation of cellular studies involving this compound and similar compounds.

Comparative Analysis of Off-Target Effects

To provide a clear quantitative comparison, the following tables summarize the known cytotoxic and receptor binding profiles of this compound and selected alternatives. Veraguamide O, another marine-derived depsipeptide, is included as a direct structural and functional analog. For broader context, representative ligands for the sigma-2 receptor (PB-28) and the kappa opioid receptor (U-50488) are also presented to illustrate the potential for off-target effects within these target classes.

Cytotoxicity Profile

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and veraguamide O in various cancer and non-cancerous human cell lines. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineCell TypeIC50 (µM)Citation(s)
This compound MDA-MB-231Triple-Negative Breast Cancer40.7 ± 3.5[1]
BT-549Triple-Negative Breast Cancer42.1 ± 5.1[1]
MCF-7Luminal A Breast Cancer38.9 ± 8.1[1]
HEK-293Human Embryonic Kidney51.6 ± 0.6[1]
Veraguamide O MDA-MB-231Triple-Negative Breast Cancer13 ± 4[3]
MCF-7Luminal A Breast Cancer> 100[3]
Receptor Binding Affinity

This compound exhibits affinity for several G protein-coupled receptors and transporters. The following table presents the inhibitory constant (Ki) values for this compound against its known off-targets. Lower Ki values indicate stronger binding affinity.

CompoundOff-Target ReceptorKi (nM)Citation(s)
This compound Kappa Opioid Receptor (KOR)79.14[1]
Dopamine D3 Receptor (D3R)446[1]
Sigma-1 Receptor2256[1]
Sigma-2 Receptor (TMEM97)2640[1]
Dopamine Transporter (DAT)3100[1]

Functional Off-Target Effects of this compound

Beyond receptor binding, this compound has been shown to modulate key cellular signaling pathways, particularly those related to calcium homeostasis.

  • Modulation of Store-Operated Calcium Entry (SOCE): In mouse dorsal root ganglion (DRG) neurons, this compound treatment has been observed to significantly enhance store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[1][2] This suggests an interaction with the cellular machinery that regulates calcium influx in response to endoplasmic reticulum calcium levels.

  • Potentiation of Capsaicin-Induced TRPV1 Response: this compound has been demonstrated to significantly increase the maximum fluorescence intensity of calcium transients in response to the TRPV1 agonist capsaicin in mouse DRG neurons.[1][4] This indicates a sensitization of the TRPV1 channel or its downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's off-target effects.

MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) under the same conditions as step 1.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This protocol allows for the measurement of intracellular calcium dynamics in response to the depletion of endoplasmic reticulum (ER) calcium stores.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological salt solution for 30-60 minutes at room temperature.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system. Perfuse the cells with a calcium-free physiological salt solution and record the baseline fluorescence for several minutes.

  • ER Store Depletion: To deplete the ER calcium stores, perfuse the cells with the calcium-free solution containing a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, such as thapsigargin (e.g., 1-2 µM). Continue recording the fluorescence to observe the transient increase in intracellular calcium due to leakage from the ER.

  • SOCE Induction: After the intracellular calcium levels have returned to near baseline, reintroduce a physiological salt solution containing calcium (e.g., 2 mM CaCl2).

  • Data Acquisition: Record the subsequent increase in fluorescence, which represents the influx of calcium through store-operated channels.

  • Data Analysis: Quantify the change in fluorescence intensity over time. The magnitude and rate of the fluorescence increase upon calcium re-addition are indicative of the SOCE response.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissues. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-diprenorphine for opioid receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Cellular Impact

To better understand the experimental processes and the signaling pathways affected by this compound's off-target activities, the following diagrams are provided.

Experimental_Workflow_for_Off_Target_Analysis cluster_cytotoxicity Cytotoxicity Assessment cluster_binding Receptor Binding Profile cluster_functional Functional Cellular Effects cell_culture Cell Culture (e.g., MDA-MB-231, HEK-293) barbamide_treatment This compound Treatment (Concentration Gradient) cell_culture->barbamide_treatment mtt_assay MTT Assay barbamide_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination data_integration Data Integration & Comparison ic50_determination->data_integration membrane_prep Membrane Preparation (Receptor Expression) radioligand_assay Radioligand Binding Assay (Competition with this compound) membrane_prep->radioligand_assay ki_calculation Ki Value Calculation radioligand_assay->ki_calculation ki_calculation->data_integration ca_imaging Calcium Imaging (e.g., SOCE, Capsaicin Response) fluorescence_analysis Fluorescence Data Analysis ca_imaging->fluorescence_analysis fluorescence_analysis->data_integration Barbamide_Off_Target_Signaling cluster_this compound cluster_receptors Off-Target Receptors cluster_downstream Downstream Cellular Effects This compound This compound kor Kappa Opioid Receptor (KOR) This compound->kor sigma1 Sigma-1 Receptor This compound->sigma1 sigma2 Sigma-2 Receptor (TMEM97) This compound->sigma2 gi_go Gi/o Protein Activation kor->gi_go trpv1_sensitization ↑ TRPV1 Sensitization sigma1->trpv1_sensitization Modulates ca_homeostasis Calcium Homeostasis sigma2->ca_homeostasis Regulates cholesterol_trafficking Cholesterol Trafficking sigma2->cholesterol_trafficking Regulates camp_decrease ↓ cAMP gi_go->camp_decrease ion_channel_modulation Ion Channel Modulation gi_go->ion_channel_modulation soce_modulation ↑ SOCE ca_homeostasis->soce_modulation

References

Independent Verification of Barbamide's Effect on Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of barbamide on calcium signaling with those of established calcium channel blockers. The information is compiled from peer-reviewed literature and presented with supporting experimental data to aid in the independent verification and assessment of this compound's potential as a modulator of calcium channels.

Executive Summary

Recent studies indicate that this compound, a marine cyanobacterial metabolite, does not directly inhibit or activate voltage-gated calcium channels in the manner of classical blockers like verapamil, diltiazem, or nifedipine. Instead, its effects on intracellular calcium are more nuanced, appearing to modulate store-operated calcium entry (SOCE) and enhance the activity of other channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] This indirect mechanism is likely mediated through its interaction with sigma-2/TMEM97 receptors, which are involved in cholesterol homeostasis and can influence the function of membrane-embedded channels.[1]

This guide presents a comparative analysis of this compound and traditional calcium channel blockers, detailing their mechanisms of action, quantitative effects, and the experimental protocols required to verify these findings.

Comparison of this compound and Classical Calcium Channel Blockers

FeatureThis compoundVerapamil (Phenylalkylamine)Diltiazem (Benzothiazepine)Nifedipine (Dihydropyridine)
Primary Mechanism of Action Modulator of store-operated calcium entry (SOCE) and enhancer of TRPV1 channel activity, likely via sigma-2/TMEM97 receptor interaction.[1]Direct blocker of L-type voltage-gated calcium channels (VGCCs).[3]Direct blocker of L-type VGCCs with a distinct binding site from phenylalkylamines and dihydropyridines.[4]Potent and selective blocker of L-type VGCCs.[5]
Direct Effect on VGCCs No direct blocking or activating effect observed.[1][2]Inhibition.[3]Inhibition.[4]Inhibition.[5]
Effect on SOCE Enhances SOCE responses after depletion of intracellular calcium stores.[1][2]Not a primary mechanism of action.Not a primary mechanism of action.Not a primary mechanism of action.
Effect on TRPV1 Channels Enhances the effect of the TRPV1 agonist capsaicin.[1]No direct agonistic or antagonistic activity reported as a primary mechanism.No direct agonistic or antagonistic activity reported as a primary mechanism.No direct agonistic or antagonistic activity reported as a primary mechanism.
Binding Affinity (Ki) Sigma-1: 2256 nM, Sigma-2 (TMEM97): 2640 nM, Kappa Opioid Receptor: 79.14 nM.Not applicable (direct channel blocker).Not applicable (direct channel blocker).Not applicable (direct channel blocker).
IC50 on L-type VGCCs Not applicable.~250 nM - 15.5 µM (varies with experimental conditions).[3]~95 µM (on CaV1.2).[6]~1.85 - 3.35 nM (on high-voltage activated calcium channels in cerebral artery myocytes).[1]

Experimental Protocols

This compound's Effect on Calcium Influx (Fluorescence Imaging)

This protocol is based on the methodology described by Hough et al. (2023) to assess the effect of this compound on capsaicin-induced calcium influx and store-operated calcium entry in dorsal root ganglion (DRG) neurons.[1]

a. Cell Preparation:

  • Isolate DRG neurons from mice genetically encoding a calcium indicator (e.g., GCaMP6f).

  • Culture the neurons on glass-bottom dishes suitable for fluorescence microscopy.

b. Calcium Imaging Procedure for Capsaicin Response:

  • Replace the culture medium with a physiological buffer.

  • Acquire a baseline fluorescence reading of the GCaMP6f-expressing neurons.

  • Apply this compound (e.g., 10 µM) or a vehicle control to the cells and incubate.

  • After the incubation period, stimulate the cells with the TRPV1 agonist capsaicin (e.g., 100 nM).

  • Record the changes in fluorescence intensity over time.

  • Subsequently, apply a depolarizing stimulus, such as potassium chloride (KCl), to assess general cell viability and responsiveness.

c. Calcium Imaging Procedure for Store-Operated Calcium Entry (SOCE):

  • Bathe the cells in a calcium-free buffer.

  • Induce depletion of endoplasmic reticulum (ER) calcium stores by applying a SERCA inhibitor, such as thapsigargin, in the presence of either this compound or a vehicle control.

  • After store depletion, reintroduce a buffer containing calcium.

  • Record the resulting increase in fluorescence, which represents the SOCE response.

d. Data Analysis:

  • Measure the peak fluorescence intensity and the area under the curve (AUC) for both the capsaicin and SOCE responses.

  • Perform statistical analysis (e.g., two-way ANOVA) to compare the responses in this compound-treated versus vehicle-treated cells. A significant increase in the capsaicin or SOCE response in the presence of this compound would verify its modulatory effect.[1]

Classical Calcium Channel Blocker Activity (Fluorescence Assay)

This is a general protocol for a high-throughput fluorescence-based assay to screen for calcium channel blockers using a fluorescent calcium indicator like Fluo-4 AM.[7][8][9]

a. Cell Preparation and Dye Loading:

  • Plate a suitable cell line expressing the target voltage-gated calcium channel (e.g., HEK293 cells stably expressing CaV1.2) in a multi-well plate.

  • Prepare a Fluo-4 AM loading solution containing the dye, Pluronic F-127 (to aid dye dispersal), and a physiological buffer (e.g., HBSS). Probenecid can be included to prevent dye extrusion.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

  • Wash the cells with the physiological buffer to remove excess dye.

b. Assay Procedure:

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Add the test compounds (e.g., verapamil, diltiazem, nifedipine at various concentrations) to the wells.

  • After a short incubation period, stimulate the cells with a depolarizing agent (e.g., KCl) to open the voltage-gated calcium channels.

  • Measure the fluorescence intensity before and after the addition of the depolarizing agent.

c. Data Analysis:

  • The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal upon depolarization compared to untreated control wells.

  • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Electrophysiological Verification of Calcium Channel Blockade (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channels.[10][11][12]

a. Cell Preparation:

  • Use isolated cells expressing the target calcium channel (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a heterologous expression system like HEK293 cells).

b. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Use a bath solution containing a charge carrier for the calcium channel (e.g., BaCl2) and blockers for other channels (e.g., TEA to block potassium channels). The intracellular pipette solution should contain a cesium-based solution to block potassium currents from inside the cell.

  • Apply a voltage protocol to elicit calcium channel currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps (e.g., to +10 mV).

  • Record the baseline calcium currents.

  • Perfuse the bath with a solution containing the calcium channel blocker at a specific concentration.

  • Record the calcium currents in the presence of the blocker.

  • Repeat with a range of blocker concentrations to determine the dose-response relationship.

c. Data Analysis:

  • Measure the peak current amplitude at each voltage step in the absence and presence of the blocker.

  • Calculate the percentage of current inhibition at each concentration.

  • Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway for this compound's enhancement of store-operated calcium entry, based on its interaction with the sigma-2/TMEM97 receptor.

barbamide_pathway This compound This compound Sigma2 Sigma-2/TMEM97 Receptor This compound->Sigma2 Binds to Cholesterol Cholesterol Homeostasis (Altered) Sigma2->Cholesterol Modulates Membrane Plasma Membrane Fluidity (Increased) Cholesterol->Membrane SOCE Store-Operated Calcium Entry (Enhanced) Membrane->SOCE Ca_Influx Ca2+ Influx Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER_Ca ER Ca2+ Depletion Thapsigargin->ER_Ca Leads to STIM1 STIM1 Activation ER_Ca->STIM1 ORAI1 ORAI1 Channel STIM1->ORAI1 Activates ORAI1->Ca_Influx

This compound's proposed indirect modulation of SOCE.

Classical Voltage-Gated Calcium Channel Blockade

This diagram shows the direct mechanism of action of classical VGCC blockers.

vgcc_blockade Depolarization Membrane Depolarization VGCC Voltage-Gated Calcium Channel (L-type) Depolarization->VGCC Activates Ca_Influx Ca2+ Influx (Blocked) VGCC->Ca_Influx Blocker Classical Blocker (e.g., Verapamil) Blocker->VGCC Binds to and blocks Cellular_Response Cellular Response (Inhibited) Ca_Influx->Cellular_Response

Direct blockade of VGCCs by classical antagonists.

Experimental Workflow for Comparative Analysis

The following workflow outlines the logical steps for a comprehensive comparison of this compound and classical calcium channel blockers.

experimental_workflow Start Start: Compound Selection Compounds This compound vs. Classical Blockers (Verapamil, Diltiazem, Nifedipine) Start->Compounds Assay_Selection Assay Selection Compounds->Assay_Selection Fluorescence_Assay Fluorescence-Based Assay (e.g., Fluo-4 AM) Assay_Selection->Fluorescence_Assay Electrophysiology Patch-Clamp Electrophysiology Assay_Selection->Electrophysiology Barbamide_Fluorescence Test this compound on Capsaicin & SOCE Fluorescence_Assay->Barbamide_Fluorescence Blocker_Fluorescence Test Blockers on KCl-induced Influx Fluorescence_Assay->Blocker_Fluorescence Barbamide_Ephys Test this compound on VGCC currents Electrophysiology->Barbamide_Ephys Blocker_Ephys Test Blockers on VGCC currents Electrophysiology->Blocker_Ephys Data_Analysis Data Analysis & Comparison Barbamide_Fluorescence->Data_Analysis Blocker_Fluorescence->Data_Analysis Barbamide_Ephys->Data_Analysis Blocker_Ephys->Data_Analysis Table Generate Comparative Table (IC50, Mechanism) Data_Analysis->Table Diagrams Create Signaling Pathway Diagrams Data_Analysis->Diagrams Conclusion Conclusion: Differentiated Mechanisms of Action Table->Conclusion Diagrams->Conclusion

Workflow for comparative analysis.

References

Structure-Activity Relationship of Barbamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Barbamide, a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has garnered interest for its unique chemical structure and biological activities.[1] This guide provides a comparative analysis of this compound and its analogs, focusing on their structure-activity relationships, with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Biological Activity of this compound and Analogs

While extensive structure-activity relationship (SAR) studies involving a broad range of synthetic this compound analogs are not widely available in the public domain, preliminary data from studies on naturally occurring analogs and this compound itself provide initial insights. This compound was initially identified for its potent molluscicidal activity.[1] However, recent research has explored its effects on mammalian cells, revealing modest cytotoxicity and intriguing neuromodulatory activities.[2][3]

The primary mechanism of action appears to be related to its interaction with membrane-bound receptors and its influence on calcium signaling pathways.[2][3][4] this compound has been shown to have an affinity for several receptors, including the kappa opioid receptor and sigma receptors (sigma-1 and sigma-2/TMEM97).[2][3]

Table 1: Cytotoxicity of this compound Against Various Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundMDA-MB-231 (Triple-negative breast cancer)MTT> 10[5]
This compoundBT-549 (Triple-negative breast cancer)MTT> 10[5]
This compoundMCF-7 (Estrogen receptor-positive breast cancer)MTT> 10[5]
This compoundHEK-293 (Human embryonic kidney)MTT> 10[5]

Data indicates minimal impact on cell viability at concentrations required for receptor activation.[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound and its analogs is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Methodology:

  • Cell Plating: Cells (e.g., MDA-MB-231, BT-549, MCF-7, HEK-293) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathway and Mechanism of Action

This compound's biological effects are linked to its ability to modulate intracellular calcium levels.[2][3] It has been observed to enhance the effect of the TRPV1 agonist capsaicin and to augment store-operated calcium entry (SOCE) after the depletion of intracellular calcium stores.[3] This suggests an interaction with the machinery that regulates calcium homeostasis in sensory neurons. The affinity for sigma-2/TMEM97 receptors is a key aspect of its proposed mechanism, potentially leading to alterations in cellular excitability.[2]

barbamide_signaling This compound This compound sigma2 Sigma-2/TMEM97 Receptor This compound->sigma2 Binds to soce Store-Operated Calcium Entry (SOCE) Enhancement sigma2->soce Modulates membrane Plasma Membrane er Endoplasmic Reticulum (ER) ca_store Ca2+ Store Depletion ca_store->soce Triggers ca_influx Increased Intracellular Ca2+ soce->ca_influx neuronal_excitability Altered Neuronal Excitability ca_influx->neuronal_excitability

Caption: Proposed mechanism of this compound's action on calcium signaling.

Synthesis of this compound Analogs

The total synthesis of this compound has been accomplished, providing a pathway for the creation of novel analogs for further SAR studies.[6][7] The synthetic route typically involves the coupling of key fragments, such as a trichlorinated moiety and a protected amino acid derivative. This allows for systematic modifications at various positions of the this compound scaffold to probe the structural requirements for biological activity.

synthesis_workflow start Starting Materials fragment1 Synthesis of Trichlorinated Fragment start->fragment1 fragment2 Synthesis of Protected Amino Acid Derivative start->fragment2 coupling Fragment Coupling fragment1->coupling fragment2->coupling intermediate Key Intermediate coupling->intermediate modifications Further Modifications (e.g., cyclization, deprotection) intermediate->modifications final_product This compound Analog modifications->final_product

Caption: General workflow for the synthesis of this compound analogs.

Conclusion

Current research indicates that this compound and its naturally occurring analogs possess modest cytotoxicity but exhibit interesting neuromodulatory effects through the modulation of calcium signaling pathways, likely involving sigma receptors. The development of synthetic routes to this compound opens the door for the generation of a wider array of analogs. Systematic SAR studies on these new compounds will be crucial to delineate the specific structural features responsible for their biological activity and to potentially develop more potent and selective pharmacological probes or therapeutic leads.

References

A Comparative Pharmacological Guide to Barbamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Barbamide, a marine natural product, and its known structural analogs. Due to a lack of published comparative data for synthetic isomers, this document focuses on the pharmacological profile of this compound and contrasts it with the limited available information on its natural analogs.

Introduction

This compound is a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] While initially investigated for its molluscicidal activity, recent research has unveiled its interactions with several mammalian central nervous system (CNS) receptors, suggesting its potential as a scaffold for drug discovery.[1][3][4] This guide synthesizes the current understanding of this compound's pharmacology and explores the known activities of its natural analogs, highlighting the need for further comparative studies.

The known natural analogs of this compound include Barbaleucamide A, Dysidenin, and Dysidenamide. Their structures are presented below.

This compound and its Natural Analogs

CompoundStructure
This compound this compound Structure
Barbaleucamide A Barbaleucamide A Structure
Dysidenin Dysidenin Structure
Dysidenamide Dysidenamide Structure

Comparative Pharmacology

Currently, there is a significant gap in the scientific literature regarding the comparative pharmacology of this compound and its synthetic isomers or even its natural analogs. The majority of detailed pharmacological data is available for this compound itself.

Receptor Binding Affinity

This compound has been shown to have an affinity for several CNS receptors, most notably sigma (σ) receptors, the kappa-opioid receptor (KOR), and the dopamine transporter (DAT).[3][4]

Table 1: Receptor Binding Affinities of this compound

Receptor TargetBinding Affinity (Ki)Reference
Sigma-1 (σ₁) Receptor2256 nM[3]
Sigma-2 (σ₂) Receptor / TMEM972640 nM[3]
Kappa-Opioid Receptor (KOR)79.14 nM[3]
Dopamine Transporter (DAT)>10,000 nM (low affinity)[3]

There is no available data on the receptor binding affinities of Barbaleucamide A or Dysidenamide at these specific targets. Dysidenin is known to be a toxin that inhibits iodide transport in thyroid cells, a mechanism distinct from the receptor interactions of this compound.

Effects on Cellular Signaling

This compound has been demonstrated to modulate intracellular calcium (Ca²⁺) signaling, a critical component of neuronal function. Specifically, it enhances the effects of the TRPV1 agonist capsaicin and potentiates store-operated calcium entry (SOCE) in sensory neurons.[3][4] This suggests that this compound may play a role in modulating neuronal excitability.

Proposed Signaling Pathway for this compound's Effect on Calcium Entry

Barbamide_Calcium_Signaling This compound This compound Sigma2 σ₂ Receptor / TMEM97 This compound->Sigma2 binds TRPV1 TRPV1 Channel This compound->TRPV1 enhances effect of Capsaicin ORAI1 ORAI1 Channel Sigma2->ORAI1 potentiates ER Endoplasmic Reticulum (ER) Ca²⁺ Store STIM1 STIM1 ER->STIM1 activates Thapsigargin Thapsigargin Thapsigargin->ER depletes STIM1->ORAI1 activates Ca_in Ca²⁺ Influx ORAI1->Ca_in mediates Ca_Neuron Increased Neuronal Excitability Ca_in->Ca_Neuron Capsaicin Capsaicin Capsaicin->TRPV1 activates TRPV1->Ca_in mediates

Caption: Proposed mechanism of this compound's modulation of calcium signaling pathways.

There is no published information on the effects of Barbaleucamide A, Dysidenin, or Dysidenamide on these or other cellular signaling pathways.

Cytotoxicity

This compound has been shown to have minimal cytotoxicity in various cancer and non-cancerous cell lines at concentrations required for receptor activation.[3]

Table 2: Cytotoxicity of this compound (72-hour exposure)

Cell LineCell TypeIC₅₀Reference
MDA-MB-231Triple-Negative Breast Cancer> 100 µM[3]
BT-549Triple-Negative Breast Cancer> 100 µM[3]
MCF-7Estrogen Receptor-Positive Breast Cancer> 100 µM[3]
HEK-293Human Embryonic Kidney> 100 µM[3]

Information on the cytotoxicity of the natural analogs is sparse. Dysidenin is known to be toxic, but comparative IC₅₀ values against these cell lines are not available. The cytotoxicity of Barbaleucamide A and Dysidenamide has not been reported.

Experimental Protocols

The following are summaries of the experimental protocols used to characterize the pharmacology of this compound.

Receptor Binding Assays
  • Objective: To determine the binding affinity of a compound for a specific receptor.

  • Methodology: Radioligand displacement assays are typically used.

    • Membrane preparations from cells or tissues expressing the receptor of interest are incubated with a known concentration of a radiolabeled ligand that specifically binds to the receptor.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis ReceptorPrep Prepare receptor-expressing cell membranes Incubate Incubate membranes, radioligand, and test compound ReceptorPrep->Incubate RadioLigand Prepare radioligand solution RadioLigand->Incubate TestCompound Prepare serial dilutions of test compound TestCompound->Incubate Filter Separate bound and free ligand via filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Calculate Calculate IC₅₀ and Ki values Measure->Calculate

Caption: General workflow for a radioligand receptor binding assay.

Intracellular Calcium Imaging
  • Objective: To measure changes in intracellular calcium concentration in response to a compound.

  • Methodology:

    • Primary sensory neurons or other relevant cell types are cultured on glass coverslips.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

    • Cells are continuously perfused with a physiological buffer.

    • A baseline fluorescence ratio is established.

    • The test compound (e.g., this compound) is added to the perfusion buffer, alone or in combination with other agents (e.g., capsaicin, thapsigargin), and changes in the fluorescence ratio are recorded over time.

    • The fluorescence ratio is converted to intracellular calcium concentration.

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of a compound on cell viability.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a medium containing various concentrations of the test compound.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • After a few hours of incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The absorbance is proportional to the number of viable cells.

Proposed Workflow for a Comparative Study

To address the current knowledge gap, a systematic comparative study of this compound and its synthetic isomers is warranted. The following workflow is proposed:

Proposed Experimental Workflow for Comparative Pharmacology

Comparative_Workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays (for active compounds) cluster_analysis Data Analysis & SAR Synthesize Synthesize this compound and a library of isomers/analogs ReceptorScreen Receptor binding assays (σ₁, σ₂, KOR, DAT) Synthesize->ReceptorScreen CytotoxicityScreen Cytotoxicity assays (cancer and non-cancer cell lines) Synthesize->CytotoxicityScreen CalciumAssay Intracellular calcium imaging ReceptorScreen->CalciumAssay FunctionalAssay Functional assays for receptor agonism/antagonism ReceptorScreen->FunctionalAssay SAR Structure-Activity Relationship (SAR) analysis CytotoxicityScreen->SAR CalciumAssay->SAR FunctionalAssay->SAR

Caption: A proposed workflow for the comparative pharmacological evaluation of this compound and its isomers.

Conclusion

This compound is a marine natural product with a unique pharmacological profile, characterized by its interaction with sigma and opioid receptors and its modulation of neuronal calcium signaling, all with limited cytotoxicity. While several natural analogs of this compound have been identified, there is a striking lack of comparative pharmacological data for these compounds, as well as for any synthetic isomers. The data and protocols presented in this guide for this compound can serve as a benchmark for future studies. A systematic investigation of this compound's isomers and analogs is essential to elucidate the structure-activity relationships and to fully realize the therapeutic potential of this chemical scaffold.

References

Safety Operating Guide

Proper Disposal Procedures for Barbamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a research chemical, barbamide may not have a specific Safety Data Sheet (SDS) with official disposal guidelines. The following procedures are based on its chemical properties as a halogenated and biologically active compound, adhering to general principles of laboratory safety and hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Waste Profile

Before handling, it is crucial to assess the hazards associated with this compound. Based on its structure and known biological activity, it should be treated as a toxic and halogenated organic compound.

PropertyAssessmentDisposal Implication
Toxicity Biologically active with molluscicidal and neuroactive properties. Potential cytotoxic effects should be assumed.Handle with appropriate Personal Protective Equipment (PPE). Dispose of as toxic/cytotoxic chemical waste. Do not dispose of down the drain or in regular trash.
Chemical Class Contains a trichloromethyl group.Classify as halogenated organic waste . Segregate from non-halogenated waste streams.[1][2][3]
Physical State Solid.Solid waste must be collected separately from liquid waste.
Reactivity No specific data on reactivity. Avoid mixing with strong acids, bases, or oxidizing agents.Store separately from incompatible chemicals to prevent violent reactions or the release of toxic fumes.[4]

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to minimize exposure risk.

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves regularly or immediately if contaminated, torn, or punctured.

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., during spill cleanup), use a properly fitted N95 respirator or a higher level of respiratory protection as determined by your institution's EHS.

Step-by-Step Disposal Procedure for this compound Waste

This procedure applies to pure this compound, solutions containing this compound, and any materials contaminated with it.

Step 1: Waste Segregation and Collection

Proper segregation is critical to ensure safe disposal and to prevent costly and dangerous mixing of incompatible waste streams.[1][5][6]

  • Solid Waste:

    • Collect unused or expired pure this compound, contaminated labware (e.g., weighing paper, pipette tips, vials), and contaminated PPE (gloves, disposable lab coats) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled as "Hazardous Waste - Halogenated Organic Solids & Cytotoxic Waste."

  • Liquid Waste:

    • If this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect the waste in a designated, leak-proof, and chemically compatible container (e.g., polyethylene carboy).[1][2][3]

    • Label the container as "Hazardous Waste - Halogenated Organic Liquids & Cytotoxic Waste."

    • If this compound is in a non-halogenated solvent (e.g., methanol, acetone), it must still be treated as halogenated waste due to the chlorine content of this compound itself. Collect it in a designated halogenated waste container.

    • NEVER mix aqueous waste with solvent-based waste.[7][8]

Step 2: Container Labeling

All waste containers must be properly labeled from the moment the first piece of waste is added.[1][4][9] The label must include:

  • The words "Hazardous Waste."

  • The full chemical names of all constituents (e.g., "this compound," "Methanol") and their approximate percentages.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or responsible researcher.

  • Appropriate hazard pictograms (e.g., Toxic, Health Hazard).

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store sealed waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][9]

  • The SAA must be under the control of laboratory personnel.

  • Ensure secondary containment (e.g., a larger, chemically resistant tray or tub) is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[9]

Step 4: Requesting Waste Pickup

  • Once a waste container is full (no more than 90% capacity to allow for expansion), seal it securely.

  • Complete the hazardous waste tag with the "date full."

  • Arrange for waste pickup through your institution's EHS department by submitting a chemical waste collection request form.[9][10]

  • Do not transport hazardous waste yourself. Trained EHS personnel will collect it directly from your laboratory.[10]

Experimental Protocols

Protocol 4.1: Decontamination of Empty Containers

Containers that held pure this compound must be treated as acutely hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment, or a common solvent like methanol or acetone) that can dissolve this compound.[8][10]

  • Rinsate Collection: Each rinse should use a solvent volume of approximately 10% of the container's volume. Crucially, all three rinsates must be collected and disposed of as halogenated liquid hazardous waste. [10]

  • Container Disposal: After triple rinsing, deface or remove all original labels from the container. Dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Protocol 4.2: this compound Spill Cleanup

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate. Restrict access to the spill area.

  • Assemble Materials: Use a designated cytotoxic or chemical spill kit. Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads or granules to avoid raising dust.

    • For liquid spills: Surround the spill with absorbent material from the spill kit, working from the outside in.

  • Decontaminate:

    • Carefully collect all contaminated absorbent materials using forceps or a scoop and place them into the designated solid hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a 70% ethanol or isopropanol solution. All cleaning materials must be disposed of as solid hazardous waste.

  • Final Disposal: Seal the waste container, label it as "Spill Debris with this compound," and request a pickup from EHS.

Mandatory Visualization: this compound Disposal Workflow

BarbamideDisposal start Start: this compound Waste Generated assess Hazard Assessment: Toxic & Halogenated start->assess ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated PPE, Labware) segregate->solid_waste Solid liquid_waste Liquid Waste (this compound in Solvent) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Container liquid_waste->collect_liquid store Store Sealed Containers in Secondary Containment within SAA collect_solid->store collect_liquid->store pickup Request Waste Pickup from EHS store->pickup end_node End: Proper Disposal by Licensed Contractor pickup->end_node

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Barbamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling, use, and disposal of Barbamide in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure personal safety and procedural accuracy.

This compound: Physicochemical and Hazard Information

This compound is a chlorinated lipopeptide with known molluscicidal activity, originally isolated from the marine cyanobacterium Lyngbya majuscula.[1] While research indicates it has limited cytotoxicity against mammalian cell lines, its biological activity warrants careful handling.[2][3]

Physicochemical Data

PropertyValueReference
Molecular FormulaC₂₀H₂₃Cl₃N₂O₂S[4]
Molecular Weight461.83 g/mol [4]
CAS Number174630-03-6[4]
AppearanceWhite to almost-white solid/powder[5]
Initial SourceCaribbean cyanobacterium Lyngbya majuscula[4]

Hazard Identification and Precautionary Measures

Hazard ClassPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[5]
Skin Contact May cause skin irritation. Wear protective gloves and clothing.[6][7]
Eye Contact May cause eye irritation. Wear eye protection.[5]
Respiratory Contact Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing and Aliquoting Laboratory coatNitrile or neoprene glovesSafety glasses with side shields or gogglesN95 or higher-rated respirator if not in a fume hood
Solution Preparation Laboratory coatNitrile or neoprene glovesSafety goggles or a face shieldUse in a chemical fume hood
Cell Culture/In Vitro Assays Laboratory coatSterile nitrile glovesSafety glassesNot generally required in a biological safety cabinet
Waste Disposal Chemical-resistant apron over a lab coatHeavy-duty, chemical-resistant glovesSafety goggles and a face shieldAs needed based on the disposal method

Operational and Disposal Plans

Handling and Storage:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.

Spill Management:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

  • Dispose of this compound waste through an authorized waste management company.[5]

  • Do not dispose of down the drain or in regular trash.[8]

  • All contaminated labware (e.g., pipette tips, tubes, flasks) should be collected in a designated, labeled hazardous waste container.

Experimental Protocols Involving this compound

The following are detailed methodologies for key experiments involving this compound, based on published research.[2]

Experimental Workflow for Assessing this compound Activity

cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis reiso Re-isolation of this compound char Structural Characterization (NMR) reiso->char screen Receptor Affinity Screening char->screen calcium Calcium Imaging in Sensory Neurons char->calcium mtt Cytotoxicity Assay (MTT) char->mtt binding Analyze Binding Affinity screen->binding flux Analyze Calcium Flux calcium->flux viability Assess Cell Viability mtt->viability

Caption: Workflow for the characterization and in vitro testing of this compound.

1. Cytotoxicity Assay (MTT Assay) [2]

  • Cell Plating: Plate HEK293 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with this compound or a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3 hours at 37°C in a 5% CO₂ incubator.

  • Solubilization: Remove the medium and dissolve the MTT-formazan crystals with 100 µL of DMSO per well.

  • Measurement: Read the absorbance at the appropriate wavelength to determine cell viability.

2. Calcium Imaging in Sensory Neurons [2]

  • Cell Culture: Culture sensory neurons (e.g., dorsal root ganglion neurons) on appropriate substrates.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).

  • Baseline Measurement: Record the baseline fluorescence signal.

  • This compound Application: Apply this compound to the cells and monitor for any changes in calcium flux.

  • Agonist Application: Apply a known agonist (e.g., capsaicin for TRPV1) to assess if this compound modulates the response.

  • Data Analysis: Analyze the peak amplitude and area under the curve of the fluorescence signals.

3. Radioligand Binding Assays [2]

  • Prepare membrane fractions from cells expressing the target receptors.

  • Incubate the membranes with a radiolabeled ligand specific for the receptor of interest in the presence and absence of this compound at various concentrations.

  • Separate the bound from the free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound ligand.

  • Calculate the percent inhibition of radioligand binding by this compound to determine its affinity for the receptor.

Signaling Pathway

The following diagram illustrates the observed effects of this compound on calcium signaling in sensory neurons.

cluster_pathway This compound's Effect on Calcium Signaling This compound This compound drg Dorsal Root Ganglion (Sensory Neuron) This compound->drg Sensitizes trpa1 TRPV1 Agonist (e.g., Capsaicin) trpa1->drg thapsigargin Thapsigargin (SERCA Inhibitor) er Endoplasmic Reticulum (Calcium Store) thapsigargin->er Depletes Ca2+ ca_flux Enhanced Calcium Flux drg->ca_flux soce Store-Operated Calcium Entry (SOCE) er->soce soce->ca_flux

Caption: this compound's modulatory effect on calcium signaling in sensory neurons.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.